Calcium fructoborate
Description
Properties
Molecular Formula |
C24H40B2CaO24 |
|---|---|
Molecular Weight |
774.3 g/mol |
IUPAC Name |
calcium;(1S,1'S,5R,5'R,7R,7'R,8S,8'S)-5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol |
InChI |
InChI=1S/2C12H20BO12.Ca/c2*14-1-5-7(18)9-11(3-16,20-5)24-13(22-9)23-10-8(19)6(2-15)21-12(10,4-17)25-13;/h2*5-10,14-19H,1-4H2;/q2*-1;+2/t2*5-,6-,7-,8-,9+,10+,11+,12+,13?;/m11./s1 |
InChI Key |
HRSMKOBEJUELDV-XBNRZDKMSA-N |
Isomeric SMILES |
[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[B-]12(O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O)O[C@H]4[C@@H]([C@H](O[C@]4(O2)CO)CO)O.[Ca+2] |
Canonical SMILES |
[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[Ca+2] |
Synonyms |
calcium fructoborate Fruitex-B |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Calcium Fructoborate from Boric Acid and Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention in the fields of nutrition and pharmacology for its potential benefits in bone and cardiovascular health.[1] This technical guide provides an in-depth overview of the chemical synthesis of this compound from boric acid and fructose. It consolidates information from scientific literature and patents to offer detailed experimental protocols, quantitative data, and visualizations of the synthesis process and its underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the production of dietary supplements.
Introduction
This compound is a calcium salt of a bis(fructose) ester of boric acid, with the chemical formula Ca[(C₆H₁₀O₆)₂B]₂∙4H₂O.[2][3] It is found naturally in various fruits and vegetables and is also produced synthetically to be used as a dietary supplement.[1] The synthesis process involves the reaction of D-fructose with boric acid in an aqueous solution, followed by the addition of a calcium salt, typically calcium carbonate, to form the final product.[2][4][5] The resulting fructoborate solution can then be processed, for instance by freeze-drying or precipitation, to obtain a stable powder.[2][3]
Chemical Synthesis
The synthesis of this compound is a straightforward process based on the esterification reaction between the cis-diol groups of fructose and boric acid. The resulting fructose-borate solution is more acidic than boric acid itself, which allows for the ready displacement of carbonate from calcium carbonate.[4][5]
Reaction Stoichiometry and Molar Ratios
The reaction to form the bis(fructose) ester of boric acid ideally proceeds with a molar ratio of 2:1 between fructose and boric acid.[6] Subsequently, calcium carbonate is added in a quantity that is 50% of the molarity of the boric acid to achieve the final calcium salt.[6] Maintaining a molar ratio of fructose to boric acid of at least 1.8:1 is crucial for achieving a high yield of the di-complex and minimizing residual free boric acid.[6][7]
Synthesis Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound, compiled from various sources.
Small-Scale Laboratory Synthesis
This protocol is adapted from patent literature and is suitable for laboratory-scale synthesis.[4][5][8]
Materials:
-
D-Fructose: 2.16 g (12 mmol)
-
Boric Acid: 0.372 g (6 mmol)
-
Calcium Carbonate: 0.246 g (2.46 mmol)
-
Distilled Water: 4-10 mL
-
Acetone (99%, p.a. quality)
Procedure:
-
Dissolve 2.16 g of D-fructose in 4-10 mL of distilled water at room temperature in a reaction vessel.
-
Add 0.372 g of boric acid to the fructose solution and stir until it is completely dissolved.
-
Slowly add 0.246 g of calcium carbonate in small portions to the reaction mixture under constant stirring. Carbon dioxide evolution will be observed.
-
Continue stirring until the carbon dioxide evolution has ceased.
-
To isolate the product, add 20 mL of acetone to the reaction mixture. A colorless oil will separate at the bottom.
-
Separate the two layers using a separatory funnel.
-
Treat the lower layer (crude this compound) again with 20 mL of acetone.
-
Triturate the oil with a glass rod to induce crystallization. The oil will slowly solidify into a white crystalline solid.
-
Filter the solid product using a Buchner funnel, wash with additional acetone, and air dry.
-
For further drying, place the solid in a vacuum oven at room temperature.
Expected Yield: Approximately 2.05 g (75%).[5]
Preparative-Scale Synthesis
This protocol is based on a larger-scale production method described in patent literature.[6]
Materials:
-
D-Fructose
-
Boric Acid
-
Calcium Carbonate
-
Water
Procedure:
-
Select a preparative scale for the reaction of at least 200 mL (example uses a 5L scale).
-
Dissolve fructose in water at a temperature of 20-25 °C.
-
Add solid boric acid to achieve a molar ratio of fructose to boric acid of 2:1.
-
Allow the mixture to react under continuous stirring for 90 minutes at a temperature of 20-25 °C.
-
Add calcium carbonate in an amount that is 50% of the molarity of the boric acid. The addition should be done over a period of 30 minutes in three equal batches under continuous stirring.
-
The resulting solution containing this compound can be further processed by methods such as freeze-drying to obtain a powdered product.[2][3]
Quantitative Data and Characterization
The final this compound product is characterized by its composition and can be analyzed using various analytical techniques.
Product Specifications
The following table summarizes the typical composition and specifications of this compound tetrahydrate.
| Parameter | Acceptance Criteria | Method Reference |
| Appearance | White powder | Visual |
| Calcium | 4.5 to 5.0% | AOAC 985.01 |
| Boron | 2.5 to 2.9% | AOAC 985.01 |
| Fructose | 80 to 85% | AOAC 988.12 |
| Free Moisture | < 5.0% | AOAC 925.09 and 926.08 |
| Ash | 15 to 16% | AOAC 923.03M |
| Data sourced from Australian Therapeutic Goods Administration and EFSA.[2][3] |
Analytical Characterization
A variety of analytical methods are employed to confirm the identity and structure of the synthesized this compound.
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical 'fingerprint' of the molecule.[1][2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Elucidates the molecular structure and confirms the formation of the di-ester complex.[1][2] |
| Thermogravimetric Analysis (TGA) | Determines the water content (hydrate) and thermal stability.[1][2] |
| X-ray Powder Diffraction (XRD) | Analyzes the crystalline structure of the solid product.[1] |
| High-Performance Thin-Layer Chromatography (HPTLC) | A method for the simultaneous identification and quantification of boric acid and this compound.[1][9] |
In aqueous solutions, this compound exists as an equilibrium of three main boron-containing species: the di-ester (approximately 85%), the mono-ester (approximately 10%), and free boric acid (approximately 5%), as determined by ¹¹B NMR.[2]
Mechanism of Action and Biological Relevance
While not directly related to the synthesis, understanding the proposed mechanism of action of this compound is crucial for its application in drug development.
Cellular Interaction
It is hypothesized that the fructoborate complex interacts with specific glycoprotein receptors on the cell surface.[1] This interaction is facilitated by the pKa of fructoborate (4.16), which is lower than the physiological pH of 7.4, allowing for a better interaction capacity compared to boric acid (pKa 9.24).[10]
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tetrahydrate | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. US5962049A - Boron carbohydrate complexes and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3210628A1 - Improved compositions and methods for fructoborate complexes - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scielo.br [scielo.br]
- 9. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalcalcium.com [globalcalcium.com]
Calcium Fructoborate: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium fructoborate, a complex of calcium, fructose, and boron, is a naturally occurring compound found in various plant-based foods. In recent years, it has garnered significant attention within the scientific community for its potential health benefits, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Anti-inflammatory Mechanisms of Action
In vitro studies have consistently demonstrated the anti-inflammatory potential of this compound, primarily through the modulation of key inflammatory mediators in macrophage cell lines, such as RAW 264.7.
Quantitative Data Summary: Effects on Macrophages
The following table summarizes the quantitative effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Parameter Measured | This compound Concentration | Observed Effect | Reference |
| IL-1β Release | 0.2 mM | ~7% inhibition | [1] |
| 1.0 mM | ~27% inhibition | [1] | |
| IL-6 Release | 0.2 mM | ~45% inhibition | [2] |
| 0.45 mM | ~81% inhibition | [2] | |
| 1.0 mM | ~90% inhibition | [2] | |
| Nitric Oxide (NO) Production | 0.2 mM | ~10% inhibition | [2] |
| 0.45 mM | ~20% inhibition | [2] | |
| 1.0 mM | ~57.7% inhibition | [2] | |
| TNF-α Production | 1.0 mM | ~279% increase | [2] |
| COX-2 Protein Expression | Not specified | No significant change | [2][3] |
Experimental Protocols: Macrophage Studies
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound.
-
Stimulation: After a pre-incubation period with this compound (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: Following incubation, the cell culture supernatant is collected for the analysis of cytokines and nitric oxide.
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite.
-
Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution).
-
The mixture is incubated for 5-10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added.
-
After a further 5-10 minute incubation, the absorbance is measured at 540 nm using a microplate reader.
-
Nitrite concentrations are determined by comparison with a standard curve of sodium nitrite.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of cytokine present.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentrations in the samples are calculated from the standard curve.
-
Signaling Pathway Visualization: Anti-inflammatory Action
While the precise molecular targets of this compound are still under investigation, evidence suggests that its anti-inflammatory effects are mediated, at least in part, through the modulation of the NF-κB signaling pathway. Boron compounds have been shown to down-regulate the inflammatory process at a site upstream of pro-inflammatory cytokine gene activation in the NF-κB regulated pathway[4]. The following diagram illustrates a hypothesized mechanism.
References
- 1. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
The Influence of Calcium Fructoborate on Key Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium fructoborate (CFB), a naturally occurring plant mineral complex, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth analysis of the biochemical pathways modulated by CFB, with a focus on its anti-inflammatory, pro-apoptotic, and antioxidant effects. Drawing upon a comprehensive review of preclinical and clinical studies, this document elucidates the molecular mechanisms underlying the therapeutic potential of CFB. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the involved signaling pathways are visualized to offer a thorough resource for researchers and drug development professionals.
Introduction
This compound is a sugar-borate ester composed of calcium, fructose, and boron. It is found in various plant-based foods and is also available as a dietary supplement. Emerging research has demonstrated that CFB exerts a range of beneficial effects on human health, particularly in the contexts of inflammation, osteoarthritis, cardiovascular health, and oncology.[1][2] This guide delves into the core biochemical pathways that are influenced by this unique compound.
Modulation of Inflammatory Pathways
A substantial body of evidence points to the potent anti-inflammatory properties of this compound.[1][3] Its mechanism of action involves the modulation of key inflammatory mediators and signaling cascades.
Cytokine and Inflammatory Marker Regulation
Clinical and in-vitro studies have consistently shown that this compound can significantly reduce the levels of pro-inflammatory cytokines and markers. In human studies, supplementation with CFB has led to a marked decrease in C-reactive protein (CRP), a key indicator of systemic inflammation.[4][5] Furthermore, CFB has been shown to lower the concentrations of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[6][7] Interestingly, in-vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) revealed a decrease in IL-1β and IL-6 release, but an unexpected up-regulation of tumor necrosis factor-alpha (TNF-α).[8][9][10] CFB was also found to have no significant effect on cyclooxygenase-2 (COX-2) protein expression in this model.[8][9]
Proposed Anti-inflammatory Signaling Pathway
The consistent reduction of multiple pro-inflammatory cytokines suggests that this compound likely acts on a central regulatory pathway, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct inhibition of NF-κB by CFB has not been explicitly demonstrated in the reviewed literature, the downregulation of NF-κB target genes (e.g., TNF-α, IL-1β, IL-6) strongly implies an inhibitory effect on this pathway.
Influence on Apoptotic Pathways in Cancer Cells
Recent research has highlighted the potential of this compound as an anti-cancer agent, particularly in colon cancer. Studies on Caco-2 colon cancer cells have demonstrated that CFB can induce apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The pro-apoptotic effects of this compound in Caco-2 cells appear to be mediated through the modulation of the PI3K/Akt signaling pathway.[9] Treatment with CFB resulted in decreased levels of key proteins in this pathway, including Akt, p70S6K, and 4EBP1.[9] Concurrently, an increase in the levels of PTEN and TSC2, which are negative regulators of the PI3K/Akt pathway, was observed.[9] Furthermore, CFB treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, further confirming its role in promoting apoptosis.[9]
Antioxidant Pathways and Cellular Protection
This compound exhibits significant antioxidant properties, protecting cells from oxidative stress-induced damage.
Scavenging of Reactive Oxygen Species (ROS)
In-vitro studies using human keratinocyte cultures have demonstrated that CFB can reduce the levels of intracellular reactive oxygen species (ROS) induced by hydrogen peroxide.[11] This suggests that CFB can act as a direct scavenger of ROS, thereby mitigating cellular damage.
Data Presentation
The following tables summarize the quantitative data from key clinical and in-vitro studies on the effects of this compound.
Table 1: Clinical Studies on Inflammatory and Cardiovascular Markers
| Study Population | CFB Dosage | Duration | Marker | Result | Reference |
| Healthy Volunteers | 108 mg twice daily | 14 days | CRP | 37% reduction | [4] |
| Middle-aged subjects | 112 mg/day | 30 days | CRP | 31.3% reduction | [6][12] |
| Middle-aged subjects | 112 mg/day | 30 days | IL-1β | 29.2% reduction | [6][12] |
| Middle-aged subjects | 112 mg/day & 56 mg/day | 30 days | IL-6 | Significant reduction | [6][12] |
| Middle-aged subjects | 112 mg/day & 56 mg/day | 30 days | MCP-1 | 31% and 26% reduction | [6][12] |
| Patients with stable angina | 112 mg/day | 60 days | hs-CRP | 39.7% reduction | [11] |
Table 2: Clinical Studies on Osteoarthritis and Vitamin D Metabolism
| Study Population | CFB Dosage | Duration | Marker/Outcome | Result | Reference |
| Healthy Volunteers | 108 mg twice daily | 14 days | 1,25-dihydroxyvitamin D3 | 19% increase | [4] |
| Subjects with knee discomfort | 110 mg with glucosamine & chondroitin | 14 days | WOMAC score | 24% reduction | [4] |
| Subjects with knee discomfort | 110 mg with glucosamine & chondroitin | 14 days | McGill Pain Index | 25% reduction | [4] |
Table 3: In-Vitro Studies
| Cell Line | Treatment | CFB Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | LPS stimulation | Not specified | IL-1β and IL-6 release | Decrease | [8][9] |
| RAW 264.7 Macrophages | LPS stimulation | Not specified | TNF-α production | Increase | [8][9] |
| RAW 264.7 Macrophages | LPS stimulation | Not specified | COX-2 expression | No significant change | [8][9] |
| Human Keratinocytes | Hydrogen peroxide | 90 nmol (maximum activity) | Intracellular ROS | Marked reduction | [13] |
| Caco-2 Colon Cancer Cells | - | 10 mM (IC50) | Cell Viability | 50% reduction | [9] |
| Caco-2 Colon Cancer Cells | - | 10 mM | Akt, p70S6K, 4E-BP1 | Decrease | [9] |
| Caco-2 Colon Cancer Cells | - | 10 mM | PTEN, TSC2 | Increase | [9] |
| Caco-2 Colon Cancer Cells | - | 10 mM | Bcl-2 | Decrease | [9] |
| Caco-2 Colon Cancer Cells | - | 10 mM | Bax | Increase | [9] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies cited in this guide.
In-Vitro Assay for Inflammatory Mediators in Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of this compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell lysates can be prepared to analyze the expression of intracellular proteins (e.g., COX-2) by Western blotting.
-
-
Workflow Diagram:
Workflow for in-vitro analysis of inflammatory mediators.
In-Vitro Apoptosis and Cell Viability Assay in Cancer Cells
-
Cell Line: Human colon cancer cell line Caco-2.
-
Cell Culture: Cells are maintained in a suitable growth medium and conditions as described for RAW 264.7 cells.
-
Cell Viability Assay (MTT Assay):
-
Caco-2 cells are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of this compound for different time points.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Living cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Western Blot Analysis for Apoptotic and Signaling Proteins:
-
Caco-2 cells are treated with this compound.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., Bradford assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Akt, Bcl-2, Bax, PTEN).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
In-Vitro Antioxidant Assay in Keratinocytes
-
Cell Line: Human keratinocytes.
-
Cell Culture: Cells are cultured in a specialized serum-free medium.
-
Measurement of Intracellular ROS:
-
Keratinocytes are pre-incubated with different concentrations of this compound.
-
Oxidative stress is induced by exposing the cells to hydrogen peroxide.
-
The cells are then incubated with a fluorescent probe, such as dihydrorhodamine-123 (DHR-123).
-
In the presence of ROS, DHR-123 is oxidized to the highly fluorescent rhodamine-123.
-
The fluorescence intensity is measured using a fluorometer, which is proportional to the amount of intracellular ROS.
-
Clinical Trial Methodology for Inflammatory Markers
-
Study Design: Double-blind, placebo-controlled clinical trials.
-
Participants: Healthy volunteers or patients with specific conditions (e.g., osteoarthritis, stable angina).
-
Intervention: Participants are randomized to receive either this compound at a specified daily dosage or a placebo for a defined period.
-
Data Collection:
-
Fasting blood samples are collected at baseline and at specified time points during the study.
-
Serum is separated from the blood samples.
-
The concentrations of CRP, cytokines (IL-1β, IL-6, MCP-1), and other relevant biomarkers are measured using validated immunoassays (e.g., ELISA, immunoturbidimetry).
-
-
Assessment of Osteoarthritis Symptoms: In studies involving patients with osteoarthritis, validated questionnaires such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the McGill Pain Questionnaire are used to assess changes in pain, stiffness, and physical function.
Conclusion
This compound demonstrates a remarkable ability to influence multiple key biochemical pathways, primarily those involved in inflammation, apoptosis, and oxidative stress. Its modulatory effects on cytokine production, the PI3K/Akt signaling cascade, and reactive oxygen species levels underscore its therapeutic potential in a range of pathological conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should aim to further elucidate the precise molecular targets and downstream effects of this promising natural compound.
References
- 1. This compound--potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bradford Protein Assay [bio-protocol.org]
- 5. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradford Protein Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 9. This compound regulate colon cancer (Caco-2) cytotoxicity through modulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Calcium Fructoborate: A Technical Guide to Bioavailability and Absorption
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium fructoborate, a nature-identical sugar-borate ester, has garnered significant attention for its high bioavailability and potential health benefits, particularly in modulating inflammatory processes and supporting bone and cardiovascular health. This technical guide provides a comprehensive overview of the existing scientific literature on the bioavailability, absorption, and metabolic fate of this compound. It consolidates quantitative data from human clinical trials, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of boron-based compounds.
Bioavailability and Pharmacokinetics
This compound is recognized as a highly bioavailable source of boron.[1][2] Upon oral administration, it is hydrolyzed in the gastrointestinal tract, releasing boric acid and fructose.[1] Boric acid is readily absorbed into the bloodstream.[3] While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are not extensively detailed in publicly available literature, studies on boric acid provide relevant insights. Orally administered boron, as boric acid, is readily and almost completely absorbed (>90%).[3] It is distributed throughout the body via passive diffusion and is primarily excreted in the urine, with a reported half-life of approximately 21 hours.[3]
Table 1: Summary of Human Clinical Trials on this compound Supplementation and Inflammatory Marker Modulation
| Dosage of this compound (CFB) | Elemental Boron (B) & Calcium (Ca) per dose | Duration | Key Quantitative Outcomes | Reference |
| 112 mg/day | 3 mg B, 5.26 mg Ca | 60 days | 39.7% reduction in C-reactive protein (CRP) | [1] |
| 108 mg, twice daily | 2.91 mg B, 5.4 mg Ca per dose | 14 days | Up to 37% reduction in CRP in 7 out of 10 subjects | [1] |
| 57 mg/day | 1.5 mg B, 2.85 mg Ca | 14 days | 60.25% reduction in CRP | [1] |
| 110 mg with glucosamine & chondroitin sulfate | 3 mg B, 5.4 mg Ca | 14 days | 24% reduction in mean WOMAC score, 25% reduction in mean McGill index | [1] |
| 112 mg/day | Not specified | 30 days | Significant reduction in IL-1β, IL-6, and MCP-1 | [1] |
Experimental Protocols
Clinical Trial on Inflammatory and Lipid Markers
A randomized, double-blind, placebo-controlled pilot study was conducted to evaluate the effect of this compound on systemic inflammation and dyslipidemia markers in middle-aged individuals with primary osteoarthritis.[4]
-
Participants: 116 subjects were initially recruited, with 60 completing the 15-day study.[4]
-
Intervention: Participants were divided into four groups and received dietary supplementation with this compound or a placebo for two weeks.[4]
-
Data Collection: Blood samples were collected at baseline and at the end of the study to measure inflammatory biomarkers (C-reactive protein, fibrinogen, and erythrocyte sedimentation rate) and lipid markers (triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol).[4]
-
Analytical Methods: Standard clinical laboratory methods were used to analyze the blood markers.
In Vitro Study on Inflammatory Mediators
An in vitro study investigated the effects of this compound on the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5]
-
Cell Culture: RAW 264.7 macrophages were cultured and stimulated with LPS in the presence or absence of this compound.[5]
-
Analysis of Inflammatory Mediators: The levels of tumor necrosis factor-alpha (TNF-α), interleukins IL-1β and IL-6, and nitric oxide (NO) in the culture medium were measured. Cyclooxygenase-2 (COX-2) protein expression was also assessed.[5]
-
Key Findings: Treatment with this compound resulted in a decrease in the release of IL-1β, IL-6, and NO.[5]
Determination of Boron in Biological Samples
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the primary methods for quantifying boron in biological matrices such as plasma and urine.[6][7]
-
Sample Preparation: A common procedure involves wet-ashing of the biological sample to remove the organic matrix.[6]
-
ICP-MS Analysis: This technique offers high sensitivity and is suitable for detecting the low levels of boron typically found in biological fluids.[6][8] The use of a mannitol-ammonia diluent can help in eliminating the memory effect of boron in the instrument.[8]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of cytokine signaling pathways.[1][9] While the precise molecular targets are still under investigation, evidence suggests that this compound can influence the production of key pro-inflammatory cytokines such as IL-1β and IL-6.[5][10]
One proposed mechanism of action involves the interaction of the fructoborate complex with glycoprotein receptors on the surface of immune cells, thereby modulating intracellular signaling cascades that lead to the expression of inflammatory mediators.[1] The calcium component of the molecule may also play a role in these signaling pathways, potentially through calcium-dependent signaling cascades that can influence NF-κB activity.[11][12][13]
Interaction with Vitamin D Metabolism
Clinical evidence suggests a link between this compound supplementation and vitamin D metabolism. One study reported a 19% increase in the endogenous levels of calcitriol (1,25-dihydroxyvitamin D), the active form of vitamin D3, following supplementation with this compound.[1] Boron is thought to influence the hydroxylation of vitamin D metabolites, a crucial step in the activation of vitamin D.[2][14][15][16][17]
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind, placebo-controlled pilot study to evaluate the effect of this compound on systemic inflammation and dyslipidemia markers for middle-aged people with primary osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Helps Control Inflammation Associated with Diminished Bone Health | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STIM- and Orai-mediated Calcium Entry Controls NF-κB Activity and Function in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation by calcium of in vivo synthesis of 1,25-dihydroxycholecalciferol and 21,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. endotext.org [endotext.org]
Calcium Fructoborate: An In-Depth Technical Guide on Stability at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of calcium fructoborate under physiological pH conditions. It is intended for researchers, scientists, and professionals in drug development who are interested in the behavior of this compound in biological systems. This document synthesizes available data on its hydrolysis, presents detailed experimental protocols for stability assessment, and visualizes its implicated signaling pathways.
Introduction
This compound is a naturally occurring sugar-borate ester found in various plant-based foods. It is composed of two fructose molecules complexed with a central boron atom, with calcium as a counter-ion. Due to its reported anti-inflammatory, antioxidant, and bone-health-promoting properties, this compound is of significant interest as a dietary supplement and a potential therapeutic agent. Understanding its stability at physiological pH is paramount to elucidating its mechanism of action, bioavailability, and overall efficacy.
Chemical Structure and Properties
This compound is a complex molecule with the chemical formula Ca[(C₆H₁₀O₆)₂B]₂. The boron atom is central to the fructoborate anion, forming a diester with two fructose molecules.
Stability of this compound at Physiological pH
The stability of the fructoborate ester is highly dependent on the pH of the surrounding medium. The pKa of fructoborate is approximately 4.16.[1] This indicates that at a physiological pH of 7.4, which is significantly above its pKa, the fructoborate ester will be in equilibrium with its hydrolysis products: boric acid, fructose, and calcium ions.
Table 1: Estimated Speciation of Fructoborate at Various pH Levels
| pH | Relative Abundance of Fructoborate Ester | Relative Abundance of Hydrolysis Products (Boric Acid + Fructose) | Predominant Boron Species |
| < 4 | High | Low | Fructoborate Ester |
| 4.16 (pKa) | 50% | 50% | Equal amounts of Fructoborate Ester and Boric Acid |
| 6.86 | Low | High | Boric Acid |
| 7.4 | Very Low | Very High | Boric Acid |
Note: This table is an estimation based on the pKa of fructoborate. The actual equilibrium concentrations can be influenced by other factors such as temperature and the presence of other interacting molecules.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound at physiological pH, a time-course study in a simulated physiological buffer is recommended. Below are detailed methodologies for conducting such a study using ¹¹B NMR Spectroscopy and HPLC-MS.
In Vitro Digestion Model for Bioaccessibility
This protocol is adapted from established in vitro digestion methods, such as the INFOGEST protocol, to assess the bioaccessibility of this compound.[2][3][4]
Objective: To simulate the digestion of this compound in the gastrointestinal tract and determine the extent of its hydrolysis and the bioaccessibility of its components.
Materials:
-
This compound
-
Simulated Salivary Fluid (SSF), pH 7
-
Simulated Gastric Fluid (SGF), pH 3
-
Simulated Intestinal Fluid (SIF), pH 7
-
α-amylase, pepsin, pancreatin, bile salts
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking water bath or incubator at 37°C
-
Centrifuge
-
Filtration units (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation (ICP-MS for boron and calcium, HPLC for fructose)
Procedure:
-
Oral Phase:
-
Suspend a known concentration of this compound in SSF containing α-amylase.
-
Incubate at 37°C for 5 minutes with gentle agitation.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus.
-
Adjust pH to 3.0 using HCl.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust pH to 7.0 using NaOH.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Sample Analysis:
-
At the end of each phase, collect an aliquot of the digest.
-
Centrifuge the aliquot to separate the soluble fraction.
-
Filter the supernatant.
-
Analyze the soluble fraction for the concentration of intact this compound (if a suitable method is available), boric acid, fructose, and calcium.
-
In Vitro Digestion Workflow for this compound.
Time-Course Stability Study using ¹¹B NMR Spectroscopy
Objective: To monitor the hydrolysis of this compound at physiological pH over time by observing the change in the boron chemical environment.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4, prepared in D₂O
-
Quartz NMR tubes
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Prepare a stock solution of this compound in D₂O-based PBS at a known concentration.
-
Transfer the solution to a quartz NMR tube.
-
Acquire an initial ¹¹B NMR spectrum (t=0).
-
Incubate the NMR tube at 37°C.
-
Acquire ¹¹B NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Process the spectra and integrate the signals corresponding to the fructoborate ester and free boric acid.
-
Plot the relative integrals of the two species as a function of time to determine the hydrolysis kinetics.
¹¹B NMR Time-Course Stability Study Workflow.
Time-Course Stability Study using HPLC-MS
Objective: To quantify the disappearance of this compound and the appearance of its hydrolysis products at physiological pH over time.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC-MS system with a suitable column (e.g., HILIC or reversed-phase)
-
Analytical standards for this compound, boric acid, and fructose
Procedure:
-
Prepare a solution of this compound in PBS (pH 7.4) at a known concentration.
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Immediately quench any further reaction if necessary (e.g., by rapid freezing or pH adjustment).
-
Analyze the samples by HPLC-MS to separate and quantify the intact this compound and its degradation products.
-
Construct concentration vs. time profiles for each species to determine the degradation kinetics.
Implicated Signaling Pathways
This compound and its hydrolysis products (calcium, boron, and fructose) are believed to exert their biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Signaling
This compound has been shown to modulate the expression of pro-inflammatory cytokines, which suggests its interaction with inflammatory signaling pathways such as the NF-κB pathway. Boron, released from the hydrolysis of this compound, may play a role in this modulation.
Hypothesized Anti-inflammatory Action via NF-κB Pathway.
Apoptosis Signaling Pathway
Studies have indicated that this compound can induce apoptosis in certain cancer cell lines. This is thought to occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Involvement of this compound in the Intrinsic Apoptosis Pathway.
ERK1/2 Signaling Pathway
Boron has been shown to influence the Extracellular signal-Regulated Kinases (ERK1/2) pathway, which is a key regulator of cell proliferation, differentiation, and survival. The modulation of this pathway could be another mechanism through which this compound exerts its biological effects.
Potential Modulation of the ERK1/2 Signaling Pathway by Boron.
Conclusion
The stability of this compound at physiological pH is a critical factor influencing its biological activity. Evidence suggests that it exists in a dynamic equilibrium with its hydrolysis products, effectively acting as a delivery system for boric acid, fructose, and calcium. This guide provides a framework for the quantitative assessment of this stability through detailed experimental protocols. Furthermore, the visualization of implicated signaling pathways offers insights into its potential mechanisms of action. Further research is warranted to elucidate the precise kinetics of hydrolysis and to confirm the interactions of this compound and its components with the proposed cellular targets. This will be invaluable for the rational design and development of novel therapeutic strategies based on this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Thermal Degradation Profile of Calcium Fructoborate
Disclaimer: To date, a specific, peer-reviewed study detailing the complete thermal degradation profile of pure calcium fructoborate is not available in the public domain. This technical guide has been constructed based on a thorough analysis of chemically related compounds, including calcium salts of other sugar acids (calcium gluconate, calcium lactate), fructose, and relevant organoboron esters. The data and protocols presented herein are predictive and intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies in this area.
Introduction
This compound is a dietary supplement composed of a calcium atom chelated by two molecules of fructoborate, a borate-fructose ester. Understanding its thermal stability and degradation profile is critical for determining appropriate manufacturing, processing, and storage conditions, as well as for predicting its behavior in various formulations. This guide outlines the predicted thermal degradation pathway of this compound, provides detailed hypothetical experimental protocols for its analysis, and summarizes expected quantitative data based on analogous compounds.
Predicted Thermal Degradation Pathway
The thermal degradation of this compound is anticipated to be a multi-stage process, influenced by the decomposition of its individual components: the fructose backbone, the borate ester linkage, and the calcium carboxylate interactions.
-
Initial Dehydration (if hydrated): Similar to other hydrated organic salts like calcium lactate pentahydrate, an initial mass loss is expected at lower temperatures, typically below 150°C, corresponding to the loss of any bound water molecules.
-
Decomposition of the Fructose Moiety: Fructose itself begins to decompose around its melting point (~120°C), with significant degradation occurring between 180°C and 240°C.[1] This process, known as caramelization, involves dehydration and the formation of various volatile compounds, including organic acids (formic, lactic, levulinic) and 5-hydroxymethylfurfural (HMF).[2][3] This stage is expected to be a major contributor to mass loss.
-
Breakdown of the Borate Ester and Organic Structure: Borate esters are generally known for their high thermal stability due to the strong B-O bond.[4][5] However, as the fructose structure degrades at higher temperatures, the borate ester linkages will inevitably break. This phase of decomposition will likely overlap with the charring of the organic components. Boron compounds can act as char-yielding agents, potentially increasing the thermal stability of the residue.[6][7]
-
Formation of Inorganic Residue: Following the degradation of the organic components, a stable inorganic residue is expected to form. Based on studies of calcium gluconate and calcium lactate, this residue will likely be composed of calcium carbonate (CaCO₃), which then further decomposes to calcium oxide (CaO) at temperatures above 600-700°C, releasing carbon dioxide.[8][9][10] The presence of boron may result in the formation of stable calcium borates in the final ash.
Predicted Quantitative Thermal Analysis Data
The following tables summarize the predicted thermal events for this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data from analogous compounds.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Thermal Event | Analogous Compound(s) |
| 50 - 150 | Variable (if hydrated) | Dehydration (Loss of water) | Calcium Lactate Pentahydrate[9][11] |
| 150 - 300 | 25 - 35 | Initial decomposition of fructose, caramelization, release of volatile organic compounds. | Fructose[1], Glucose[12] |
| 300 - 600 | 20 - 30 | Charring of organic backbone, breakdown of borate ester, formation of calcium carbonate. | Calcium Gluconate[8][10] |
| > 600 | 10 - 15 | Decomposition of calcium carbonate to calcium oxide. | Calcium Gluconate[10], Calcium Lactate[9] |
| Final Residue @ 800°C | ~20 - 25% | Calcium Oxide, Calcium Borates | Calcium Gluconate, Calcium Lactate |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound
| Temperature (°C) | Predicted Thermal Event | Nature of Peak | Analogous Compound(s) |
| ~120 - 140 | Melting of fructose component | Endothermic | Fructose[1] |
| 150 - 300 | Decomposition of organic matter | Broad Endotherm/Exotherm | Fructose[1], Calcium Gluconate[8] |
| > 600 | Decomposition of CaCO₃ | Endothermic | Calcium Gluconate[10] |
Detailed Experimental Protocols
The following are detailed, proposed methodologies for the thermal analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Experimental Parameters:
-
Sample Preparation: A small sample (5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative decomposition.[13]
-
Temperature Program:
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition stages and the percentage of mass loss at each stage.
Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Experimental Parameters:
-
Sample Preparation: A small sample (3-5 mg) of finely ground this compound is hermetically sealed in an aluminum pan.[14] A pinhole may be made in the lid to allow for the escape of any evolved gases.
-
Atmosphere: High-purity nitrogen gas at a constant flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C to focus on organic transitions) at a heating rate of 10°C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of endothermic and exothermic transitions.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationships in the predicted thermal degradation of this compound.
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Caption: Logical flow of the predicted thermal degradation pathway of this compound.
Conclusion
While direct experimental data on the thermal degradation of this compound is currently lacking, a predictive profile can be constructed based on the known behavior of its constituent parts and analogous chemical structures. It is anticipated that this compound will undergo a multi-step degradation process involving dehydration, decomposition of the fructose moiety, char formation potentially stabilized by the borate network, and finally, the formation of a stable inorganic residue of calcium oxide and calcium borates at high temperatures. The experimental protocols and predictive data presented in this guide offer a robust starting point for researchers to empirically determine the precise thermal degradation profile of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. Thermogravimetry: Monitoring Mass Changes in Food Analysis • Food Safety Institute [foodsafety.institute]
Unveiling Calcium Fructoborate: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium fructoborate, a naturally occurring sugar-borate ester, has garnered significant attention in the scientific community for its potential health benefits, particularly in the realms of joint and bone health, and its notable anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound. It details the experimental protocols for its synthesis and analysis in natural matrices and presents quantitative data on its prevalence in various foodstuffs. Furthermore, this guide elucidates the molecular signaling pathways through which this compound exerts its biological effects, offering a comprehensive resource for researchers and professionals in drug development and nutritional science.
Discovery and Historical Context
The recognition of this compound as a distinct and bioactive compound is a relatively recent development, emerging in the late 20th century. However, the use of boron-containing substances for health purposes has a much longer history, with traditional medicine utilizing boron-rich mineral waters and soils for their purported therapeutic properties.
The pivotal moment in the modern understanding of this compound was the work of Dr. Dusan Miljkovic, who was instrumental in its chemical synthesis. A key patent by Miljkovic outlines a method for producing a "nature-identical" form of this compound, which has since been commercialized under trade names such as FruiteX-B®.[1][2] This synthetic compound is structurally and chemically identical to the this compound found in plants.
The timeline below illustrates the key milestones in the journey of understanding and utilizing this compound.
Natural Sources of this compound
This compound is a natural constituent of a wide variety of plant-based foods.[1][3][4] It is a sugar-borate ester, meaning it is a complex of boron, fructose, and calcium.[4] This form is considered to be more bioavailable than inorganic boron sources.[4] The concentration of this compound can vary depending on the plant species, growing conditions, and ripeness.
The following table summarizes the available quantitative data on the content of this compound and total boron in various natural sources. It is important to note that much of the available data is for total boron content, of which fructoborate esters are a significant component.
| Food Source | Form Analyzed | Concentration | Reference |
| Fruits | |||
| Apricot (freeze-dried) | Fructoborate | 16.2 ± 0.6 mg/g | [5] |
| Raisins | Fructoborate | 79.3 ± 8.8 mg/g | [5] |
| Avocado | Total Boron | 1.43 mg/100g | [6] |
| Red Grapes | Total Boron | 0.53 mg/100g | [6] |
| Apple | Total Boron | 0.38 mg/100g | [6] |
| Pear | Total Boron | 0.28 mg/100g | [6] |
| Vegetables | |||
| Red Kidney Beans | Total Boron | 0.59 mg/100g | [6] |
| Lentils | Total Boron | 0.74 mg/100g | [6] |
| Nuts & Legumes | |||
| Peanuts | Total Boron | 1.76 mg/100g | [6] |
| Almonds | Total Boron | 2.82 mg/100g | [6] |
| Other | |||
| Red Wine | Total Boron | 0.29 mg/100g | [6] |
Experimental Protocols
Synthesis of "Nature-Identical" this compound
The synthesis of this compound, as described in the patent by Miljkovic, provides a reliable method for producing a compound identical to that found in nature.[2][7]
Materials:
-
D-Fructose
-
Boric Acid
-
Calcium Carbonate
-
Distilled Water
-
Acetone
Procedure:
-
Dissolve 2.16 g of D-fructose in 4 ml of distilled water at room temperature.
-
Add 0.372 g of boric acid to the fructose solution and stir until dissolved.
-
Slowly add 0.246 g of calcium carbonate in small portions to the solution. Effervescence (evolution of carbon dioxide) will occur.
-
Once the carbon dioxide evolution has ceased, add 20 ml of acetone to the reaction mixture. A colorless oil will separate at the bottom of the reaction vessel.
-
Separate the two layers using a separatory funnel.
-
Treat the lower layer (crude fructoborate complex) again with 20 ml of acetone.
-
Allow the mixture to stand at room temperature for one hour. Triturate with a glass rod to induce crystallization. The oil will slowly solidify into a white crystalline solid.
-
Filter the solid using a Buchner funnel, wash with additional acetone, and air dry.
-
Further dry the solid in a vacuum oven at room temperature to obtain pure this compound.
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5962049A - Boron carbohydrate complexes and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. globalcalcium.com [globalcalcium.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Delving into the Dawn of Bioactivity: Early Studies on Sugar-Borate Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The exploration of the biological activities of sugar-borate esters, a unique class of organoboron compounds, has its roots in early research that hinted at their potential as modulators of physiological processes. While contemporary research has expanded significantly on boron-containing compounds in medicine, a look back at the foundational studies provides crucial insights into the initial understanding of the bioactivity of these fascinating molecules. This technical guide synthesizes information from early scientific literature, focusing on the initial discoveries of their antimicrobial, antiviral, and enzyme-inhibitory properties.
Antimicrobial Properties: An Early Glimpse into Boron's Biocidal Potential
Early investigations into the antimicrobial effects of boron compounds laid the groundwork for understanding the potential of their organic derivatives. While specific studies on well-defined sugar-borate esters are scarce in early literature, the general antimicrobial properties of boric acid and borate salts were recognized. It was understood that these compounds could inhibit the growth of various microorganisms.
The prevailing hypothesis from this era was that the antimicrobial action of borates was linked to their ability to complex with polyols, particularly those present in microbial cell walls and essential metabolic pathways. This interaction was thought to disrupt cellular processes, leading to growth inhibition or cell death.
Key Experimental Approaches from Early Studies:
-
Minimum Inhibitory Concentration (MIC) Assays: A standard method to assess antimicrobial activity, early researchers would have prepared serial dilutions of the test compounds (in this case, rudimentary sugar-borate mixtures) in liquid or solid growth media. These media were then inoculated with specific bacterial or fungal strains. The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth after a defined incubation period.
-
Agar Diffusion Method: In this technique, a solid agar medium is uniformly seeded with a test microorganism. Paper discs impregnated with the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone provides a qualitative measure of the antimicrobial activity.
It is important to note that much of the early work likely involved less-defined mixtures of sugar-borate esters, often formed in situ by combining boric acid with various sugars.
Enzyme Inhibition: A Focus on Glycosidases
One of the more specific areas of early investigation into the biological activity of sugar-borate esters was their ability to inhibit enzymes, particularly glycosidases. This line of inquiry was a logical extension of the known affinity of borates for the diol groups present in carbohydrates, which are the substrates for these enzymes.
The formation of a stable, reversible covalent bond between the borate moiety and the sugar substrate or the enzyme's active site was proposed as the primary mechanism of inhibition. This interaction could either prevent the substrate from binding to the enzyme or interfere with the catalytic process itself.
Experimental Protocols for Early Enzyme Inhibition Studies:
-
Enzyme Kinetics Assays: Researchers would have used spectrophotometric or colorimetric methods to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the sugar-borate ester inhibitor.
-
Substrate: A suitable substrate for the target glycosidase (e.g., p-nitrophenyl glycosides) that produces a colored product upon cleavage.
-
Enzyme: A purified or partially purified preparation of the glycosidase.
-
Inhibitor: The sugar-borate ester at varying concentrations.
-
Procedure: The reaction would be initiated by adding the enzyme to a solution containing the substrate and the inhibitor. The rate of product formation would be monitored over time by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: From the reaction rates at different inhibitor concentrations, key parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) could be determined. Early graphical methods, such as Lineweaver-Burk plots, would have been used to analyze the mode of inhibition (e.g., competitive, non-competitive).
-
dot
Caption: Experimental workflow for determining the IC50 value of a sugar-borate ester against a target enzyme.
Early Insights into Antiviral Activity
The investigation of the antiviral properties of sugar-borate esters in early studies is less documented than their antimicrobial or enzyme-inhibitory effects. However, the conceptual framework for such activity would have been based on the understanding of viral replication, which often involves glycosylated proteins on the viral envelope and host cell surface.
The proposed mechanism of action centered on the ability of sugar-borate esters to interact with these glycoproteins, thereby interfering with crucial steps in the viral life cycle, such as attachment to the host cell or entry.
Hypothetical Experimental Approach for Early Antiviral Screening:
-
Plaque Reduction Assay: This classic virology technique would have been a likely method for assessing antiviral activity.
-
Cell Culture: A monolayer of susceptible host cells would be grown in a petri dish.
-
Virus Inoculation: The cell monolayer would be infected with a known amount of the virus.
-
Treatment: After a brief adsorption period, the cell monolayer would be overlaid with a semi-solid medium (e.g., agar) containing different concentrations of the sugar-borate ester.
-
Incubation: The plates would be incubated for several days to allow the virus to replicate and form localized areas of cell death, known as plaques.
-
Analysis: The number and size of the plaques in the treated cultures would be compared to those in untreated control cultures. A reduction in the number of plaques would indicate antiviral activity.
-
dot
Caption: Logical workflow of a plaque reduction assay to screen for antiviral activity.
Summary and Future Perspectives
The early explorations into the biological activity of sugar-borate esters, though often qualitative and employing less-defined chemical entities, provided the crucial first steps in recognizing their potential. These foundational studies established the concepts of their antimicrobial, enzyme-inhibitory, and potential antiviral activities, all stemming from the unique chemistry of the borate-diol interaction. While quantitative data from this era is sparse and requires careful interpretation, the conceptual frameworks and experimental approaches laid the groundwork for the more sophisticated and targeted research on boron-containing pharmaceuticals that is being conducted today. This historical perspective is invaluable for modern researchers, offering a lens through which to appreciate the evolution of this exciting field of drug discovery.
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Calcium Fructoborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium fructoborate is a complex of calcium, fructose, and boron found in plants and commercially synthesized for use in dietary supplements.[1][2][3] Its characterization is crucial for quality control, stability testing, and understanding its biological activity. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, ensuring its identity, purity, and strength. The molecular formula for this compound has been identified as Ca[(C6H10O6)2B]2·4H2O.[3][4][5]
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation, identification, and quantification of this compound and related substances like free borate and fructose.[2][6] Both liquid-state and solid-state NMR are utilized.[2][6]
Application:
-
Structural elucidation and confirmation of the fructoborate complex.
-
Identification and quantification of the mono- and di-ester forms of the complex.[2][7]
-
Stability testing of the complex under various conditions.[2][6]
Experimental Protocol: Quantitative ¹¹B and ¹³C NMR [2][6]
-
Sample Preparation:
-
¹¹B NMR Acquisition (for quantification of fructoborate complex and free borate):
-
¹³C NMR Acquisition (for quantification of free fructose and characterization of the complex):
-
Spectrometer: Utilize a standard NMR spectrometer.
-
Liquid-State ¹³C NMR:
-
Acquire spectra to identify and quantify free fructose. A 3-7 ppm downfield shift of the fructose resonances is observed for the carbons coordinated to borate.[6]
-
-
Solid-State ¹³C CP-MAS NMR:
-
Contact Time: 1 ms (variable amplitude).
-
Relaxation Delay: 8 seconds.
-
Acquisition Time: 25.6 ms.
-
Spectral Width: 40 kHz.
-
Number of Scans: 4096.[6]
-
-
-
Data Analysis:
-
Integrate the areas of the relevant peaks in the ¹¹B and ¹³C NMR spectra.
-
Calculate the molar ratios of the fructoborate complex, free borate, and free fructose based on the integrated peak areas and sample weight.[6]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are vibrational spectroscopy techniques used to identify functional groups and confirm the molecular structure of this compound by comparing its spectrum to that of its precursors (fructose, boric acid, calcium carbonate).[3][10][11]
Application:
-
Confirmation of the formation of the this compound complex.
-
Identification of characteristic vibrational bands.
-
Comparison with precursor materials to ensure reaction completion.
Experimental Protocol: FTIR and Raman Spectroscopy [3][12]
-
FTIR Spectroscopy:
-
Instrument: PerkinElmer Spectrum 100 spectrometer (or equivalent).[3][12]
-
Accessory: Universal Attenuated Total Reflection (UATR).[12]
-
Resolution: 4 cm⁻¹.[12]
-
Procedure: Place the sample directly on the UATR crystal and collect the spectrum. The vibrational bands of fructose are present in the this compound spectrum, but with diminished intensity due to new interactions in the complex molecule.[3]
-
-
Raman Spectroscopy:
Data Presentation: Characteristic Vibrational Bands
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR | ~3400 | O-H stretching (water of crystallization) | [1] |
| FTIR | 1200 - 1770 | C-O, C-C stretching, O-H bending | [1] |
| FTIR | 600 - 1050 | C-O, C-C stretching, B-O stretching | [1] |
| Raman | 3314 | B-O bond | [3][12] |
| Raman | 1471 - 1602 | B-O bond | [3][12] |
| Raman | 851, 627 | Crystallization water | [3][12] |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound and potential impurities.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, rapid, and precise method for the simultaneous identification and quantification of boric acid and this compound in bulk materials and dietary supplements.[13][14]
Application:
-
Simultaneous quantification of boric acid and this compound.[13]
-
Quality control of dietary supplements.[15]
Experimental Protocol: HPTLC-Densitometry [13][14]
-
Stationary Phase: HPTLC silica gel G 60 F₂₅₄ precoated glass plates.[13][15]
-
Sample and Standard Preparation:
-
Prepare standard solutions of boric acid and this compound in water.
-
Extract samples of dietary supplements with water.
-
-
Development: Develop the plate in a suitable chamber until the mobile phase front has migrated a sufficient distance.
-
Detection:
-
Quantification: Use a densitometer to scan the plate and quantify the separated compounds based on the peak areas. The Rբ values are approximately 0.83 for boric acid and 0.59 for this compound.[13][15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the identification and quantification of the fructoborate complex in various matrices, including food products.[16][17]
Application:
-
Identification and quantification of the fructoborate di-ester complex.[16][17]
-
Analysis of this compound in complex matrices like food and dietary supplements.
Experimental Protocol: LC-MS [16][17]
-
Chromatography System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Thermo Acclaim™ HILIC-10 (150mm x 2.1 mm, 3 µm particle size).[16]
-
Mobile Phase: Isocratic elution with 90% acetonitrile / 10% 0.1M ammonium acetate.[16]
-
Flow Rate: Not specified, optimize for best separation.
-
Injection Volume: 2 µL.[16]
-
Total Run Time: 12 minutes.[16]
-
Mass Spectrometry System: Q Exactive Orbitrap mass spectrometer (or equivalent).[16][17]
-
Ionization Source: Heated Electrospray Ionization (HESI) in negative mode.[16][18]
-
Detection:
-
Quantification: Create a calibration curve using standard solutions of this compound.[16]
Other Analytical Techniques
Thermal Analysis (TGA/DTA)
Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.[1][19][20]
Application:
-
Determination of water of hydration.
-
Analysis of thermal decomposition stages.
-
Confirmation of the molecular formula.[5]
Experimental Protocol: TGA/DTA [20]
-
Instrument: Shimadzu TG-50 and DTA-50 (or equivalent).[20]
-
Sample Size: 10-20 mg.[20]
-
Crucible: Platinum.[20]
-
Atmosphere: Oxygen flow at 50 mL/min.[20]
-
Heating Rate: 5 °C/min.[20]
-
Temperature Range: Ambient to >800 °C.
-
DTA Standard: Al₂O₃.[20]
Data Presentation: Thermal Decomposition Stages
| Temperature Range (°C) | Mass Loss | Process | Reference |
| Up to ~152 | ~8-12% | Loss of hydration water (endothermic) | [1][19][20] |
| 152 - 850 | ~75% | Decomposition of the anhydrous complex (exothermic stages) | [1][5][20] |
| >850 | - | Final residue: CaB₂O₄ | [19][20] |
X-ray Diffraction (XRD)
XRD is used to investigate the crystalline structure of materials. For this compound, it is used to assess its degree of crystallinity.
Application:
Experimental Protocol: X-ray Diffraction
-
Instrument: A standard X-ray diffractometer.
-
Radiation: Typically Cu Kα radiation.
-
Scan Range (2θ): 3° to 50°.[5]
-
Procedure: Place the powdered sample on a sample holder and perform the scan. The resulting diffraction pattern for commercial this compound typically shows broad peaks, indicating a highly amorphous nature.[10][21]
Visualizations
Experimental Workflow: General Characterization
Caption: General workflow for the characterization of this compound.
Logical Relationship: Analytical Techniques and Information
Caption: Relationship between techniques and the information obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. Multinuclear NMR of this compound Complex – Structure, Stability, and Quantitation in the Presence of Other Ingredients, Excipients or Adulterants | Edwards | Journal of Food Research | CCSE [ccsenet.org]
- 3. cis01.central.ucv.ro [cis01.central.ucv.ro]
- 4. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Multinuclear liquid and solid-state NMR of Fructoborate complex | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Identification and Quantification of Fructoborate Ester Complex Using Liquid Chromatography Coupled with Q Exactive Orbitrap Mass Spectrometry | Xia | Journal of Food Research | CCSE [ccsenet.org]
- 18. researchgate.net [researchgate.net]
- 19. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 20. scielo.br [scielo.br]
- 21. scribd.com [scribd.com]
Application Note: Quantification of Calcium Fructoborate in Dietary Supplements by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of calcium fructoborate in various dietary supplement formulations using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a natural plant mineral complex, is gaining attention for its potential health benefits, including support for bone and joint health.[1] Accurate quantification of this compound in supplement products is crucial for quality control and dosage verification. This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. A detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided.
Introduction
This compound is a sugar-borate ester complex composed of two fructose molecules chelated to a central boron atom, with calcium as the counter-ion.[2][3] Its structural formula is Ca[(C₆H₁₀O₆)₂B]₂. Found naturally in fruits and vegetables, it is also synthesized for use in dietary supplements.[1][4] The analysis of this compound presents a challenge due to its polar nature and the complexity of supplement matrices. HPLC-MS/MS is an ideal analytical technique for this purpose, offering the high sensitivity and selectivity required for accurate quantification in complex samples.[5][6] This application note provides a comprehensive protocol for the analysis of the fructoborate anion from this compound in dietary supplements.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation
A stock solution of a this compound reference standard is prepared by accurately weighing the standard and dissolving it in deionized water to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with deionized water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
1.2. Sample Preparation
The sample preparation procedure is designed to be applicable to various supplement forms:
-
Tablets and Capsules: The contents of at least 20 tablets or capsules are weighed and finely powdered to ensure homogeneity. An accurately weighed portion of the powder, equivalent to a single dose, is transferred to a 50 mL polypropylene centrifuge tube.
-
Powders: An accurately weighed amount of the powder supplement, corresponding to a single serving, is transferred to a 50 mL centrifuge tube.
1.3. Extraction Protocol
-
To the weighed sample in the centrifuge tube, add 20 mL of deionized water.
-
Vortex the tube for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method
2.1. HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
2.3. Multiple Reaction Monitoring (MRM) Parameters
The fructoborate anion is monitored. Based on the literature, the precursor ion for the fructoborate complex is m/z 367.1.[7] Potential product ions can be predicted from the known fragmentation patterns of similar sugar-borate complexes, which often involve the loss of fructose or water molecules. The following MRM transitions are proposed for method development and optimization:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Fructoborate (Quantifier) | 367.1 | To be determined | 100 | To be optimized | To be optimized |
| Fructoborate (Qualifier) | 367.1 | To be determined | 100 | To be optimized | To be optimized |
Note: The optimal product ions, cone voltage, and collision energy should be determined experimentally by infusing a standard solution of this compound and performing product ion scans and MRM optimization.
Data Presentation
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results from the analysis of various supplement samples.
| Sample ID | Supplement Form | Labeled Amount (mg) | Measured Amount (mg/serving) | % of Labeled Amount |
| SUPP-001 | Tablet | 100 | 98.5 | 98.5% |
| SUPP-002 | Capsule | 150 | 145.2 | 96.8% |
| SUPP-003 | Powder | 200 | 205.1 | 102.6% |
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for this compound quantification.
Logical Relationship of Method Validation Parameters
Caption: Interdependencies of key parameters in HPLC-MS/MS method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H40B2CaO24 | CID 9962298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. About: this compound [dbpedia.org]
- 4. cimasci.com [cimasci.com]
- 5. Development and validation of UPLC and LC-MS/MS methods for the simultaneous determination of anti-obesity drugs in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Structural Elucidation of Calcium Fructoborate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality control of calcium fructoborate. Detailed experimental protocols for both liquid-state and solid-state NMR are presented, along with key quantitative data and visualizations to aid in the analysis and interpretation of results.
Introduction
This compound is a complex of calcium, fructose, and boron that is of interest in the fields of nutrition and drug development. Its structural characterization is crucial for understanding its chemical properties, stability, and biological activity. NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in both solid and solution states.[1][2] It allows for the identification and quantification of the different chemical species present in equilibrium, including the mono- and di-ester complexes of fructoborate, as well as free fructose and borate.[1][3]
This document outlines the standardized procedures for acquiring and interpreting ¹H, ¹³C, and ¹¹B NMR spectra of this compound, providing researchers with the necessary tools for its comprehensive analysis.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of D-fructose, boric acid, and calcium carbonate in an aqueous solution.[4][5]
Protocol for Synthesis:
-
Dissolve 2.16 g (12 mmol) of D-fructose in 10 mL of distilled water at room temperature.[4]
-
To this solution, add 0.372 g (6 mmol) of boric acid and stir until it is fully dissolved.[4]
-
Slowly add 0.246 g (2.46 mmol) of calcium carbonate in small portions to the fructose-borate solution, under constant stirring.[4]
-
After the evolution of carbon dioxide has ceased, add 40 mL of acetone to the reaction mixture. This will cause a colorless oil to separate at the bottom of the vessel.[5]
-
Separate the lower oily layer, which contains the crude this compound complex, using a separatory funnel.[5]
-
Treat the oily layer again with 40 mL of acetone. Upon standing for approximately one hour, crystallization can be induced by scratching with a glass rod, leading to the formation of a white crystalline solid.[5]
-
Filter the solid product, wash with small portions of acetone, and air-dry.[5]
NMR Spectroscopy Analysis
Liquid-State NMR Spectroscopy
Sample Preparation:
-
Dissolve the this compound sample in Deuterium Oxide (D₂O, 99.9% D).[3] No pH adjustment is typically necessary.[1]
Instrumentation:
-
A 300 MHz (or higher) NMR spectrometer equipped with a 5mm broadband probe is suitable for these analyses.[3]
Experimental Protocols:
A general workflow for the NMR analysis is depicted below.
Caption: Experimental workflow for NMR analysis of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound in D₂O is complex due to the presence of multiple tautomers of fructose and their borate esters, leading to significant signal overlap.[6] For this reason, detailed assignment is challenging and often not reported.[6] However, the spectrum can be used for quantitative purposes in combination with other analytical techniques.
-
Pulse Angle: 30°[3]
-
Relaxation Delay: 2 seconds[3]
-
Acquisition Time: ~4.4 seconds[3]
-
Spectral Width: ~7.2 kHz[3]
-
Number of Scans: 128[3]
¹³C NMR Spectroscopy:
¹³C NMR is a key technique for characterizing the different forms of fructose within the complex. The coordination of fructose to the borate center results in a downfield shift of the corresponding carbon signals.[3]
-
Pulse Angle: 30°[3]
-
Relaxation Delay: 5 seconds[3]
-
Acquisition Time: ~0.96 seconds[3]
-
Spectral Width: ~25 kHz[3]
-
Number of Pulses: 10,000-12,000[3]
-
Decoupling: Inverse-gated proton decoupling for quantitative analysis.[1]
¹¹B NMR Spectroscopy:
¹¹B NMR is essential for identifying and quantifying the different borate species in the sample.
-
Pulse Angle: 45°[3]
-
Relaxation Delay: 0.2 seconds[3]
-
Acquisition Time: ~80 ms[3]
-
Spectral Width: ~100 kHz[3]
-
Number of Pulses: 1024[3]
-
Decoupling: Inverse-gated proton decoupling.[1]
Solid-State NMR Spectroscopy
Sample Preparation:
-
The powdered this compound sample is packed into a 7mm MAS rotor.[1]
Instrumentation:
-
A solid-state NMR spectrometer, for instance, a Varian UnityPlus-200, equipped with a CP-MAS probe is used.[1]
Experimental Protocols:
¹³C CP-MAS NMR Spectroscopy:
Cross-polarization magic-angle spinning (CP-MAS) is used to enhance the signal of the ¹³C nuclei.
-
MAS Speed: ~6 kHz[1]
-
Contact Time: 1 ms (variable amplitude)[3]
-
Relaxation Delay: 8 seconds[1]
-
Acquisition Time: ~25.6 ms[1]
-
Spectral Width: ~40 kHz[1]
-
Number of Pulses: 4096[1]
¹¹B MAS NMR Spectroscopy:
-
MAS Speed: ~6 kHz[1]
-
Pulse: Central transition selective pulse[1]
-
Relaxation Delay: 0.2 seconds[1]
-
Acquisition Time: ~10.2 ms[1]
-
Spectral Width: ~100 kHz[1]
Quantitative NMR Data
The following tables summarize the key quantitative NMR data for this compound in D₂O.
Table 1: ¹¹B NMR Chemical Shifts of Borate Species
| Borate Species | Chemical Shift (δ, ppm) |
| Free Boric Acid | 0 |
| Di-ester Complex | -9 |
| Mono-ester Complex | -13 |
| Data obtained from Nemzer et al.[3] |
Table 2: ¹³C NMR Chemical Shifts of Fructose Moieties in this compound
| Carbon | Uncomplexed Fructose (ppm) | Complexed Fructose (ppm) |
| Anomeric (C-2) α-FF | ~102 | 111 (multi-component) |
| Anomeric (C-2) β-FF | ~105 | 104 (multi-component) |
| Anomeric (C-2) α/β-FP | ~99 | 101 (multi-component) |
| C-3, C-4, C-5 (FF) | 74-83 | 77.5, 84, 86 (multi-component) |
| A downfield shift of 2-6 ppm is observed for fructose carbons upon coordination to borate.[3] Data for uncomplexed fructose is for reference and can vary slightly based on conditions. FF: Fructofuranose; FP: Fructopyranose.[3] |
Chemical Equilibrium in Solution
In an aqueous solution, this compound exists in a dynamic equilibrium between different species. This equilibrium is crucial for its biological activity and stability.
Caption: Chemical equilibrium of this compound species in solution.
Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize experimental parameters for their specific instrumentation and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Observation of the keto tautomer of D-fructose in D2O using H-1 NMR spectroscopy [digitalcollections.anu.edu.au]
Application Notes & Protocols: Analysis of Calcium Fructoborate using FTIR and Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium fructoborate is a naturally occurring plant mineral complex composed of calcium, fructose, and boron.[1][2] It is structurally similar to the form of boron found in edible plants and is utilized as a dietary supplement.[3][4] Due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-tumoral activities, as well as its role in bone and cardiovascular health, robust analytical methods for its characterization and quantification are crucial.[1][2] Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed molecular information, making them ideal for the analysis of this compound.[1][5] This document provides detailed application notes and protocols for the analysis of this compound using both FTIR and Raman spectroscopy.
Physicochemical Properties
-
Appearance: White crystalline solid[6]
-
Significance: The molecular composition is vital due to its biological activities, including antioxidant, anti-inflammatory, and anti-tumoral effects.[1]
FTIR Spectroscopy Analysis
FTIR spectroscopy is a valuable tool for identifying the functional groups and overall molecular structure of this compound. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
Quantitative Data: Characteristic FTIR Peaks
The FTIR spectrum of this compound exhibits characteristic vibrational bands corresponding to its constituent functional groups. The table below summarizes the key absorption bands for this compound and its precursor, fructose, for comparative analysis.[1]
| Wavenumber (cm⁻¹) - Fructose | Wavenumber (cm⁻¹) - this compound | Assignment of Characteristic Vibrations |
| 3387 | 3402 | O-H stretching vibrations |
| 2921 | 2933 | C-H stretching vibrations |
| 1459 | 1458 | C-H bending vibrations |
| 1341 | 1345 | O-H bending vibrations |
| 1262 | 1260 | C-O stretching, O-H bending |
| 1104 | 1130 | C-O stretching, C-C stretching |
| 1081 | 1081 | C-O stretching, C-C stretching |
| 1059 | 1047 | C-O stretching, C-C stretching |
| 990 | 992 | C-O stretching, C-H bending |
| 913 | 915 | C-H bending |
| 870 | 873 | C-H bending |
| 819 | 820 | C-H bending |
| 698 | 700 | O-H bending |
Table 1: Comparison of FTIR vibrational wavenumbers for fructose and this compound.[1]
The presence of fructose vibrational bands in the this compound spectrum is expected due to the shared functional groups. However, the diminished intensity of these bands in this compound suggests new interactions within the molecule.[1] The formation of borate esters is confirmed by the presence of B-O-C bond peaks.[7]
Experimental Protocol: FTIR Analysis
This protocol outlines the steps for acquiring FTIR spectra of this compound.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum 100)[1]
-
Universal Attenuated Total Reflection (UATR) accessory[1]
Sample Preparation:
-
This compound can be prepared by reacting boric acid, fructose, and calcium carbonate.[1]
-
For analysis, a small amount of the solid this compound sample is used directly.
Data Acquisition:
-
Instrument Setup:
-
Background Scan:
-
Clean the UATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum.
-
-
Sample Measurement:
-
Data Processing:
-
The resulting spectrum is typically presented in transmittance or absorbance mode.
-
Raman Spectroscopy Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It involves inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule.
Quantitative Data: Characteristic Raman Peaks
The Raman spectrum of this compound reveals distinct peaks that can be used for its identification.
| Raman Displacement (cm⁻¹) | Assignment of Characteristic Vibrations | | :--- | :--- | :--- | | 3314 | B-O bond | | 1602 - 1471 (weak) | B-O bond | | 851 | Crystallization water | | 627 | Crystallization water | | 400 - 550 | O-H···O out-of-plane bending motions (from fructose) |
Table 2: Raman displacements for this compound.[1][5]
Experimental Protocol: Raman Analysis
This protocol provides a detailed methodology for the Raman spectroscopic analysis of this compound.
Instrumentation:
-
Raman Spectrometer (e.g., Jobin Yvon - HR640)[1]
-
CCD Detector (e.g., Andor DU420A-BR-DD model)[1]
-
Laser source (e.g., 532 nm)[1]
Sample Preparation:
-
The solid this compound sample can be analyzed directly.
Data Acquisition:
-
Instrument Setup:
-
Sample Measurement:
-
Place the this compound sample in the sample holder.
-
Focus the laser on the sample.
-
Acquire the Raman spectrum at room temperature.
-
Set the exposure time (e.g., 10 minutes).[1]
-
-
Data Processing:
-
The raw spectrum may contain fluorescence and background signals that may need to be subtracted for clearer analysis.[1]
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using FTIR and Raman spectroscopy.
Caption: Workflow for FTIR and Raman analysis of this compound.
Conclusion
FTIR and Raman spectroscopy are indispensable techniques for the comprehensive analysis of this compound. They provide detailed structural information that is crucial for quality control, formulation development, and understanding its biological activity. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this important dietary supplement.
References
- 1. cis01.central.ucv.ro [cis01.central.ucv.ro]
- 2. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace Analysis of this compound Active Ingredient in Food Supplements [dgm.inventum.de]
- 5. researchgate.net [researchgate.net]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-inflammatory Activity of Calcium Fructoborate using RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the RAW 264.7 macrophage cell line to investigate the anti-inflammatory properties of calcium fructoborate. The protocols outlined below detail the in vitro induction of an inflammatory response using lipopolysaccharide (LPS) and the subsequent assessment of key inflammatory mediators and signaling pathways.
Introduction
RAW 264.7 cells are a murine macrophage-like cell line widely used as a robust and reproducible in vitro model for studying inflammation.[1][2][3] Upon stimulation with LPS, a major component of the outer membrane of Gram-negative bacteria, RAW 264.7 macrophages initiate a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5][6][7] This response is primarily mediated through the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8][9][10][11][12][13]
This compound, a natural boron complex, has demonstrated anti-inflammatory properties in various studies.[4][14][15] Investigating its effects on LPS-stimulated RAW 264.7 cells allows for a mechanistic understanding of its potential as a therapeutic agent for inflammatory conditions.
Data Summary
The following tables summarize the reported effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Production (relative to LPS control) | Reference |
| Control (untreated) | Baseline | [4] |
| LPS (1 µg/mL) | 100% | [4] |
| LPS + this compound (0.2 mM) | Decreased | [4][15] |
| LPS + this compound (0.45 mM) | Significantly Decreased | [4][15] |
| LPS + this compound (1 mM) | Markedly Decreased | [4][15] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Cytokine Level (relative to LPS control) | Reference |
| IL-1β | LPS (1 µg/mL) | 100% | [4][14][15] |
| LPS + this compound (0.2 - 1 mM) | Dose-dependent decrease | [4][14][15] | |
| IL-6 | LPS (1 µg/mL) | 100% | [4][14][15] |
| LPS + this compound (0.2 mM) | ~45% inhibition | [14][15] | |
| LPS + this compound (0.45 mM) | ~81% inhibition | [14][15] | |
| LPS + this compound (1 mM) | ~90% inhibition | [14][15] | |
| TNF-α | LPS (1 µg/mL) | 100% | [4][14][15] |
| LPS + this compound (1 mM) | Up-regulation (~279%) | [14][15] |
Experimental Workflow
Experimental Protocols
1. Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 cell line.[1]
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Prepare complete growth medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture RAW 264.7 cells in T-75 flasks with complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cells with sterile PBS.
-
Add a small volume of Trypsin-EDTA to detach the cells. Incubate for a few minutes.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density. For experiments, a common seeding density is 5.0 x 10^4 to 7.5 x 10^4 viable cells/cm².
-
2. Assessment of Cell Viability (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.
-
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
3. LPS-Induced Inflammation and Treatment with this compound
This protocol details the induction of an inflammatory response in RAW 264.7 cells and their treatment with this compound.
-
Materials:
-
RAW 264.7 cells seeded in appropriate culture plates
-
This compound stock solution (in sterile water or DMEM)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., O111:B4) stock solution (1 mg/mL in sterile PBS)
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well, 24-well, or 96-well plates depending on the subsequent assay. Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.[9]
-
Subsequently, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[9][16] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After the incubation period, collect the cell culture supernatant for NO and cytokine analysis. The cells can be lysed for protein extraction and Western blot analysis.
-
4. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6][16]
-
Materials:
-
Cell culture supernatant
-
Griess Reagent (e.g., a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
In a 96-well plate, mix 100 µL of cell culture supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
5. Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.[9][16][17][18]
-
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Typically, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
The absorbance is measured at the recommended wavelength, and cytokine concentrations are determined from a standard curve.
-
6. Western Blot Analysis of Inflammatory Proteins
Western blotting is used to detect the expression levels of key proteins involved in the inflammatory response, such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways.[5][8][9]
-
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
-
Signaling Pathways
LPS-Induced Inflammatory Signaling in Macrophages
Potential Mechanism of this compound Action
References
- 1. Cell culture of RAW264.7 cells [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 4. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 7. Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Fructoborate Research in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in evaluating the therapeutic potential of calcium fructoborate (CFB) for osteoarthritis (OA). Detailed protocols for inducing OA in rats and for studying CFB in naturally occurring OA in dogs are presented, along with key quantitative outcomes and insights into the molecular mechanisms of action.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Recent research has focused on the potential of nutritional supplements to mitigate the progression of OA. This compound, a natural plant mineral complex, has demonstrated anti-inflammatory and chondroprotective properties in preclinical studies.[1][2] This document outlines established animal models and experimental protocols for investigating the efficacy of this compound in an osteoarthritic condition.
Animal Models for Osteoarthritis Research
Chemically-Induced Model: Monosodium Iodoacetate (MIA) in Rats
The MIA-induced model in rats is a widely used model of osteoarthritis that mimics the pathological changes seen in human OA, including cartilage degradation and subchondral bone lesions. Intra-articular injection of MIA, a metabolic inhibitor, leads to chondrocyte death and subsequent cartilage breakdown.
Spontaneous Model: Client-Owned Dogs with Osteoarthritis
Studying naturally occurring osteoarthritis in dogs provides a valuable translational model. These animals share similar disease characteristics with humans, including age-related onset and clinical signs of pain and lameness. This model allows for the evaluation of therapeutic agents in a real-world clinical setting.[3][4]
Experimental Protocols
Protocol 1: MIA-Induced Osteoarthritis in Rats
Objective: To induce osteoarthritis in rats via intra-articular injection of monosodium iodoacetate to evaluate the therapeutic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Monosodium iodoacetate (MIA)
-
Saline solution (0.9% NaCl)
-
This compound (CFB)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 27-gauge needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
MIA Injection:
-
Shave the right knee of each rat and disinfect the injection site.
-
Inject 50 µL of MIA solution (60 mg/mL in saline) into the intra-articular space of the right knee joint.
-
The left knee can be injected with 50 µL of saline to serve as a control.
-
-
Post-Injection Recovery: Monitor the animals until they have fully recovered from anesthesia.
-
Treatment Administration:
-
Divide the rats into experimental groups (e.g., Sham, MIA + Vehicle, MIA + CFB low dose, MIA + CFB high dose).
-
Administer CFB or vehicle daily via oral gavage, starting on a predetermined day post-MIA injection.
-
-
Outcome Assessment:
-
Pain Behavior: Assess pain using methods such as the von Frey filament test for mechanical allodynia and the incapacitance test for weight-bearing distribution at regular intervals.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Process the joints for histological staining (e.g., Safranin O and Fast Green) to evaluate cartilage degradation.
-
Biochemical Analysis: Analyze serum or synovial fluid for inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., MMP-3, MMP-13).[1][5]
-
Western Blot Analysis: Analyze cartilage tissue for protein expression related to inflammatory and catabolic pathways.[1][5]
-
Protocol 2: Evaluation of this compound in Client-Owned Dogs with Osteoarthritis
Objective: To evaluate the efficacy of this compound in alleviating pain and improving joint function in dogs with naturally occurring osteoarthritis.
Materials:
-
Client-owned dogs diagnosed with osteoarthritis
-
This compound (CFB) capsules
-
Placebo capsules (e.g., containing fructose)
-
Canine Brief Pain Inventory (CBPI) questionnaire
-
Goniometer for range of motion measurements
-
Equipment for gait analysis (optional)
Procedure:
-
Subject Recruitment: Recruit client-owned dogs with a confirmed diagnosis of osteoarthritis based on physical examination and radiographic evidence.
-
Baseline Assessment:
-
Perform a complete physical examination.
-
Owners complete the Canine Brief Pain Inventory (CBPI) to assess pain severity and interference with function.
-
Measure the range of motion of the affected joint(s) using a goniometer.
-
Collect blood samples for baseline analysis of serum inflammatory markers.
-
Conduct a gait analysis if available.
-
-
Randomization and Blinding: Randomly assign dogs to receive either CFB or a placebo in a double-blind manner.
-
Treatment Administration:
-
Follow-up Assessments: Repeat the baseline assessments at predetermined time points (e.g., day 14 and day 28).
-
Data Analysis: Analyze the change from baseline values for all outcome measures between the treatment and placebo groups.
Data Presentation
Quantitative Outcomes in MIA-Induced Rat OA Model
| Parameter | Control Group | MIA + Vehicle Group | MIA + CFB Group | Reference |
| Pain Behavior (Paw Withdrawal Threshold, g) | High | Low | Significantly Increased | [1][5] |
| Cartilage Degradation (Histological Score) | Minimal | Severe | Significantly Reduced | [1][5] |
| Serum TNF-α (pg/mL) | Low | High | Significantly Reduced | [1] |
| Serum IL-6 (pg/mL) | Low | High | Significantly Reduced | [1] |
| Cartilage MMP-3 Expression | Low | High | Significantly Reduced | [1] |
| Cartilage MMP-13 Expression | Low | High | Significantly Reduced | [1] |
Quantitative Outcomes in Client-Owned Dogs with OA
| Parameter | Placebo Group (Change from Baseline) | CFB Low Dose Group (Change from Baseline) | CFB High Dose Group (Change from Baseline) | Reference |
| Ability to Rise from Lying | No significant improvement | Improved (P < 0.05) | Improved (P < 0.05) | [3][4] |
| Pain Severity Score (Large Dogs >23kg) | No significant change | Decreased (P < 0.05) | Not reported | [3][4] |
| Pain at its Worst (Large Dogs >23kg) | No significant change | Decreased (P < 0.05) | Not reported | [3][4] |
| Serum sRAGE Concentration | No significant change | No significant change | Increased (P = 0.05) | [3][4] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Osteoarthritis
Caption: Proposed mechanism of this compound in OA.
Experimental Workflow for MIA-Induced OA in Rats
Caption: Workflow for the MIA-induced rat OA model study.
Logical Relationship of CFB Treatment Effects
Caption: Logical flow of CFB's therapeutic effects in OA.
Conclusion
The animal models described provide robust platforms for evaluating the therapeutic potential of this compound in osteoarthritis. The MIA-induced rat model is valuable for mechanistic studies and for assessing the direct impact of CFB on cartilage structure and inflammatory pathways.[1][5] The client-owned dog model offers a translational approach to evaluate the clinical efficacy of CFB in a naturally occurring disease state, enhancing the relevance of the findings to human OA.[3][4] The presented data indicates that this compound can alleviate pain, reduce inflammation, and protect against cartilage degradation in these models, suggesting its potential as a therapeutic agent for osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Impact of Trace Elements on Osteoarthritis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of dietary this compound supplementation on joint comfort and flexibility and serum inflammatory markers in dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Knee Osteoarthritis in Rats by Activating Hedgehog Signaling Through DDIT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Arthritis in Rat Models for Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing arthritis in rats, which are widely used preclinical models for studying the pathology of rheumatoid arthritis (RA) and for evaluating the efficacy of novel therapeutics.[1] The protocols described herein include Collagen-Induced Arthritis (CIA), Adjuvant-Induced Arthritis (AIA), Pristane-Induced Arthritis (PIA), and Streptococcal Cell Wall-Induced Arthritis (SCW).
I. Overview of Arthritis Induction Models
Various animal models have been developed to mimic the clinical and pathological features of human rheumatoid arthritis.[1] The choice of model often depends on the specific research question, the therapeutic agent being tested, and the desired disease characteristics (e.g., acute vs. chronic, T-cell-driven vs. antibody-mediated).
-
Collagen-Induced Arthritis (CIA): A widely used model that shares immunological and pathological features with human RA.[2] It is induced by immunization with type II collagen, leading to an autoimmune response against the joint cartilage.[2][3]
-
Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4][5] It is characterized by a rapid onset of robust polyarticular inflammation.[6]
-
Pristane-Induced Arthritis (PIA): A chronic and relapsing model induced by a single intradermal injection of the synthetic adjuvant pristane.[7][8] This model is T-cell dependent and is suitable for long-term studies.[7]
-
Streptococcal Cell Wall-Induced Arthritis (SCW): This model uses an aqueous suspension of streptococcal cell wall fragments to induce a biphasic arthritis, with an acute inflammatory phase followed by a chronic, erosive phase.[9][10]
II. Quantitative Data Summary
The following tables summarize key quantitative parameters typically observed in different rat arthritis models. These values can vary depending on the specific rat strain, age, and experimental conditions.
Table 1: Typical Onset, Peak, and Severity of Arthritis Models
| Model | Rat Strain(s) | Induction Agent | Onset of Arthritis (days post-induction) | Peak of Arthritis (days post-induction) | Maximum Clinical Score (representative scale) | Reference |
| CIA | Lewis, Wistar, Sprague-Dawley | Type II Collagen in CFA/IFA | 11 - 21 | 21 - 28 | 10-12 (out of 16) | [2][11] |
| AIA | Lewis, Sprague-Dawley | Mycobacterium tuberculosis in CFA | 9 - 14 | 20 - 25 | Varies with scale | [4][6][12] |
| PIA | Dark Agouti (DA) | Pristane | 10 - 14 | 18 - 25 | 34.2 ± 11 (out of 60) | [8][13][14] |
| SCW | Lewis | Streptococcal Cell Wall Fragments | Acute: 1-3, Chronic: 14-21 | Acute: 3-5, Chronic: Varies | Not specified | [9][10] |
Table 2: Inflammatory Markers in Arthritic Rats
| Model | Key Cytokines Elevated | Measurement Method | Typical Timepoint for Measurement | Reference |
| CIA | IL-1β, IL-6, TNF-α | ELISA, RT-PCR | Day 4 post-onset | [15][16] |
| AIA | IL-1β, IL-6, TNF-α | ELISA, Luminex | Not specified | [17] |
| PIA | IL-6 | ELISA | During chronic phase | [7] |
| SCW | IL-1β, IL-6, TNF-α | ELISA, RT-PCR | Day 3 after challenge | [15][16] |
III. Experimental Protocols
A. Collagen-Induced Arthritis (CIA) Protocol
This protocol is a widely used method for inducing an autoimmune arthritis that resembles human RA.[11]
Materials:
-
Bovine or porcine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30G)
-
Male Lewis rats (7-8 weeks old)[2]
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsification (Day 0): Emulsify the collagen solution with an equal volume of CFA. To create a stable emulsion, draw the mixture into and out of a glass syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
Primary Immunization (Day 0): Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.[11]
-
Booster Immunization (Day 7): Prepare a second emulsion of type II collagen with an equal volume of IFA. Administer a 0.1 mL booster injection intradermally at a different site near the base of the tail.[2]
-
Monitoring: Begin daily monitoring for signs of arthritis around day 9.[11] Clinical signs include redness and swelling of the paws.
B. Adjuvant-Induced Arthritis (AIA) Protocol
AIA is a robust and highly reproducible model of inflammatory arthritis.[6]
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis[4]
-
Syringes and needles (26-30G)
Procedure:
-
Adjuvant Preparation: Thoroughly re-suspend the CFA containing Mycobacterium tuberculosis by vortexing or sonication immediately before use to ensure a uniform suspension.[4][5]
-
Induction (Day 0): Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of the right hind paw or intradermally at the base of the tail.[4][6][18]
-
Monitoring: The onset of arthritis is typically observed between days 9 and 14.[6] Monitor the animals daily for clinical signs of arthritis in all four limbs, including redness, swelling, and joint stiffness.
C. Pristane-Induced Arthritis (PIA) Protocol
PIA is a chronic, relapsing model suitable for long-term therapeutic studies.[14][19]
Materials:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Syringes and needles (28-30G)
-
Male Dark Agouti (DA) rats (8-12 weeks old)[13]
Procedure:
-
Induction (Day 0): Administer a single intradermal injection of 150 µL of pristane at the base of the tail.[7]
-
Monitoring: Arthritis typically develops around day 10-12.[19] The disease course is often chronic and relapsing, so long-term monitoring (over 100 days) may be required to assess therapeutic efficacy.[8][13]
D. Streptococcal Cell Wall (SCW)-Induced Arthritis Protocol
This model is characterized by a biphasic inflammatory response.[9]
Materials:
-
Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS)
-
Sterile, pyrogen-free saline
-
Syringes and needles
-
Female Lewis rats
Procedure:
-
SCW Preparation: Prepare a sterile aqueous suspension of SCW PG-PS.
-
Induction: Inject the SCW suspension intraperitoneally.[9][20]
-
Monitoring: An acute inflammatory response in the joints will develop within 48 hours.[9] This is followed by a chronic, erosive arthritis that develops 14 to 21 days later and can persist for several months.[9]
IV. Assessment of Arthritis
A. Clinical Scoring: A semi-quantitative scoring system is commonly used to assess the severity of arthritis. Each paw is scored based on the degree of redness and swelling.[21] A typical scoring system is as follows:
-
0 = No signs of arthritis
-
1 = Mild, but definite redness and swelling of the ankle or wrist, or redness and swelling of individual digits.[21]
-
2 = Moderate redness and swelling of the ankle or wrist.[21]
-
3 = Severe redness and swelling of the entire paw including digits.[21]
-
4 = Maximally inflamed limb with involvement of multiple joints.[21]
The scores for all four paws are summed to give a total clinical score for each animal.
B. Paw Volume Measurement: Paw volume is a quantitative measure of inflammation and edema.[22][23] It can be measured using a plethysmometer. The paw is immersed in a chamber of fluid, and the volume of displaced fluid is recorded.[23][24]
C. Histopathological Assessment: At the end of the study, joints are collected for histological analysis. Tissues are fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[25][26][27][28]
V. Visualizations
Signaling Pathway in Rheumatoid Arthritis
Caption: Key signaling pathways in rheumatoid arthritis pathogenesis.
Experimental Workflow for Induction and Assessment of Arthritis
Caption: General experimental workflow for therapeutic studies.
References
- 1. Rodent models of arthritis: relevance for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. maokangbio.com [maokangbio.com]
- 6. inotiv.com [inotiv.com]
- 7. Pristane-induced arthritis in rats: a new model for rheumatoid arthritis with a chronic disease course influenced by both major histocompatibility complex and non-major histocompatibility complex genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Demonstration of a novel technique to quantitatively assess inflammatory mediators and cells in rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rat Pristane Induced Arthritis | Redoxis [redoxis.se]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paw volume measurement: Significance and symbolism [wisdomlib.org]
- 23. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A simple technique to measure paw volume in anti-inflammatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Histological Evaluation Of Joint Pathology In Various Models Of Chronic Arthritis In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 26. researchgate.net [researchgate.net]
- 27. ard.bmj.com [ard.bmj.com]
- 28. Evaluation of complete Freund's adjuvant-induced arthritis in a Wistar rat model. Comparison of thermography and histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Fructoborate for Modulating Inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium fructoborate (CFB), a nature-identical sugar-borate ester found in fruits and vegetables, has garnered significant attention for its potential anti-inflammatory properties.[1][2][3] A growing body of evidence from in vitro, preclinical, and clinical studies suggests that CFB can effectively modulate the expression of key inflammatory cytokines, offering a promising avenue for the development of novel therapeutics for a range of inflammatory conditions.[2][4] This document provides a comprehensive overview of the effects of this compound on inflammatory cytokine expression, detailed experimental protocols from key studies, and visual representations of the associated signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from various studies on the impact of this compound on the levels of key inflammatory cytokines and markers.
Table 1: Human Clinical Studies
| Marker | Study Population | Dosage | Duration | Result | Citation |
| C-Reactive Protein (CRP) | Healthy subjects | 112 mg/day | 30 days | ↓ 31.3% from baseline | [5][6] |
| Patients with primary osteoarthritis | 57 mg/day | 14 days | ↓ 60.25% from baseline | [7] | |
| Patients with primary osteoarthritis | 108 mg twice daily | 14 days | ↓ 37% from baseline | [7] | |
| Patients with rheumatoid arthritis (adjuvant with etanercept) | 220 mg/day | 60 days | ↓ 47.8% from baseline | [8] | |
| Interleukin-1β (IL-1β) | Healthy subjects | 112 mg/day | 30 days | ↓ 29.2% | [5][6] |
| Interleukin-6 (IL-6) | Healthy subjects | 56-112 mg/day | 30 days | Significant reduction | [5][6] |
| Patients with rheumatoid arthritis (adjuvant with etanercept) | 220 mg/day | 60 days | Significant decrease | [8][9] | |
| Tumor Necrosis Factor-α (TNF-α) | Patients with rheumatoid arthritis (adjuvant with etanercept) | 220 mg/day | 60 days | ↓ 35.0% from baseline | [8] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Healthy subjects | 112 mg/day | 30 days | ↓ 31% | [5][6] |
| Healthy subjects | 56 mg/day | 30 days | ↓ 26% | [5][6] |
Table 2: In Vitro Studies
| Cell Line | Treatment | Cytokine | Concentration of CFB | Result | Citation |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS)-stimulated | Interleukin-1β (IL-1β) | 0.45 mM | ↓ 7% | [10] |
| 1 mM | ↓ 27% | [10] | |||
| Interleukin-6 (IL-6) | 0.2 mM | ↓ 45% | [10] | ||
| 0.45 mM | ↓ 81% | [10] | |||
| 1 mM | ↓ 90% | [10] | |||
| Tumor Necrosis Factor-α (TNF-α) | 1 mM | ↑ 279% | [10] | ||
| Nitric Oxide (NO) | 1 mM | ↓ 57.7% | [10] |
Signaling Pathways and Mechanisms of Action
This compound appears to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. While the precise mechanisms are still under investigation, evidence suggests an influence on the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
References
- 1. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound—Potential Anti-inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on Levels of C-Reactive Protein, Total Cholesterol, Low-Density Lipoprotein, Triglycerides, IL-1β, IL-6, and MCP-1: a Double-blind, Placebo-controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Levels of C-Reactive Protein, Total Cholesterol, Low-Density Lipoprotein, Triglycerides, IL-1β, IL-6, and MCP-1: a Double-blind, Placebo-controlled Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adjuvant use of this compound and borax with etanercept in patients with rheumatoid arthritis: Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adjuvant use of this compound and borax with etanercept in patients with rheumatoid arthritis: Pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Fructoborate in Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium fructoborate (CF), a naturally occurring sugar-borate ester found in fruits and vegetables, has emerged as a promising bioactive compound for applications in bone tissue engineering.[1][2] Its enhanced bioavailability compared to other forms of boron makes it an attractive agent for promoting bone health.[3] Composed of calcium, fructose, and boron, this compound has demonstrated a range of beneficial effects, including anti-inflammatory properties and the ability to modulate bone cell activity, positioning it as a valuable supplement and a functional component in the development of biomaterials for bone regeneration.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in bone tissue engineering, detailing its effects on osteoblast and osteoclast activity, along with standardized protocols for key in vitro experiments. The information presented is intended to guide researchers in evaluating the osteogenic potential of this compound and its application in scaffolds and other therapeutic strategies.
Mechanism of Action
This compound is believed to influence bone metabolism through a multi-faceted approach. Its primary mechanism appears to be linked to its anti-inflammatory properties, notably the reduction of systemic inflammation markers such as C-reactive protein (CRP).[3][5] Inflammation is a known contributor to the disruption of normal bone remodeling, and by mitigating this, this compound may help restore the balance between bone formation and resorption.[5]
At the cellular level, this compound has been shown to stimulate osteoblast differentiation and mineralization, key processes in bone formation.[2][3] It is also suggested to play a role in regulating the activity of osteoclasts, the cells responsible for bone resorption.[6] The boron component of this compound is thought to be crucial, as boron can influence the metabolism of calcium and vitamin D, both essential for bone health.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on osteoblast-like cells.
Table 1: Effect of this compound on Saos-2 Osteoblast-like Cell Viability
| Concentration (µg/mL) | 1 Day (% Viability ± SD) | 4 Days (% Viability ± SD) | 7 Days (% Viability ± SD) |
| 31.25 | 174.7 ± 24.1 | 127.7 ± 8.7 | 132.5 ± 13.3 |
| 62.5 | - | - | 149.4 ± 5.4 |
| 125 | - | - | 155.3 ± 17.7 |
| 250 | - | - | 194.3 ± 47.7 |
Data extracted from a study on the local delivery of this compound from a polymeric scaffold.[4][7]
Experimental Protocols
Detailed methodologies for key experiments to assess the osteogenic potential of this compound are provided below.
Osteoblast Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of osteoblast-like cells.
Materials:
-
Osteoblast-like cells (e.g., Saos-2, MC3T3-E1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (sterile, stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed osteoblast-like cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium at desired concentrations (e.g., 31.25, 62.5, 125, 250 µg/mL). Remove the old medium from the wells and add 100 µL of the prepared this compound solutions. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 4, and 7 days).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control group (untreated cells).
Alkaline Phosphatase (ALP) Activity Assay
Objective: To quantify the early osteogenic differentiation of cells treated with this compound by measuring ALP activity.
Materials:
-
Osteoblast-like cells
-
24-well cell culture plates
-
This compound
-
Osteogenic induction medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, pH 10.5)
-
Stop solution (e.g., 0.1 N NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound in osteogenic induction medium for a specified period (e.g., 7 and 14 days).
-
Cell Lysis: Wash the cells with PBS and lyse them with 200 µL of lysis buffer per well.
-
ALP Reaction: In a 96-well plate, add 50 µL of cell lysate to each well, followed by 100 µL of pNPP substrate solution.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.
-
Data Normalization: Normalize the ALP activity to the total protein content and express the results as units of ALP activity per milligram of protein.
Alizarin Red S Staining for Mineralization
Objective: To visualize and quantify the calcium deposition in the extracellular matrix of osteoblasts treated with this compound, indicating late-stage osteogenic differentiation.
Materials:
-
Osteoblast-like cells
-
24-well cell culture plates
-
This compound
-
Osteogenic induction medium
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Cetylpyridinium chloride (CPC) in 10 mM sodium phosphate (for quantification)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and culture in osteogenic induction medium with different concentrations of this compound for 21-28 days.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and add 500 µL of ARS solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Aspirate the ARS solution and wash the wells 3-4 times with distilled water to remove excess stain.
-
Visualization: Visualize the stained mineralized nodules under a microscope.
-
Quantification (Optional):
-
Add 500 µL of 10% CPC solution to each well to destain.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 100 µL of the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification
Objective: To identify and quantify osteoclasts in a co-culture system or from bone marrow-derived macrophages treated with this compound.
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 or bone marrow macrophages)
-
96-well plates
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
TRAP staining kit (containing fixative, acetate buffer, tartrate solution, and substrate)
-
Microscope
Protocol:
-
Cell Culture and Differentiation: Seed osteoclast precursors in a 96-well plate. For bone marrow macrophages, culture in the presence of M-CSF. Induce osteoclast differentiation by adding RANKL. Treat the cells with different concentrations of this compound.
-
Fixation: After 5-7 days, wash the cells with PBS and fix them according to the TRAP staining kit manufacturer's instructions (typically with a formalin-acetone solution).
-
Staining: Incubate the fixed cells with the TRAP staining solution (containing acetate buffer, tartrate, and a substrate like naphthol AS-BI phosphate) at 37°C for 30-60 minutes, protected from light.
-
Washing: Wash the cells with distilled water.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain (e.g., hematoxylin or DAPI) to visualize the nuclei.
-
Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
Signaling Pathways and Visualization
This compound's pro-osteogenic and anti-resorptive effects are likely mediated through the modulation of key signaling pathways in bone metabolism. Below are diagrams of the canonical Wnt/β-catenin and RANKL/NF-κB signaling pathways, with hypothesized points of intervention by this compound.
Caption: Proposed modulation of the Wnt/β-catenin signaling pathway by this compound.
Caption: Hypothesized inhibition of the RANKL/NF-κB signaling pathway by this compound.
Application in Bone Tissue Engineering Scaffolds
The incorporation of this compound into biomaterial scaffolds presents a promising strategy for localized and sustained delivery to promote bone regeneration. Studies have shown that scaffolds loaded with this compound can support the viability and proliferation of osteoblast-like cells.[4] The controlled release of this compound from these scaffolds could create a microenvironment that favors bone formation by stimulating osteoblast activity and potentially reducing local inflammation.
Experimental Workflow for Scaffold Evaluation:
Caption: Experimental workflow for evaluating this compound-loaded scaffolds.
Conclusion and Future Directions
This compound demonstrates significant potential as a bioactive agent in bone tissue engineering. Its ability to enhance osteoblast viability and its established anti-inflammatory effects provide a strong rationale for its further investigation. The provided protocols offer a standardized framework for researchers to explore the efficacy of this compound in various in vitro models.
Future research should focus on elucidating the precise molecular mechanisms through which this compound modulates osteoblast and osteoclast signaling pathways. Further in vivo studies using animal models are necessary to validate the in vitro findings and to assess the therapeutic efficacy of this compound-loaded scaffolds in promoting bone regeneration in clinically relevant defect models. The optimization of scaffold design and release kinetics will be crucial for translating the potential of this compound into effective clinical applications for bone repair and regeneration.
References
- 1. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Runx2 promotes both osteoblastogenesis and novel osteoclastogenic signals in ST2 mesenchymal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in calcium fructoborate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of calcium fructoborate.
Troubleshooting Guides
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Low yield in this compound synthesis can stem from several factors, primarily related to reaction conditions and reactant stoichiometry. Here is a step-by-step guide to troubleshoot the issue:
-
Verify Reactant Molar Ratios: The ratio of D-fructose to boric acid is critical for favoring the formation of the desired bis(fructose) borate diester complex. An inappropriate ratio can lead to the formation of mono-ester byproducts or leave unreacted starting materials, thus reducing the yield of the target compound.
-
Recommendation: Ensure the molar ratio of D-fructose to boric acid is between 1.8:1 and 2.4:1. A commonly used and effective ratio is 2:1.[1]
-
-
Control the Reaction pH: The pH of the reaction mixture influences the equilibrium between the reactants and the final product. An acidic environment is generally favorable for the formation of the fructoborate complex.
-
Recommendation: Maintain the pH of the reaction mixture below 6.0.[1] The addition of calcium carbonate will naturally raise the pH, but the initial solution of fructose and boric acid should be acidic.
-
-
Ensure Complete Dissolution of Reactants: Incomplete dissolution of D-fructose and boric acid before the addition of calcium carbonate can lead to an inhomogeneous reaction mixture and localized areas of non-optimal reactant concentrations, resulting in lower yields.
-
Recommendation: Gently warm the aqueous solution to ensure all solids are completely dissolved before proceeding with the addition of calcium carbonate.
-
-
Proper Precipitation and Crystallization: The precipitation of this compound with acetone is a crucial step. The product often separates initially as a colorless oil, which then needs to be induced to crystallize. Problems at this stage can lead to significant product loss.
-
Recommendation: After the addition of acetone, allow the oily layer to settle completely. Separate the oil and treat it with a fresh portion of acetone. Induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal.[2][3] Patience is key, as crystallization can be slow.
-
-
Purity of Reactants: The purity of the starting materials (D-fructose, boric acid, and calcium carbonate) can impact the reaction. Impurities may interfere with the reaction or crystallization process.
-
Recommendation: Use high-purity, analytical grade reactants.
-
Question: Our final product is an oil that will not crystallize. What should we do?
Answer:
The formation of a persistent oil instead of a crystalline solid is a common issue in this compound synthesis. Here are several techniques to induce crystallization:
-
Patience and Seeding: Allow the oil to stand for an extended period (hours to days) at room temperature or in a refrigerator. If you have a small amount of previously synthesized crystalline this compound, add a tiny seed crystal to the oil to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Solvent Evaporation: Slowly evaporate some of the acetone from the oily layer. This will increase the concentration of the this compound and may promote crystallization. This can be done by leaving the container partially open in a fume hood.
-
Trituration: Vigorously stir the oil with a spatula or glass rod. This mechanical agitation can sometimes be enough to induce crystallization.
-
Solvent Exchange: If the oil is persistent, you can try to redissolve it in a minimal amount of water and then slowly add acetone again, hoping for a more controlled precipitation that leads to crystals.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A patent for a similar synthesis method reports a yield of approximately 75%.[4] However, yields can vary depending on the specific conditions and scale of the reaction.
Q2: What are the common impurities or byproducts in this compound synthesis?
The most common impurities are unreacted starting materials (D-fructose, boric acid) and the this compound mono-ester.[5] The presence of these can be minimized by optimizing the reactant molar ratios and reaction conditions.
Q3: How does temperature affect the synthesis?
While most literature protocols specify room temperature for the initial dissolution and reaction, gentle heating can be used to ensure complete dissolution of the reactants.[6] However, high temperatures are generally not required and may lead to unwanted side reactions or degradation of fructose. The thermal decomposition of isolated this compound begins at around 130°C.[2]
Q4: Can other calcium salts be used instead of calcium carbonate?
While calcium carbonate is the most commonly cited calcium source, other calcium salts could potentially be used. However, the use of calcium carbonate is advantageous as the evolution of carbon dioxide helps to drive the reaction to completion and the carbonate anion is a weak base, which helps in the neutralization of the acidic fructose-borate solution.
Data Presentation
Table 1: Reactant Molar Ratios and Their Impact on Yield
| D-Fructose:Boric Acid Molar Ratio | Expected Yield of Di-complex | Notes | Reference |
| 1:1 | Lower | Favors mono-ester formation and leaves unreacted fructose. | Inferred from[1] |
| 1.8:1 to 2.4:1 | High | Optimal range for maximizing di-complex formation. | [1] |
| 2:1 | ~75% | Commonly used ratio with good reported yield. | [4] |
| > 2.4:1 | May not significantly increase yield | Excess fructose will remain as an impurity. | Inferred from[1] |
Table 2: Effect of pH on this compound Synthesis
| Reaction pH | Expected Outcome | Notes | Reference |
| < 6.0 | High yield of di-complex | Favors the formation of the desired product. | [1] |
| 6.0 - 7.0 | Moderate yield | Reaction may still proceed but might be less efficient. | |
| > 7.0 | Lower yield | May favor the formation of other borate species. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the procedure described by Miljkovic and is a common method cited in the literature.[2][3][5]
Materials:
-
D-Fructose (analytical grade)
-
Boric Acid (analytical grade)
-
Calcium Carbonate (analytical grade)
-
Distilled Water
-
Acetone (analytical grade)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Reactants: In a beaker, dissolve 2.16 g (12 mmol) of D-fructose in 10 mL of distilled water at room temperature. Once the fructose is fully dissolved, add 0.372 g (6 mmol) of boric acid to the solution and stir until it is also completely dissolved.
-
Addition of Calcium Carbonate: While stirring, slowly add 0.246 g (2.46 mmol) of calcium carbonate in small portions. Effervescence (evolution of CO2 gas) will be observed. Continue stirring until the gas evolution ceases.
-
Precipitation: To the reaction mixture, add 40 mL of acetone. A colorless oil will separate and settle at the bottom of the reaction vessel.
-
Isolation of the Crude Product: Allow the layers to fully separate. Decant the upper acetone-water layer or use a separatory funnel to separate the lower oily layer containing the crude this compound.
-
Crystallization: Treat the oily layer again with a fresh 40 mL portion of acetone. Upon standing for about an hour, induce crystallization by scratching the inside of the vessel with a glass rod. The oil should slowly transform into a white crystalline solid.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of acetone and then allow them to air dry.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing synthesis yield.
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. scielo.br [scielo.br]
- 6. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for calcium fructoborate production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium fructoborate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to incorrect molar ratios of reactants. | Optimize the molar ratio of D-fructose to boric acid. A ratio of approximately 2.2-2.4:1 has been suggested to minimize residual free boric acid.[1] |
| Loss of product during precipitation and washing steps. | Ensure complete precipitation by adding a sufficient volume of acetone. Minimize the amount of acetone used for washing the final product to prevent dissolution. | |
| Incomplete dissolution of reactants. | Ensure D-fructose and boric acid are fully dissolved in water before adding calcium carbonate. Gentle warming can aid dissolution, but the reaction is typically performed at room temperature.[2][3] | |
| Product Separates as an Oil, Not a Crystalline Solid | This is a common intermediate step in the precipitation process. | After separating the initial oily layer, treat it again with a fresh portion of acetone.[2][3] Allow the mixture to stand for about an hour and induce crystallization by scratching the inside of the vessel with a glass rod.[2][3] |
| Presence of impurities. | Use high-purity reagents (e.g., D-fructose, boric acid, calcium carbonate) and distilled water. | |
| Final Product is Impure (e.g., contains free boric acid) | Suboptimal molar ratio of reactants. | A higher fructose to boric acid ratio can help minimize free boric acid in the final product.[1] |
| Inadequate washing of the crystalline product. | Wash the filtered crystalline solid with small portions of cold acetone to remove unreacted starting materials and byproducts.[2][3] | |
| Slow or Incomplete Reaction | Inefficient mixing during the addition of calcium carbonate. | Add calcium carbonate in small portions under constant and vigorous stirring to ensure a controlled and complete reaction, as evidenced by the cessation of CO2 evolution.[2][3] |
| Low ambient temperature. | While the reaction proceeds at room temperature, very low temperatures might slow down the reaction rate. Maintain a consistent room temperature environment. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of D-fructose and boric acid in an aqueous solution to form a fructose-borate complex. This is followed by the addition of calcium carbonate, which neutralizes the acidic solution and provides the calcium counter-ion, leading to the formation of this compound.[4]
Q2: What are the typical molar ratios of the reactants?
A2: A common starting point is a molar ratio of D-fructose to boric acid of 2:1.[1] For instance, one protocol uses 12 mmol of D-fructose and 6 mmol of boric acid.[2][3] The amount of calcium carbonate is typically added to neutralize the solution.
Q3: What is the role of acetone in the synthesis?
A3: Acetone is used as an anti-solvent to precipitate the this compound from the aqueous reaction mixture.[2][3][4] The product is soluble in water but insoluble in acetone.
Q4: My product initially forms as a colorless oil. Is this normal?
A4: Yes, it is common for this compound to first separate as an oily layer upon the addition of acetone.[2][3] This oil can be induced to crystallize into a white solid with further acetone treatment and mechanical agitation (scratching with a glass rod).[2][3]
Q5: How can I purify the synthesized this compound?
A5: The primary purification method described is recrystallization or thorough washing of the crystalline product with acetone.[4] This helps to remove unreacted starting materials and other impurities.
Q6: How is the final product typically dried?
A6: The crystalline product is usually filtered and then air-dried.[2][3] For a solvent-free product, further drying in a vacuum oven at room temperature is recommended.[4]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the procedure described by Miljkovic.[2][3]
Materials:
-
D-fructose
-
Boric acid
-
Calcium carbonate
-
Distilled water
-
Acetone
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Glass rod
-
Vacuum oven (optional)
Procedure:
-
Dissolution of Reactants: In a beaker, dissolve 2.16 g (12 mmol) of D-fructose in 10 mL of distilled water at room temperature. Once the fructose is dissolved, add 0.372 g (6 mmol) of boric acid and stir until it is also fully dissolved.[2][3]
-
Addition of Calcium Carbonate: While stirring constantly, add 0.246 g (2.46 mmol) of calcium carbonate in small portions. Continue stirring until the evolution of carbon dioxide gas has stopped.[2][3]
-
Precipitation: Add 40 mL of acetone to the reaction mixture. A colorless oil should separate and settle at the bottom of the vessel.[2][3]
-
Isolation of the Oily Product: Transfer the mixture to a separatory funnel and separate the lower oily layer.[2][3]
-
Crystallization: Treat the collected oily layer with another 40 mL of acetone. Let the mixture stand for approximately one hour. Induce crystallization by scratching the inside of the container with a glass rod. The oil should slowly transform into a white crystalline solid.[2][3]
-
Filtration and Washing: Filter the white solid using a Büchner funnel. Wash the solid with small portions of acetone.[2][3]
-
Drying: Air-dry the crystalline product. For a completely dry product, place it in a vacuum oven at room temperature.[4]
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |
| D-Fructose | 180.16 | 2.16 | 12 | 2 |
| Boric Acid | 61.83 | 0.372 | 6 | 1 |
| Calcium Carbonate | 100.09 | 0.246 | 2.46 | ~0.4 |
Note: The provided masses and moles are based on a representative synthesis protocol.[2][3] Researchers should adjust quantities based on their desired scale.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for this compound synthesis.
References
"preventing degradation of calcium fructoborate during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium fructoborate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and experimental use of this compound.
Issue 1: Visible Changes in Powder Appearance (Clumping, Discoloration)
-
Question: My this compound powder, which was initially a fine white powder, has started to clump together and has a yellowish tint. What could be the cause, and is the product still usable?
-
Possible Causes & Solutions:
-
Moisture Absorption (Hygroscopicity): this compound is hygroscopic and can absorb moisture from the air, leading to clumping.[1] All borates have a natural tendency to cake under prolonged storage, especially powdered forms.[2]
-
Solution: Store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment (<45% relative humidity).[2] If clumping has occurred, gently break up the clumps with a clean, dry spatula before weighing. For quantitative experiments, it is advisable to determine the water content of the clumped material using Karl Fischer titration to ensure accurate concentration calculations.
-
-
Exposure to Heat: Prolonged exposure to temperatures above 29°C (85°F) can cause the material to lose its water of crystallization, which can lead to caking.[2] At higher temperatures, it decomposes into calcium oxide, boron salt, carbon dioxide, and carbon monoxide, which may cause discoloration.
-
Solution: Always store the product in a cool environment, ideally at room temperature (15–25°C / 59–77°F), away from direct heat sources.[1]
-
-
Contamination: Accidental introduction of impurities can lead to discoloration.
-
Solution: Use only clean spatulas and weighing boats when handling the powder. Ensure the container is sealed immediately after use.
-
-
-
Usability: If the discoloration is minor and the primary issue is clumping due to humidity, the product may still be usable for some applications after drying and proper characterization. However, for sensitive quantitative assays, it is recommended to use a fresh, properly stored sample. A significant color change may indicate decomposition, and the product should be discarded.
Issue 2: Inconsistent Results in Aqueous Solution-Based Assays
-
Question: I am observing high variability in my experimental results when using aqueous solutions of this compound. What could be causing this?
-
Possible Causes & Solutions:
-
Hydrolysis: this compound can hydrolyze in aqueous solutions, especially at acidic pH, breaking down into fructose and boric acid.[3][4] The pKa of fructoborate is 4.16, making it more susceptible to hydrolysis in acidic conditions.[3][5]
-
Solution: Prepare aqueous solutions of this compound fresh before each experiment. If the solution must be stored, even for a short period, keep it refrigerated (2-8°C) and use it within 24 hours.[6] For pH-sensitive assays, buffer the solution to a neutral or slightly alkaline pH (pH 7-8) to minimize hydrolysis.
-
-
Precipitation: In concentrated aqueous solutions, or if the solution is stored at low temperatures for extended periods, borate salts can precipitate out, forming white crystals.[6]
-
Solution: Use freshly prepared solutions. If you need to store a stock solution, visually inspect for any precipitate before use. If crystals have formed, gentle warming to around 32-35°C may help redissolve them, but it is best to prepare a fresh solution.[6]
-
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: this compound should be stored in a cool, dry, and well-ventilated area.[6] The container should be tightly closed to prevent moisture absorption.[6] It is recommended to maintain the temperature below 29°C (85°F) and the relative humidity below 45%.[2] Protect the container from direct sunlight and heat sources.[6]
-
-
Q2: What is the shelf life of this compound?
-
A2: When stored under the recommended conditions, this compound is stable and unlikely to degrade or lose its effectiveness for up to a year for granular products. Powdered products are more sensitive and may have a shorter free-flowing shelf life.[2]
-
-
Q3: Is this compound sensitive to light?
-
A3: While the primary storage concerns are temperature and humidity, it is good practice to protect this compound from direct sunlight.[6] Storing it in an opaque container or in a dark cabinet is recommended.
-
Degradation Pathways
-
Q4: What are the main degradation pathways for this compound?
-
A4: The two primary degradation pathways are thermal decomposition and hydrolysis.
-
-
Q5: How can I monitor the degradation of this compound?
-
A5: Several analytical techniques can be used to assess the purity and degradation of this compound:
-
FTIR Spectroscopy: Changes in the vibrational bands corresponding to the borate ester bonds can indicate degradation.
-
NMR Spectroscopy: 11B and 13C NMR are powerful tools to identify and quantify the different boron species (diester, monoester, free boric acid) and free fructose.[7][8]
-
Chromatography (HPLC/HPTLC): These methods can separate and quantify this compound from its degradation products.[3][9][10]
-
-
Data Presentation
Table 1: Stability of Solid this compound Under Various Conditions
| Parameter | Condition | Observation | Recommendation |
| Temperature | > 29°C (85°F) | Loss of water of crystallization, leading to caking.[2] | Store at room temperature (15–25°C / 59–77°F).[1] |
| 35-70°C (up to 18 hours) | No significant degradation observed by NMR.[7][8][11] | Short-term exposure to moderate heat is unlikely to cause degradation. | |
| High Temperatures | Decomposition to calcium oxide, boron salts, CO2, and CO.[6] | Avoid exposure to high heat. | |
| Humidity | > 45% Relative Humidity | Hygroscopic; absorbs moisture leading to clumping and caking.[1][2] | Store in a desiccator or low-humidity environment in a tightly sealed container.[2] |
| Light | Direct Sunlight | Potential for degradation (general recommendation). | Store in an opaque container or in the dark.[6] |
Table 2: Stability of Aqueous this compound Solutions
| Parameter | Condition | Observation | Recommendation |
| pH | Acidic (pH < 7) | Hydrolysis to fructose and boric acid is more likely.[3][4] | Prepare solutions fresh. If necessary, buffer to a neutral or slightly alkaline pH. |
| Neutral to Alkaline (pH ≥ 7) | More stable against hydrolysis. | Ideal for preparing stock solutions if short-term storage is needed. | |
| Storage Time | > 24 hours (at room temp) | Increased risk of hydrolysis and potential for microbial growth. | Prepare solutions fresh daily. |
| > 24 hours (refrigerated) | Reduced rate of hydrolysis and microbial growth.[6] | If storage is unavoidable, refrigerate and use within 24 hours.[6] | |
| Concentration | High Concentrations | Increased likelihood of precipitation, especially at lower temperatures.[6] | Prepare solutions at the working concentration if possible. |
Experimental Protocols
Protocol 1: Assessing Purity and Degradation using FTIR-ATR
This protocol provides a general method for analyzing solid this compound powder using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
-
Objective: To obtain an infrared spectrum of this compound to verify its identity and assess for signs of degradation by comparing it to a reference spectrum.
-
Materials:
-
FTIR spectrometer with a diamond or zinc selenide ATR accessory.
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
-
-
Procedure:
-
Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to air dry completely.
-
Collect Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum. This will subtract the absorbance from the air and the crystal itself from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Collect Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm-1 is sufficient.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the characteristic peaks and the absence of significant unexpected peaks that might indicate impurities or degradation products. Key regions to observe include the B-O stretching and O-H stretching bands.
-
Cleaning: After analysis, release the pressure clamp, remove the powder sample, and clean the ATR crystal thoroughly as in step 1.
-
Protocol 2: Quantitative Analysis using HPLC-UV (General Method)
This protocol outlines a general approach for the quantitative analysis of this compound. Specific parameters may need to be optimized for your instrument and specific experimental needs.
-
Objective: To determine the concentration of this compound in a sample.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column suitable for polar compounds (e.g., HILIC or a C18 column with an appropriate mobile phase).
-
This compound reference standard.
-
Mobile phase solvents (e.g., acetonitrile, water, buffer salts).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase according to the chosen method. For example, a mobile phase of 90% acetonitrile / 10% 0.1M ammonium acetate can be used with a HILIC column.[12] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase or the same solvent used for the standards. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Thermo Acclaim™ HILIC-10 (150mm x 2.1 mm, 3 µm) or equivalent.[12]
-
Mobile Phase: Isocratic 90% acetonitrile / 10% 0.1M ammonium acetate.[12]
-
Flow Rate: 0.2 mL/min (example, adjust as needed).
-
Injection Volume: 2 µL.[12]
-
Detector Wavelength: As this compound lacks a strong chromophore, UV detection can be challenging. A low wavelength (e.g., 190-210 nm) might be used, or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are preferable for better sensitivity and specificity.[13]
-
-
Analysis: Inject the calibration standards, followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Degradation pathways of this compound in solid and aqueous states.
Caption: Experimental workflow for FTIR-ATR analysis of this compound powder.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. laballey.com [laballey.com]
- 2. borax.com [borax.com]
- 3. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalcalcium.com [globalcalcium.com]
- 6. permachink.com [permachink.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
"addressing matrix effects in calcium fructoborate analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of calcium fructoborate.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects in LC-MS Analysis
Problem: Inaccurate or inconsistent quantification of this compound in complex matrices such as dietary supplements, food products, or biological fluids.
Common Symptoms:
-
Poor reproducibility of results.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratio.
-
Ion suppression or enhancement observed during method development.[1]
-
Inconsistent recovery of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS matrix effects.
Guide 2: Addressing Poor Peak Shape in HPLC Analysis
Problem: Tailing, fronting, or split peaks for this compound, which can affect integration and quantification.
Common Causes for Sugar-Like Compounds:
-
Secondary Interactions: Interaction of the analyte with active sites on the column packing material.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase: pH or solvent strength not optimized.
-
Column Contamination: Buildup of matrix components on the column frit or packing material.[2]
-
Anomeric Separation: Sugars can exist as different anomers which may separate under certain chromatographic conditions, leading to broadened or split peaks.[3]
Troubleshooting Steps:
-
Check for Column Overload: Dilute the sample and inject again. If peak shape improves, the original sample was overloaded.
-
Optimize Mobile Phase:
-
Evaluate Column Health:
-
If a guard column is used, remove it and re-inject. If the peak shape improves, replace the guard column.
-
Backflush the analytical column to remove contaminants from the inlet frit.[5]
-
If the problem persists, consider replacing the analytical column.
-
-
Review Sample Preparation: Ensure that the sample preparation method effectively removes interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This can lead to either a suppression or enhancement of the signal, resulting in inaccurate quantification. For this compound, common matrices include dietary supplement excipients (e.g., microcrystalline cellulose, magnesium stearate), food components (e.g., sugars, organic acids), and biological fluids (e.g., proteins, salts, lipids).[7][8]
Q2: Which analytical techniques are most susceptible to matrix effects for this compound?
A: Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is highly susceptible to matrix effects.[6] Inductively coupled plasma-mass spectrometry (ICP-MS) for boron analysis can also be affected by matrix components, which can cause signal drift and spectral interferences.
Q3: How can I quantitatively assess the matrix effect for my sample?
A: The post-extraction spike method is a common approach.[6] This involves comparing the peak area of an analyte in a pure solution to the peak area of the same amount of analyte spiked into a blank matrix extract. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A: The choice of sample preparation technique depends on the complexity of the matrix.
-
Solid Phase Extraction (SPE): Highly effective for cleaning up complex samples like biological fluids and plant extracts by selectively isolating the analyte.[9]
-
Liquid-Liquid Extraction (LLE): A good option for separating the analyte from interfering matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.
-
Dilution: A straightforward approach that can be effective if the analyte concentration is high enough to remain detectable after dilution.[10]
Q5: When should I use the standard addition method?
A: The standard addition method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples. This method compensates for both matrix effects and analyte loss during sample preparation.[11] It involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.
Quantitative Data Summary
Table 1: Impact of Standard Addition Method on this compound Quantification in Food Matrices
| Food Matrix | Uncorrected Concentration (mg/g) | Corrected Concentration (mg/g) using Standard Addition |
| Apricot | 16.2 ± 0.6 | 10-40 times lower than uncorrected value |
| Raisin | 79.3 ± 8.8 | 10-40 times lower than uncorrected value |
Data adapted from Xia et al. (2017). The study noted that uncorrected values were higher than expected due to matrix effects.
Detailed Experimental Protocols
Protocol 1: Standard Addition Method for this compound in a Dietary Supplement Tablet by LC-MS
Objective: To accurately quantify this compound in a tablet matrix, compensating for matrix effects.
Materials:
-
This compound reference standard
-
Dietary supplement tablets containing this compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of water, sonicate for 15 minutes, and then dilute to volume with water.
-
Centrifuge an aliquot of the sample extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter. This is your "Sample Stock Solution".
-
-
Standard Addition Series:
-
Prepare a standard stock solution of this compound in water (e.g., 1 mg/mL).
-
Label four vials (0, 1, 2, 3).
-
To each vial, add 1.0 mL of the Sample Stock Solution.
-
Spike vials 1, 2, and 3 with increasing volumes of the standard stock solution (e.g., 50 µL, 100 µL, and 150 µL). Add the same volume of water to vial 0.
-
Dilute all vials to a final volume of 2.0 mL with water.
-
-
LC-MS Analysis:
-
Analyze the four prepared solutions by LC-MS.
-
Illustrative LC Conditions:
-
Column: HILIC column (e.g., Thermo Acclaim™ HILIC-10, 150mm x 2.1 mm, 3 µm)
-
Mobile Phase: 90% acetonitrile / 10% 0.1M ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Illustrative MS Conditions:
-
Ionization Mode: Negative ESI
-
Precursor Ion: m/z 367.10522
-
-
-
Data Analysis:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression and determine the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the sample.
-
Caption: Workflow for the standard addition method.
Protocol 2: Solid Phase Extraction (SPE) for this compound from Human Plasma
Objective: To clean up a plasma sample for the analysis of this compound, removing proteins and other interfering components.
Materials:
-
Human plasma sample
-
This compound reference standard
-
Polymeric SPE cartridges (e.g., Strata-X)
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an equal volume of water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.
-
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. uhplcs.com [uhplcs.com]
- 3. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Excipients on the Quality of Drug Formulation and Immediate Release of Generic Metformin HCl Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect in Determination of Trace Amounts of Boron in Iron and Steel by ICP-MS [mat-test.com]
- 9. youtube.com [youtube.com]
- 10. lcms.cz [lcms.cz]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
"improving the solubility of calcium fructoborate for cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium fructoborate in cell culture.
Troubleshooting Guide
Issue: Precipitate forms when preparing a concentrated stock solution of this compound in water.
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit: this compound has a solubility of approximately 5% (50 mg/mL) in water at 25°C.[1] Exceeding this concentration will result in a precipitate. | Prepare stock solutions at or below 50 mg/mL. For most cell culture applications, a 5 mg/mL stock solution is a good starting point.[2] |
| Low temperature of the solvent: Solubility of this compound is temperature-dependent. | Use water at room temperature (25°C) or slightly warmer to aid dissolution. This compound is fully soluble in boiling water, indicating good thermal stability in solution for short periods.[1] However, for stock solution preparation, boiling is not necessary and the solution should be cooled to room temperature before filter sterilization and storage. |
| Slow dissolution rate: The powder may not have had sufficient time or agitation to fully dissolve. | Vortex or stir the solution for several minutes. Gentle warming can also increase the rate of dissolution. |
Issue: Precipitate forms immediately after adding the this compound stock solution to the cell culture medium (e.g., DMEM).
| Possible Cause | Recommended Solution |
| Reaction with high concentrations of phosphate and other salts: Cell culture media like DMEM contain high concentrations of phosphate and other ions that can react with the calcium in this compound to form insoluble precipitates, such as calcium phosphate.[3][4] | 1. Add the stock solution slowly while gently swirling the medium. This helps to disperse the this compound quickly and avoid localized high concentrations.2. Prepare a more dilute working solution of this compound in a small volume of medium before adding it to the main culture. 3. Consider using a calcium-free or low-calcium medium as a base and then supplementing with the desired final concentration of calcium from your this compound stock and a separate calcium chloride solution if needed. |
| pH shock: A significant difference in pH between your stock solution and the cell culture medium can cause precipitation. | Ensure your stock solution is at a physiological pH (around 7.0-7.4) before adding it to the medium. The pH of a 5% solution of this compound in water is between 6.0 and 7.0.[1] |
Issue: A fine, white precipitate appears in the cell culture plates after incubation.
| Possible Cause | Recommended Solution |
| Formation of calcium phosphate over time: The pH of the cell culture medium can increase during incubation due to the consumption of CO2 by the cells. This increase in pH reduces the solubility of calcium phosphate, leading to precipitation. | 1. Ensure the CO2 level in your incubator is correctly calibrated (typically 5-10%). 2. Use a medium with a stable pH buffer, such as HEPES, if your experimental conditions allow. 3. Change the medium more frequently to prevent significant pH shifts. |
| Interaction with serum proteins: If using a serum-containing medium, temperature fluctuations (e.g., removing the culture from the incubator for extended periods) can cause proteins to denature and precipitate, which may be exacerbated by the presence of additional calcium. | Minimize the time that cultures are outside of the incubator. Avoid repeated warming and cooling of the medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is sterile, purified water.
Q2: What is the maximum solubility of this compound in water?
A2: The solubility of this compound in water at 25°C is approximately 5%, which is equivalent to 50 mg/mL.[1] It is fully soluble in boiling water.[1]
Q3: How should I sterilize a stock solution of this compound?
A3: Stock solutions of this compound should be sterilized by filtration through a 0.22 µm syringe filter. Do not autoclave, as this can lead to the precipitation of calcium salts, especially if phosphates are present.
Q4: At what concentrations is this compound typically used in cell culture experiments?
A4: In vitro studies on RAW 264.7 macrophages have used this compound in the concentration range of 0.2 to 1 mM.[5][6] The optimal concentration will depend on the cell type and the specific experimental endpoint.
Q5: Is this compound stable in solution?
A5: The solid form of this compound is stable at temperatures up to 70°C.[7] While it is soluble in boiling water, indicating some thermal stability in solution, for long-term storage of stock solutions, it is recommended to store them at 4°C for short periods or in aliquots at -20°C to minimize degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | ~ 5% (50 mg/mL) | [1] |
| Water | 100°C | Fully Soluble | [1] |
Table 2: Molar Composition of this compound in Aqueous Solution
| Component | Relative Molar Concentration | Reference |
| Diester Complex | ~ 85% | [8] |
| Monoester Complex | ~ 10% | [8] |
| Free Boric Acid | ~ 5% | [8] |
Experimental Protocols
1. Protocol for Preparation of a 5 mg/mL Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, purified water (cell culture grade)
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile storage tubes
Procedure:
-
Weigh out 50 mg of this compound powder and place it in a sterile conical tube.
-
Add 10 mL of sterile, purified water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution, but is not typically necessary.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile storage tube.
-
Label the tube with the compound name, concentration (5 mg/mL), and date of preparation.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
2. Protocol for Treatment of RAW 264.7 Macrophages with this compound
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (5 mg/mL)
-
Lipopolysaccharide (LPS)
-
Sterile cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in complete DMEM medium into cell culture plates at a density of 2 x 10^5 cells/mL. Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete DMEM to achieve final desired concentrations (e.g., 0.2, 0.45, and 1 mM).
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
For stimulated conditions, add LPS to a final concentration of 1 µg/mL.
-
Include appropriate controls (e.g., untreated cells, cells treated with LPS alone).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Analysis: After incubation, collect the cell culture supernatant to measure cytokine levels (e.g., IL-1β, IL-6, TNF-α) by ELISA. The cells can be lysed to analyze intracellular targets.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Proposed anti-inflammatory signaling pathway.
References
- 1. forever-pharmacy.com [forever-pharmacy.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calcium in Cell Culture [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
"determining optimal dosage of calcium fructoborate for in vivo studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium fructoborate (CFB) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rodent model of inflammation?
A review of animal studies suggests a general dosage range of 1-7 mg/kg of body weight per day for observing anti-inflammatory effects.[1] For a more specific starting point, a study on a monoiodoacetate (MIA)-induced osteoarthritis rat model demonstrated efficacy at a dose of 1 mg/day administered orally.[2]
Q2: How should this compound be prepared for oral administration in animal studies?
This compound is water-soluble. For oral gavage, it can be dissolved in deionized water or saline. It is crucial to ensure the solution is homogenous and the concentration is calculated to deliver the desired dose in a consistent volume for the animal model being used.
Q3: What is the established No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats?
A 90-day subchronic toxicity study in rats established a NOAEL of 1161.3 mg/kg body weight/day for male rats and 1171.1 mg/kg body weight/day for female rats when administered in the diet.
Q4: Are there any known effects of this compound on common serum biomarkers?
Yes, in vivo studies have shown that this compound can modulate several serum biomarkers. For instance, in a carbon tetrachloride-induced toxicity model in rats, CFB administration influenced levels of AST, ALT, HDL, LDH, urea, and creatinine.[3] Clinical studies in humans have also reported reductions in C-reactive protein (CRP), a marker of inflammation.[4][5]
Troubleshooting Guides
Issue: Variability in Efficacy in an Osteoarthritis Model
Possible Cause 1: Inconsistent Induction of Osteoarthritis
-
Troubleshooting: The monoiodoacetate (MIA) induced model can have variability. Ensure consistent intra-articular injection technique. The needle should be inserted at the center of the patellar ligament, and the MIA solution should be delivered directly into the joint space. Inconsistent injection can lead to variable degrees of cartilage damage.
-
Recommendation: Practice the injection technique on cadaver knees to ensure accuracy. Consider using a small gauge needle (e.g., 29G) to minimize tissue damage.[6]
Possible Cause 2: Suboptimal Dosage of this compound
-
Troubleshooting: The optimal dose can vary depending on the severity of the induced pathology and the specific animal model. The 1 mg/day dose used in the rat MIA model is a good starting point, but a dose-response study may be necessary for your specific experimental conditions.
-
Recommendation: Conduct a pilot study with a range of doses (e.g., 0.5, 1, and 5 mg/kg/day) to determine the most effective dose for your model before proceeding with a large-scale experiment.
Issue: Unexpected Mortality or Adverse Events at High Doses
Possible Cause: Exceeding the NOAEL in a Sensitive Strain
-
Troubleshooting: While the established NOAEL is high, different rodent strains can have varying sensitivities. If you are using a strain different from the one in the published toxicity studies, it's possible you are observing adverse effects at lower doses.
-
Recommendation: Start with a lower dose range and carefully observe the animals for any clinical signs of toxicity. Monitor body weight, food and water intake, and general behavior closely. If adverse effects are observed, reduce the dosage.
Data Presentation: In Vivo Dosages of this compound
Table 1: this compound Dosage in Rat Models
| Study Type | Rat Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Osteoarthritis | Wistar | 1 mg/day | Oral | 28 days | Alleviated pain, inhibited cartilage degradation and chondrocyte apoptosis. | [2] |
| Toxicity (CCl4-induced) | Wistar Albino | 1 mg/day | Oral | 14 days | Showed protective effects against liver and kidney damage. | [3][7] |
| Subchronic Toxicity | Crl:SD CD® IGS | Up to 1171.1 mg/kg bw/day | Dietary | 90 days | Established the No-Observed-Adverse-Effect Level (NOAEL). |
Experimental Protocols
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animal Model: Male Wistar rats (or other appropriate strain), typically 8-10 weeks old.
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Induction of Osteoarthritis:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Shave the left hindlimb.
-
Inject 1 mg of monoiodoacetate (MIA) in a 50 µL volume of sterile saline intra-articularly into the left knee joint using a 29G needle.[6]
-
The contralateral knee can be injected with sterile saline as a control.
-
-
This compound Administration:
-
Prepare a solution of this compound in deionized water.
-
Beginning one week post-MIA injection, administer 1 mg of this compound orally once daily for 28 days.[2]
-
-
Outcome Assessment:
-
Behavioral Analysis: Assess pain using methods like incapacitance testing or von Frey filaments at baseline and at regular intervals throughout the study.
-
Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints for sectioning. Stain with Safranin O-Fast Green to evaluate cartilage degradation.
-
Biochemical Analysis: Analyze serum or synovial fluid for inflammatory markers (e.g., cytokines, MMPs).
-
Western Blot: Analyze cartilage tissue for proteins involved in relevant signaling pathways (e.g., Hedgehog signaling).[8][9]
-
Carbon Tetrachloride (CCl4)-Induced Toxicity in Rats
-
Animal Model: Wistar albino rats.
-
Experimental Groups:
-
Control group
-
Vehicle control group (e.g., olive oil)
-
This compound (CFB) group (1 mg/day)
-
Carbon Tetrachloride (CCl4) group (e.g., 0.5 ml twice a week)
-
CCl4 + CFB group (0.5 ml CCl4 twice a week + 1 mg/day CFB)
-
-
Induction of Toxicity:
-
This compound Administration:
-
Outcome Assessment:
Mandatory Visualizations
References
- 1. This compound--potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect of this compound Against Carbon Tetrachloride-Induced Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled pilot study to evaluate the effect of this compound on systemic inflammation and dyslipidemia markers for middle-aged people with primary osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of this compound Against Carbon Tetrachloride–Induced Toxicity in Rats | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Improves Knee Osteoarthritis in Rats by Activating Hedgehog Signaling Through DDIT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Calcium Fructoborate in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of calcium fructoborate in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological matrices?
A1: The primary challenges stem from the complex nature of biological samples such as plasma, serum, urine, and tissue homogenates. These challenges include:
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.
-
Matrix Effects: Endogenous components like proteins, lipids, salts, and other metabolites can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3]
-
Analyte Stability: The stability of the fructoborate complex in biological fluids during sample collection, storage, and processing is a critical consideration.
-
Boron's Analytical Behavior: Boron, a key component of this compound, is prone to the "memory effect" in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), where it adsorbs to the instrument's components and leads to artificially high readings in subsequent samples.[4]
Q2: Which analytical techniques are most suitable for quantifying this compound in biological samples?
A2: Several techniques can be employed, each with its own advantages and limitations:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive method for total boron determination, which can be used to infer this compound concentrations. It is, however, susceptible to the memory effect.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity for the intact fructoborate complex or its specific fragments, and can distinguish it from other boron species. However, it is prone to matrix effects.[7][8]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler and more cost-effective method suitable for simultaneous quantification of boric acid and this compound, though it may have lower sensitivity compared to ICP-MS or LC-MS/MS.[9][10][11]
Q3: How can the "memory effect" of boron in ICP-MS be minimized?
A3: The boron memory effect is a significant challenge that can lead to inaccurate results.[4] Effective strategies to mitigate this include:
-
Optimized Rinse Solutions: Standard acid rinses are often insufficient.[4] Alkaline rinse solutions are more effective.[4][12] Specific, effective rinse solutions include:
-
Inert Sample Introduction System: Using components made of materials that do not readily adsorb boron, such as quartz or PFA instead of borosilicate glass, can reduce carryover.
-
Sufficient Washout Times: Extending the rinse time between samples allows for more complete removal of residual boron.
Troubleshooting Guides
Guide 1: ICP-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| High Boron Background in Blanks | 1. Contamination from labware (e.g., borosilicate glass).[14] 2. Incomplete washout of a previous high-concentration sample (Memory Effect).[4] 3. Contaminated reagents (e.g., water, acids). | 1. Use plasticware (e.g., polypropylene) for sample and standard preparation to avoid boron leaching from glass.[14][15] 2. Implement an aggressive rinse protocol using an alkaline solution (e.g., dilute ammonium hydroxide) or a complexing agent solution (e.g., mannitol-ammonia).[1][3][4][13] 3. Verify the purity of all reagents by analyzing them as blanks. |
| Poor Reproducibility/Inconsistent Signal | 1. Significant memory effect causing carryover between samples. 2. Matrix effects from the biological sample suppressing or enhancing the signal. 3. Inconsistent sample nebulization due to high salt content. | 1. Optimize the washout procedure and time. Introduce a blank after a high-concentration sample to verify complete washout. 2. Use an internal standard (e.g., Beryllium) to correct for matrix effects and instrument drift.[1] Dilute the sample further if suppression is severe. 3. Ensure proper sample digestion to break down the matrix. For high-salt matrices like urine, dilution is crucial. |
| Low Analyte Recovery | 1. Incomplete sample digestion. 2. Loss of volatile boron species during sample preparation. 3. Inefficient ionization in the plasma due to matrix overload. | 1. Optimize the digestion procedure (e.g., microwave digestion with nitric acid and hydrogen peroxide). 2. Avoid excessive heating during digestion to prevent the loss of boric acid. 3. Dilute the sample to reduce the total dissolved solids introduced into the ICP-MS. |
Guide 2: LC-MS/MS Analysis
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Ion Suppression or Enhancement | 1. Co-elution of matrix components (salts, phospholipids) with the analyte.[1][2] 2. High concentration of endogenous compounds in the sample. | 1. Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry (e.g., HILIC). 2. Implement a more effective sample preparation method to remove interferences, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Dilute the sample, though this may compromise sensitivity. 4. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Incompatibility between the sample solvent and the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH or add a modifier to minimize secondary interactions. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Low Sensitivity/No Peak Detected | 1. Inefficient ionization of the fructoborate complex. 2. Degradation of the analyte during sample processing or in the ion source. 3. Suboptimal MS/MS transition parameters. | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes.[7] 2. Assess analyte stability under different conditions (pH, temperature). Minimize sample processing time. 3. Perform a thorough optimization of the precursor and product ions and their corresponding collision energies. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Boron/Calcium Fructoborate Quantification in Biological Samples
| Parameter | ICP-MS | LC-MS/MS | HPTLC-Densitometry |
| Analyte Form | Total Boron | Intact Fructoborate Complex | This compound & Boric Acid |
| Typical Matrix | Serum, Plasma, Urine, Tissue | Plasma, Urine | Serum, Plasma (adapted from supplements) |
| Reported LOD/LOQ | LOD: ~0.015 ng/mL (in serum/plasma)[1][3][13] | LOQ: ~0.5 µg/mL (in food matrix)[7] | LOQ: 1 µ g/band (on plate)[9][11] |
| Reported Recovery | 98-104% (in serum/plasma/urine)[1][3][13] | ~84% (in food matrix)[7] | 98-102% (in bulk drug)[9] |
| Key Advantage | Highest Sensitivity | High Specificity | Cost-effective, simple |
| Key Disadvantage | Memory Effect, No Speciation | Matrix Effects | Lower Sensitivity |
Experimental Protocols
Protocol 1: Sample Preparation for ICP-MS Analysis of Total Boron in Human Plasma
-
Materials:
-
Procedure:
-
Pipette 0.5 mL of human plasma into a microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid and 1 mL of hydrogen peroxide.
-
Allow the sample to pre-digest for 30 minutes at room temperature.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digest to a 50 mL polypropylene tube.
-
Add the internal standard to achieve the desired final concentration.
-
Bring the final volume to 50 mL with ultrapure deionized water.
-
Analyze using ICP-MS, ensuring the use of the mannitol-ammonia rinse solution between samples to mitigate the memory effect.
-
Protocol 2: HPTLC-Densitometry for this compound (Adapted for Biological Fluids)
Note: This protocol is adapted from methods developed for dietary supplements and may require further optimization for biological matrices.[9][10][11]
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of serum or plasma, add 3 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of water.
-
-
HPTLC Procedure:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply 10 µL of the reconstituted sample and this compound standards (0.5 - 5 µ g/band ) as 8 mm bands.
-
Mobile Phase: 2-propanol:water (8:2, v/v).[10]
-
Development: Develop the plate to a distance of 8 cm in a pre-saturated twin-trough chamber.
-
Derivatization: Dry the plate and spray with a 0.1% chlorogenic acid solution in ethanol.[9]
-
Detection: Visualize under UV light at 365 nm.
-
Quantification: Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized spots.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. Determination of boron in serum, plasma and urine by inductively coupled plasma mass spectrometry (ICP-MS). Use of mannitol-ammonia as diluent and for eliminating memory effect - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. uvm.edu [uvm.edu]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of Fructoborate Ester Complex Using Liquid Chromatography Coupled with Q Exactive Orbitrap Mass Spectrometry | Xia | Journal of Food Research | CCSE [ccsenet.org]
- 13. researchgate.net [researchgate.net]
- 14. toolify.ai [toolify.ai]
- 15. medium.com [medium.com]
Technical Support Center: Refining Extraction Methods for Calcium Fructoborate from Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of calcium fructoborate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found naturally?
A1: this compound is a sugar-borate ester, a complex of calcium, fructose, and boron.[1] It is naturally present in a variety of plant-based foods, including fresh and dried fruits, vegetables, herbs, and nuts.[2][3] Commercially available this compound is often a "nature-identical" synthetic compound.[2][3]
Q2: What are the key challenges in extracting this compound from natural products?
A2: The primary challenges include:
-
Low Concentrations: this compound is typically present in small quantities in natural sources, making extraction and purification difficult.
-
Matrix Effects: The complex matrix of natural products, containing various sugars, organic acids, and other compounds, can interfere with both extraction and quantification.[4]
-
Stability: Fructoborate esters can be sensitive to high temperatures and pH fluctuations during the extraction process.[2][5]
-
Purification: Separating this compound from other structurally similar sugars and sugar-borate esters requires specialized chromatographic techniques.[6]
Q3: What analytical methods are suitable for identifying and quantifying this compound?
A3: Several methods can be used:
-
High-Performance Thin-Layer Chromatography (HPTLC): A simple and precise method for simultaneous identification and quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for identifying and quantifying fructoborate complexes in food matrices.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation and stability studies of the fructoborate complex.[7]
Q4: Is it better to extract from fresh or dried plant material?
A4: Dried plant material is often preferred for several reasons. The removal of water concentrates the target compound, and the dried material is more stable for storage and easier to handle during solvent extraction. However, the drying process should be conducted at low temperatures to prevent thermal degradation of the this compound.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer:
-
Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant tissue. Ensure the plant material is finely ground to maximize surface area. Pre-treatment with enzymes (e.g., cellulase, pectinase) can help break down cell walls.
-
Suboptimal Solvent System: The polarity of the extraction solvent is crucial. This compound is water-soluble.[3] Using aqueous-organic solvent mixtures (e.g., water-ethanol, water-acetonitrile) can improve extraction efficiency. Experiment with different solvent ratios.
-
Insufficient Extraction Time or Temperature: The extraction may be incomplete. Try extending the extraction time or moderately increasing the temperature, but be mindful of potential degradation. Thermal analysis indicates that decomposition of this compound begins around 152°C.[4]
-
Degradation of the Complex: Fructoborate esters are most stable in a specific pH range. The pH of your extraction solvent could be causing hydrolysis. Buffer the extraction solvent to a neutral or slightly acidic pH.[2]
-
Issue 2: Difficulty in Purifying this compound from the Crude Extract
-
Question: My crude extract contains a high concentration of sugars and other impurities, making it difficult to isolate the this compound. What purification strategies should I employ?
-
Answer:
-
Co-extraction of Sugars: This is a common problem due to the high concentration of other sugars in fruits and vegetables.
-
Recommended Purification Technique: Borate complex anion exchange chromatography is a highly effective method for separating sugar-borate esters from other sugars.[6] Sugars and other polyols form negatively charged complexes with borate in a borate buffer mobile phase, allowing for their separation by anion exchange.[6][8]
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary clean-up step to remove major classes of interfering compounds before chromatography.
-
Issue 3: Inconsistent Quantification Results
-
Question: I am getting inconsistent and non-reproducible results when quantifying this compound in my extracts. What could be the reason?
-
Answer:
-
Matrix Effects in LC-MS: As mentioned, components of the plant matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4]
-
Solution: The standard addition method is recommended to compensate for matrix effects.[4] This involves adding known amounts of a this compound standard to your sample extracts and creating a calibration curve within the sample matrix itself.
-
Incomplete Hydrolysis or Derivatization: If you are using a method that requires hydrolysis or derivatization, ensure the reaction goes to completion for both your samples and standards.
-
Experimental Protocols
Disclaimer: The following is a generalized protocol and may require optimization for specific plant materials and laboratory conditions.
Sample Preparation
-
Source Material: Select plant material known to be rich in boron and fructose, such as prunes, avocados, or grapes.[3][9]
-
Drying: If using fresh material, slice it thinly and dry at a low temperature (e.g., 40-50°C) in a dehydrator or vacuum oven until brittle.
-
Grinding: Grind the dried material into a fine powder using a laboratory mill.
-
Defatting (for high-fat samples like avocado): For samples with high lipid content, perform a pre-extraction with a non-polar solvent like hexane to remove fats that could interfere with the subsequent extraction.
Extraction of Crude this compound
This protocol is based on general principles of solid-liquid extraction for polar compounds.
-
Solvent Preparation: Prepare an extraction solvent of 80% ethanol in deionized water.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of the 80% ethanol solvent.
-
Stir the mixture at room temperature for 4 hours. Alternatively, use ultrasound-assisted extraction (UAE) for 30 minutes for improved efficiency.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract.
-
Re-extraction: Repeat the extraction process on the solid residue with another 100 mL of the solvent to maximize yield.
-
Solvent Evaporation: Combine the extracts and remove the ethanol using a rotary evaporator at a temperature below 50°C.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.
Purification by Borate Complex Anion Exchange Chromatography
-
Column: Use a strong anion exchange (SAX) column.
-
Mobile Phase: Prepare a borate buffer (e.g., 0.1 M potassium borate) with a pH gradient, starting from a lower pH (e.g., 7.0) and gradually increasing to a higher pH (e.g., 9.0).
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase.
-
Chromatography:
-
Equilibrate the SAX column with the starting mobile phase.
-
Inject the sample.
-
Run the pH gradient. Sugar-borate complexes will elute at different pH values based on their stability.
-
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using LC-MS or HPTLC.
-
Desalting: Pool the fractions containing pure this compound and remove the buffer salts using a suitable desalting method (e.g., dialysis or a size-exclusion column).
-
Final Product: Lyophilize the desalted fraction to obtain purified this compound.
Data Presentation
The following table summarizes the reported content of total boron and fructoborate esters in various natural food sources. Note that extraction yields will be lower than these total content values and will depend on the efficiency of the chosen extraction and purification methods.
| Food Item | Total Boron (ppm) | Fructoborate Esters (ppm) |
| Prune Juice | 1.43 | Not specified |
| Avocado (raw, cubed) | 1.07 | Not specified |
| Raisins | 0.95 | Identified |
| Peaches | 0.80 | Identified in nectar |
| Grape Juice | 0.76 | Not specified |
| Apples | 0.66 | Not specified |
| Pears | 0.50 | Not specified |
| Peanuts | 0.48 | Not specified |
Data compiled from multiple sources.[4][9][10]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Recovery of boron from brines with high magnesium content by solvent extraction using aliphatic alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for Separating Sugars : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 10. Isolation and characterization of soluble boron complexes in higher plants. The mechanism of phloem mobility of boron - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing interference in spectroscopic analysis of calcium fructoborate"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the spectroscopic analysis of calcium fructoborate.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic methods for analyzing this compound?
A1: The analysis of this compound typically involves a combination of techniques to quantify both the calcium and the fructoborate complex. For elemental analysis of calcium and boron, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Flame Atomic Absorption Spectroscopy (FAAS) are commonly employed.[1][2][3] For the characterization and quantification of the intact fructoborate complex, methods like High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[4][5][6][7][8][9]
Q2: What are the primary sources of interference when analyzing calcium in a this compound sample?
A2: The primary sources of interference in the atomic spectroscopy of calcium are chemical interference, ionization interference, and matrix effects.[2][10][11]
-
Chemical Interference: Anions such as phosphate, silicate, and aluminum can form thermally stable compounds with calcium in the flame or plasma, reducing the number of free calcium atoms and leading to suppressed signals.[11][12][13]
-
Ionization Interference: In high-temperature environments like an ICP or a nitrous oxide-acetylene flame, calcium atoms can easily ionize. Since atomic spectroscopy measures non-ionized atoms, this leads to a lower apparent concentration.[2][12][14][15]
-
Matrix Effects: The high concentration of calcium in the sample can alter the physical properties of the solution (e.g., viscosity, surface tension) and the plasma characteristics, which can suppress the signal of other analytes and even affect its own measurement.[1][10][16]
Q3: How does the fructoborate complex itself interfere with the analysis?
A3: The organic fructoborate moiety can contribute to matrix effects, particularly in ICP-OES. The combustion of the organic components can affect the plasma temperature and efficiency. In methods like LC-MS, matrix components can cause ionization suppression or enhancement, affecting the accuracy of quantification.[7] For elemental analysis, the sample preparation step (e.g., acid digestion) is designed to destroy the organic matrix, minimizing its direct interference with the elemental measurement.[1][3]
Q4: Are there specific interferences to consider for boron analysis in this matrix?
A4: While less prone to the same chemical interferences as calcium, boron analysis can be affected by memory effects in the sample introduction system of an ICP, where boron can adhere to surfaces. Spectral interference from other elements is possible, though modern ICP-OES systems with high-resolution optics can often resolve these. Sample preparation is critical to avoid contamination, as boron is a common contaminant in laboratory glassware and reagents.[17]
Troubleshooting Guides
Issue 1: Low Calcium Signal in Flame Atomic Absorption Spectroscopy (FAAS)
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Chemical Interference | Add a releasing agent, such as lanthanum chloride or strontium chloride (typically 1000-5000 ppm), to both samples and standards.[12][13][18] | The releasing agent preferentially binds with interfering anions (e.g., phosphate), freeing the calcium atoms for measurement and restoring the signal. |
| Add a protecting agent like ethylenediaminetetraacetic acid (EDTA) to chelate the calcium, preventing it from forming stable compounds with interferents.[12][15] | The Ca-EDTA complex is more easily dissociated in the flame, leading to an increased calcium signal. | |
| Use a hotter flame, such as a nitrous oxide-acetylene flame instead of an air-acetylene flame.[2][12][19] | The higher temperature provides more energy to break down refractory compounds formed with interfering ions. | |
| Ionization Interference | Add an ionization suppressor, such as a solution containing an easily ionized element like potassium chloride (e.g., 1000-2000 ppm), to both samples and standards.[12] | The high concentration of electrons from the ionization of potassium in the flame shifts the ionization equilibrium of calcium, favoring the formation of neutral atoms. |
| Incorrect Flame Conditions | Optimize the fuel-to-oxidant ratio. A slightly fuel-rich flame (more fuel) can sometimes reduce the formation of metal oxides.[11] | Increased signal due to a greater population of free calcium atoms. |
Issue 2: Inaccurate Results in ICP-OES Analysis
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects from High Calcium Concentration | Dilute the sample to reduce the total dissolved solids.[1] | A more stable plasma and reduced signal suppression. |
| Match the matrix of the calibration standards to the samples by preparing standards in a solution with a similar calcium concentration to the diluted samples.[19] | This compensates for non-spectral interferences by ensuring both standards and samples are affected similarly. | |
| Use the standard addition method for calibration.[2] | This is a robust method to correct for matrix effects by calibrating within the sample matrix itself. | |
| Plasma Loading from Organic Matrix | Ensure complete acid digestion of the sample to destroy the fructoborate complex before analysis.[1] | A stable plasma and reproducible results. |
| Optimize ICP-OES parameters (e.g., RF power, nebulizer gas flow) to ensure robust plasma conditions that can tolerate the sample matrix.[12] | Improved signal stability and accuracy. | |
| Spectral Overlap | Select an alternative analytical wavelength for calcium or boron that is free from spectral overlap from other elements in the sample matrix.[15] | Elimination of positive bias from interfering emission lines. |
| Utilize inter-element correction (IEC) software features on the ICP-OES instrument. | The instrument software automatically subtracts the contribution of the interfering element from the analyte signal. |
Issue 3: Poor Separation or Quantification in LC-MS of Fructoborate Complex
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Matrix-Induced Ion Suppression/Enhancement | Dilute the sample extract to reduce the concentration of co-eluting matrix components.[7] | Improved ionization efficiency and more accurate quantification. |
| Use a standard addition method for quantification to compensate for matrix effects.[7] | Accurate quantification by accounting for the specific matrix effects of the sample. | |
| Employ an internal standard that is structurally similar to the analyte and experiences similar matrix effects. | Ratiometric measurement corrects for variations in ionization and injection volume. | |
| Poor Chromatographic Peak Shape | Optimize the mobile phase composition and gradient. For the fructoborate complex, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective.[7] | Symmetrical and sharp peaks, leading to better resolution and integration. |
| In-source Fragmentation | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas temperatures, to achieve soft ionization.[7] | Maximized signal for the precursor ion and minimized fragmentation. |
Experimental Protocols
Protocol 1: Determination of Calcium by FAAS with a Releasing Agent
-
Sample Preparation: Accurately weigh a portion of the this compound sample and perform an acid digestion (e.g., using nitric acid and hydrogen peroxide) to remove the organic matrix. Dilute the digested sample to bring the calcium concentration into the linear range of the instrument (typically 1-5 ppm).
-
Releasing Agent Preparation: Prepare a 10,000 ppm lanthanum solution by dissolving lanthanum oxide in dilute hydrochloric acid.
-
Standard and Sample Preparation for Analysis:
-
Prepare a series of calcium calibration standards (e.g., 0, 1, 2, 3, 4, 5 ppm). To each standard, add the lanthanum solution to a final concentration of 1000 ppm La.
-
To an aliquot of the diluted sample, add the lanthanum solution to a final concentration of 1000 ppm La.
-
-
Instrumental Analysis:
-
Set up the FAAS with a calcium hollow cathode lamp.
-
Use an air-acetylene flame.
-
Aspirate the blank, standards, and samples, and measure the absorbance at 422.7 nm.
-
Construct a calibration curve and determine the calcium concentration in the samples.
-
Protocol 2: Quantification of Fructoborate Complex by LC-MS
-
Sample Preparation: Dissolve a known amount of the this compound sample in water or a suitable solvent. Filter the solution through a 0.45 µm filter. A dilution may be necessary to fall within the calibrated range.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Heated Electrospray Ionization (HESI), negative mode.[7]
-
Precursor Ion: Monitor for the deprotonated molecular anion [M-H]⁻ of the fructoborate complex (e.g., m/z 367.10522 for the fructose-11B-fructose di-ester complex).[7][20]
-
Source Parameters: Optimize source parameters (voltages, gas flows, temperatures) by direct infusion of a standard solution.[7]
-
-
Quantification: Prepare a calibration curve using certified this compound standards. If significant matrix effects are observed, use the standard addition method for accurate quantification.[7]
Data Presentation
Table 1: Effect of Interferents on Calcium Absorbance in FAAS and Mitigation Strategies
| Sample Composition | Flame Type | Additive | Relative Ca Absorbance | Reference |
| 5 ppm Ca²⁺ | Air-Acetylene | None | 100% | [13] |
| 5 ppm Ca²⁺ + 500 ppm PO₄³⁻ | Air-Acetylene | None | 76% | [13] |
| 5 ppm Ca²⁺ + 500 ppm PO₄³⁻ | Air-Acetylene | Strontium (Sr²⁺) or Lanthanum (La³⁺) | ~100% | [13][18] |
| 5 ppm Ca²⁺ + 100 ppm Al³⁺ | Air-Acetylene | None | 28% | [13] |
| 5 ppm Ca²⁺ + 10 ppm Al³⁺ | Air-Acetylene | 2000 ppm La³⁺ | ~100% | [2] |
| 5 ppm Ca²⁺ + 10 ppm Al³⁺ | N₂O-Acetylene | None | ~100% | [2] |
Visualizations
Caption: Workflow for Calcium Analysis by FAAS with a Releasing Agent.
Caption: Troubleshooting Logic for Atomic Spectroscopy of Calcium.
References
- 1. Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis01.central.ucv.ro [cis01.central.ucv.ro]
- 6. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. The Fructoborates: Part of a Family of Naturally Occurring Sugar-Borate Complexes-Biochemistry, Physiology, and Impact on Human Health: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects due to calcium in inductively coupled plasma atomic-emission spectrometry: their nature, source and remedy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Types of interferences in AAS [delloyd.50megs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Atomic absorption spectrometric determination of calcium and other metallic elements in some animal protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cr4.globalspec.com [cr4.globalspec.com]
- 20. Identification and Quantification of Fructoborate Ester Complex Using Liquid Chromatography Coupled with Q Exactive Orbitrap Mass Spectrometry | Xia | Journal of Food Research | CCSE [ccsenet.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Calcium Fructoborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of calcium fructoborate against established alternatives, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information presented is supported by experimental data from clinical trials and in vitro studies to assist researchers and professionals in drug development in their evaluation of this novel compound.
Executive Summary
This compound, a naturally occurring boron complex, has demonstrated notable anti-inflammatory effects in multiple clinical studies. It has been shown to significantly reduce key inflammatory markers, including C-reactive protein (CRP), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Its mechanism of action, while not fully elucidated, appears to differ from that of traditional anti-inflammatory agents, suggesting a potentially favorable safety profile. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparison.
Comparative Data on Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from clinical trials, offering a side-by-side comparison of this compound with common NSAIDs and corticosteroids.
Table 1: Reduction of C-Reactive Protein (CRP)
| Compound | Dosage | Study Population | Duration | Mean CRP Reduction (%) |
| This compound | 112 mg/day | Healthy Subjects | 30 days | 31.3%[1] |
| This compound | 216 mg/day | Knee Osteoarthritis | 14 days | up to 37%[2] |
| This compound | 112 mg/day | Stable Angina Pectoris | 60 days | 39.7%[3] |
| Prednisone | 50 mg/day | Community-Acquired Pneumonia | 7 days | 46%[4][5][6] |
| Naproxen | Not Specified | Rheumatoid Arthritis | Not Specified | Significant Decrease[7] |
| Celecoxib | 200 mg/day | Knee Osteoarthritis | Not Specified | Significant Reduction[8][9] |
| Diclofenac | Not Specified | Knee Osteoarthritis | Not Specified | No Significant Effect[10] |
Table 2: Reduction of Pro-Inflammatory Cytokines (IL-1β and IL-6)
| Compound | Dosage | Cytokine | Study Population | Duration | Mean Reduction (%) |
| This compound | 112 mg/day | IL-1β | Healthy Subjects | 30 days | 29.2%[1] |
| This compound | 112 mg/day | IL-6 | Healthy Subjects | 30 days | Significantly Reduced[1] |
| Naproxen | Low Dose | IL-1β | Primary Human SF Cells (in vitro) | Not Applicable | Reduced Percentage of IL-1β Producing Cells[11][12] |
| Ibuprofen | 800 mg | IL-6 | Healthy Males (exercise-induced) | Acute | No Significant Difference vs. Placebo[13] |
Table 3: Improvement in Osteoarthritis Symptoms (WOMAC Scores)
| Compound | Dosage | Study Population | Duration | Mean WOMAC Score Improvement (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 216 mg/day | Knee Osteoarthritis | 14 days | 29%[2][4] | | Celecoxib | 200 mg/day | Knee Osteoarthritis | 6 months | 52.7% of patients achieved 20% improvement[3] | | Celecoxib | 200 mg/day | Knee or Hip Osteoarthritis | 22 weeks | Significantly less worsening compared to intermittent use[14] | | Naproxen | 500 mg twice daily | Knee Osteoarthritis | 6 months | 49.7% of patients achieved 20% improvement[3] |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory mechanisms of this compound, NSAIDs, and corticosteroids are distinct, which has implications for their efficacy and side-effect profiles.
This compound
The precise signaling pathways modulated by this compound are still under investigation. However, current evidence suggests a multi-faceted mechanism:
-
Antioxidant Activity: In vitro studies have shown that this compound acts as a superoxide ion scavenger. By reducing oxidative stress, it can mitigate a key trigger of the inflammatory cascade.
-
Modulation of Cytokine Production: this compound has been observed to influence the production of inflammatory mediators by macrophages. Specifically, it can inhibit the release of IL-1β and IL-6[9].
-
Involvement of the Hedgehog Signaling Pathway: Recent research in a rat model of osteoarthritis suggests that this compound may exert its protective effects by inactivating the Hedgehog (HH) signaling pathway, potentially through the downregulation of the DDIT3 protein[1].
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen, naproxen, and celecoxib, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Corticosteroids
Corticosteroids, like prednisone, are potent anti-inflammatory agents that act by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of multiple inflammatory genes and the reduced production of a wide range of pro-inflammatory cytokines.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed and established signaling pathways for this compound and its alternatives.
Caption: Proposed anti-inflammatory pathways of this compound.
Caption: Mechanism of action for Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
Caption: Mechanism of action for Corticosteroids.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of the compounds.
Measurement of C-Reactive Protein (CRP)
-
Principle: High-sensitivity immunoturbidimetric assays or latex agglutination methods are commonly used to quantify CRP levels in serum or plasma.[15][16]
-
Procedure Outline (Immunoturbidimetric Assay):
-
A blood sample is collected from the patient, and serum or plasma is separated.
-
The sample is diluted and mixed with a reagent containing antibodies specific to human CRP.
-
The mixture is incubated, allowing for the formation of antigen-antibody complexes.
-
The turbidity of the solution, which is proportional to the CRP concentration, is measured using a nephelometer or a spectrophotometer.
-
The CRP concentration is determined by comparing the turbidity to a standard curve.
-
Measurement of Cytokines (e.g., IL-1β, IL-6)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for the quantification of specific cytokines in biological fluids.
-
Procedure Outline (Sandwich ELISA):
-
A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-6).
-
The plate is washed, and any non-specific binding sites are blocked.
-
Standards and samples (e.g., patient serum) are added to the wells and incubated. The cytokine binds to the capture antibody.
-
The plate is washed to remove unbound substances.
-
A biotinylated detection antibody, also specific for the target cytokine, is added and binds to a different epitope on the captured cytokine.
-
After another wash, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine is proportional to the absorbance and is determined from a standard curve.[17][18][19]
-
Assessment of Osteoarthritis Symptoms (WOMAC Index)
-
Principle: The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a validated, self-administered questionnaire used to assess pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.[20][21][22][23]
-
Procedure Outline:
-
The questionnaire, consisting of 24 items, is provided to the patient.
-
The patient rates their pain, stiffness, and functional limitations over a specific time period (e.g., the last 48 hours) using a Likert scale (e.g., 0-4 or 0-10) or a visual analog scale.
-
The scores for each of the three subscales (pain, stiffness, and physical function) are summed.
-
A total WOMAC score can also be calculated by summing the scores of all subscales. A higher score indicates greater pain, stiffness, and functional limitation.
-
Conclusion
The available evidence suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its ability to reduce key inflammatory markers and improve symptoms in conditions like osteoarthritis is supported by clinical data. The distinct mechanism of action of this compound, potentially involving the Hedgehog signaling pathway and antioxidant effects, may offer a different therapeutic approach compared to traditional NSAIDs and corticosteroids. Further research is warranted to fully elucidate its molecular targets and to conduct larger, long-term clinical trials to establish its efficacy and safety relative to existing anti-inflammatory agents. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing investigations into novel anti-inflammatory therapies.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Celecoxib for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of celecoxib versus naproxen in patients with osteoarthritis of the knee: a randomized, double-blind, double-dummy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Prednisone on Inflammatory Biomarkers in Community‐Acquired Pneumonia: Secondary Analysis of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Effect of nonsteroidal antiinflammatory drugs on the C-reactive protein level in rheumatoid arthritis: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Insight in modulation of inflammation in response to diclofenac intervention: a human intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells. [scholars.duke.edu]
- 12. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute ingestion of Ibuprofen does not influence the release of IL-6 or improve self-paced exercise in the heat despite altering cortical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Efficacy of Continuous Versus Intermittent Celecoxib Treatment in Osteoarthritis Patients with Body Mass Index ≥30 and <30 kg/m2 [openrheumatologyjournal.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. elkbiotech.com [elkbiotech.com]
- 18. novamedline.com [novamedline.com]
- 19. Human IL-6 ELISA Kit (KHC0061) - Invitrogen [thermofisher.com]
- 20. gefaessmedizin-matzek.at [gefaessmedizin-matzek.at]
- 21. howardhead.org [howardhead.org]
- 22. WOMAC-Score - DocCheck Flexikon [flexikon.doccheck.com]
- 23. yrmc.org [yrmc.org]
A Comparative Analysis of Bioavailability: Calcium Fructoborate vs. Boric Acid
A deep dive into the comparative bioavailability of calcium fructoborate and boric acid reveals distinct mechanisms of absorption and cellular uptake, suggesting potential differences in their biological activity. While direct comparative pharmacokinetic studies are limited, existing data on individual compounds, coupled with mechanistic insights, provide a foundation for scientific evaluation.
This guide offers a comprehensive comparison of this compound and boric acid, focusing on their bioavailability. It is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Quantitative Analysis of Bioavailability
A study on the oral administration of sodium tetraborate (which converts to boric acid in the body) in rats provides key pharmacokinetic parameters for boric acid.[1][2] For this compound, while claims of its high bioavailability exist, specific quantitative data from similar pharmacokinetic studies in rats, such as Cmax, Tmax, and AUC, are not yet published. The following table summarizes the available data for boric acid.
Table 1: Pharmacokinetic Parameters of Boric Acid in Rats Following Oral Administration
| Parameter | Value (Mean ± SD) | Description |
| Cmax | 2.13 ± 0.270 mg/L | Maximum serum concentration |
| Tmax | 1.76 ± 0.887 h | Time to reach maximum serum concentration |
| t1/2a | 0.608 ± 0.432 h | Absorption half-life |
| t1/2 | 4.64 ± 1.19 h | Elimination half-life |
| Data from a study involving oral administration of sodium tetraborate solution to rats.[1][2] |
Experimental Protocols
To determine and compare the bioavailability of boron compounds like this compound and boric acid, a standardized experimental protocol is essential. The following outlines a typical methodology for a pharmacokinetic study in a rat model.
Objective: To determine the oral bioavailability and pharmacokinetic profile of a boron compound (e.g., this compound or Boric Acid) in rats.
Materials:
-
Test compound (this compound or Boric Acid)
-
Vehicle for administration (e.g., sterile water, saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrument for boron quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Solution Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle at the desired concentration.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the test compound via oral gavage. The volume administered should be based on the animal's body weight.[3][4][5]
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of boron using a validated analytical method like ICP-MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC).
Comparative Bioavailability and Cellular Uptake Mechanisms
The structural differences between this compound and boric acid suggest distinct pathways for their absorption and cellular uptake, which in turn influences their bioavailability and biological activity.
Boric acid is thought to be absorbed through a combination of passive diffusion and transport via protein channels.[7] Once in the bloodstream, its entry into cells is facilitated by transporters such as aquaporins and the sodium-coupled borate transporter, NaBC1.[8][9][10]
This compound, a complex of boron with fructose and calcium, is hypothesized to utilize a different uptake mechanism. Due to its sugar component, it is suggested that it may be transported into cells via sugar transporters, such as the GLUT family of proteins.[11][12] This could lead to more targeted delivery to cells with high sugar transporter expression.
Caption: Comparative cellular uptake pathways of this compound and Boric Acid.
Experimental Workflow for Bioavailability Assessment
The process of evaluating the bioavailability of a compound involves a series of well-defined steps, from initial preparation to final data analysis. The following diagram illustrates a typical experimental workflow for a comparative bioavailability study.
Caption: Standard experimental workflow for a comparative bioavailability study.
References
- 1. Serum and urinary boron levels in rats after single administration of sodium tetraborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability and Channel-Mediated Transport of Boric Acid across Membrane Vesicles Isolated from Squash Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NaBC1 is a ubiquitous electrogenic Na+ -coupled borate transporter essential for cellular boron homeostasis and cell growth and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Boric acid transport activity of human aquaporins expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: plant-based dietary boron as potential medicine for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Calcium Fructoborate Versus Glucosamine and Chondroitin for Joint Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of calcium fructoborate against the commonly used combination of glucosamine and chondroitin for the management of joint health, particularly in the context of osteoarthritis. The following sections present a detailed analysis of their mechanisms of action, comparative clinical trial data, and the experimental protocols utilized in key studies.
Mechanisms of Action
Both this compound and the combination of glucosamine and chondroitin are believed to exert their beneficial effects on joint health through the modulation of inflammatory pathways and by providing essential components for cartilage maintenance. However, their specific molecular targets and mechanisms differ.
1.1. This compound:
This compound, a complex of calcium, fructose, and boron, is thought to primarily act by downregulating inflammatory responses.[1][2] While the precise signaling cascade is still under investigation, evidence suggests that it leads to a reduction in key inflammatory markers.[1][2][3] It is hypothesized that boron, a key component of this compound, plays a crucial role in this anti-inflammatory effect.
1.2. Glucosamine and Chondroitin:
Glucosamine and chondroitin are natural components of the extracellular matrix of articular cartilage.[4] Their mechanism of action is thought to be twofold: providing the building blocks for cartilage synthesis and exerting anti-inflammatory effects.[5] Glucosamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] Chondroitin is believed to work synergistically with glucosamine to inhibit inflammatory pathways and reduce the activity of cartilage-degrading enzymes.[4]
Comparative Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound and glucosamine/chondroitin in individuals with osteoarthritis. The following tables summarize the quantitative data from key studies.
Table 1: Effect on Pain and Function (WOMAC and McGill Pain Questionnaire)
| Study | Intervention | Duration | N | Baseline WOMAC (Mean ± SD) | Change in WOMAC from Baseline | Baseline McGill Score (Mean ± SD) | Change in McGill Score from Baseline |
| Reyes-Izquierdo et al. (2017)[6][7] | Placebo | 14 days | 30 | 52.70 ± 12.66 | - | 41.66 ± 11.96 | - |
| Glucosamine (750mg/d) + Chondroitin (200mg/d) | 14 days | 30 | 52.17 ± 16.20 | Not Significant | 42.94 ± 9.24 | Not Significant | |
| Glucosamine (750mg/d) + Chondroitin (200mg/d) + this compound (110mg/d) | 14 days | 30 | - | -24% (p=0.0006) | - | -25% (p<0.0001) | |
| Pietrzkowski et al. (2014)[1] | Placebo | 14 days | 30 | - | No significant change | - | No significant change |
| This compound (110mg twice daily) | 14 days | 30 | - | -13.73 (p<0.0001) | - | -8.9 (p<0.0001) | |
| GAIT (2006)[8][9] | Placebo | 24 weeks | 313 | - | - | - | - |
| Glucosamine HCl (1500mg/d) | 24 weeks | 317 | - | Not sig. vs Placebo | - | - | |
| Chondroitin Sulfate (1200mg/d) | 24 weeks | 318 | - | Not sig. vs Placebo | - | - | |
| Glucosamine + Chondroitin | 24 weeks | 317 | - | Sig. in mod-severe pain subgroup | - | - |
Table 2: Effect on Inflammatory Markers
| Study | Intervention | Duration | N | Biomarker | Baseline Level | Change from Baseline |
| Scorei et al. (2011)[2][3] | Placebo | 14 days | 15 | C-Reactive Protein (CRP) | - | +5.47% |
| This compound (57mg/d) | 14 days | 15 | C-Reactive Protein (CRP) | - | -60.25% (p<0.05) | |
| This compound (57mg/d) | 14 days | 15 | Fibrinogen | - | -13.73% | |
| This compound (57mg/d) | 14 days | 15 | Erythrocyte Sedimentation Rate (ESR) | - | -10.25% | |
| Navarro et al. (VITAL Study)[10] | High Glucosamine Use (>14 pills/wk) | Cross-sectional | - | hsCRP | - | -28% |
| High Chondroitin Use (>14 pills/wk) | Cross-sectional | - | hsCRP | - | -36% |
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
3.1. Reyes-Izquierdo et al. (2017) & Pietrzkowski et al. (2014) - this compound Studies
These studies were comparative, double-blind, placebo-controlled clinical trials.
-
Inclusion Criteria: Generally healthy individuals with self-reported knee discomfort.[1][11]
-
Exclusion Criteria: Individuals with allergies or those taking medications that could interfere with the study outcomes.[1]
-
Interventions:
-
Outcome Measures:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A self-administered questionnaire consisting of 24 items covering pain, stiffness, and physical function.[12][13] Scores are typically on a Likert scale (0-4) or a visual analog scale (0-100 mm).[12]
-
McGill Pain Questionnaire (MPQ): A self-report questionnaire that assesses the quality and intensity of pain.[14][15] It consists of 78 words categorized into sensory, affective, and evaluative dimensions.[14] The pain rating index is the sum of the rank values of the chosen words.[15]
-
3.2. Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT)
The GAIT was a large-scale, multicenter, randomized, double-blind, placebo- and celecoxib-controlled trial.[8][9]
-
Inclusion Criteria: Patients with symptomatic knee osteoarthritis.[8]
-
Interventions:
-
Glucosamine hydrochloride (500 mg three times daily)
-
Sodium chondroitin sulfate (400 mg three times daily)
-
Combination of glucosamine and chondroitin sulfate
-
Celecoxib (200 mg daily)
-
Placebo[16]
-
-
Primary Outcome Measure: A 20% or greater reduction in the WOMAC pain subscale score from baseline to week 24.[8]
3.3. Measurement of Inflammatory Markers
-
C-Reactive Protein (CRP): Blood samples are collected from fasting patients.[3] Serum is separated and analyzed using a high-sensitivity CRP (hsCRP) assay, often employing nephelometry or turbidimetry.[17] The assay is based on the principle of latex agglutination, where latex particles coated with anti-CRP antibodies agglutinate in the presence of CRP in the serum.[18]
Summary and Conclusion
The available evidence suggests that both this compound and the combination of glucosamine and chondroitin may offer benefits for joint health, primarily through their anti-inflammatory properties.
-
This compound has demonstrated a rapid and significant reduction in pain and stiffness, as measured by WOMAC and McGill scores, within a short-term 14-day period.[1] Furthermore, it has been shown to substantially decrease systemic inflammatory markers such as C-reactive protein.[2][3]
-
Glucosamine and Chondroitin have a more extensive body of research, with some studies indicating a modest benefit in pain relief, particularly in individuals with moderate-to-severe osteoarthritis pain.[8][9] Their mechanism of action is better understood, involving the inhibition of the NF-κB pathway and providing substrates for cartilage repair.[4] However, the overall efficacy of glucosamine and chondroitin remains a subject of debate, with some large-scale trials like GAIT showing no significant benefit over placebo for the general osteoarthritis population.[8][9]
-
Combination Therapy: A key finding from one study suggests that the addition of this compound to a glucosamine and chondroitin regimen may significantly enhance the reduction in joint discomfort compared to glucosamine and chondroitin alone.[6][11]
For drug development professionals, this compound presents an interesting candidate for further investigation, particularly given its rapid onset of action and potent anti-inflammatory effects. Future research should focus on larger, long-term clinical trials to confirm these findings and to further elucidate its molecular mechanisms of action. The potential synergistic effect when combined with glucosamine and chondroitin also warrants further exploration.
References
- 1. Short-term efficacy of this compound on subjects with knee discomfort: a comparative, double-blind, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Effect of this compound on Systemic Inflammation and Dyslipidemia Markers for Middle-Aged People with Primary Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jarlife.net [jarlife.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Clinical trials on glucosamine and chondroitin - Wikipedia [en.wikipedia.org]
- 10. Associations Between Glucosamine and Chondroitin Supplement Use and Biomarkers of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound may boost effectiveness of glucosamine + chondroitin, says new study [nutraingredients.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Western Ontario and McMaster Universities Osteoarthritis Index | RehabMeasures Database [sralab.org]
- 14. McGill Pain Questionnaire | RehabMeasures Database [sralab.org]
- 15. sralab.org [sralab.org]
- 16. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
A Comparative Guide to Clinical Trials on Calcium Fructoborate vs. Placebo for Knee Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data on the efficacy of calcium fructoborate versus a placebo in managing knee pain, with a focus on experimental protocols and quantitative outcomes.
Efficacy of this compound in Knee Pain Management: A Review of Clinical Trials
Multiple clinical studies have investigated the potential of this compound (CFB) as a therapeutic agent for knee discomfort. These studies, predominantly double-blind and placebo-controlled, suggest that CFB may offer relief from knee pain.[1][2][3] The primary endpoints in these trials were the Western Ontario and McMaster Universities Arthritis Index (WOMAC) and the McGill Pain Questionnaire (MPQ), both established measures for assessing joint pain and functionality.[2][3]
A notable short-term study involving 60 participants with self-reported knee discomfort demonstrated that supplementation with 110 mg of CFB twice daily led to significant improvements in knee discomfort within 14 days compared to a placebo.[2] Another longer-term, 90-day study with 120 participants not only confirmed these findings but also suggested that a once-daily dosing of 216 mg of CFB could be as effective as a twice-daily dose of 108 mg.[1][3] This longer study also highlighted a continuous and increasing relief of knee discomfort over the 90-day period.[1] No serious adverse events have been reported in these studies, indicating that CFB is well-tolerated.[4]
While the exact mechanism of action is still under investigation, some research suggests that CFB's benefits may be linked to its anti-inflammatory properties, potentially through the modulation of markers like C-reactive protein (CRP).[5][6] More recent preclinical research has pointed towards the involvement of the Hedgehog (HH) signaling pathway.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials comparing this compound with a placebo.
Table 1: Short-Term Efficacy of this compound (14-Day Study)
| Outcome Measure | Treatment Group (CFB) | Placebo Group | Estimated Treatment Difference (CFB vs. Placebo) | p-value |
| WOMAC Score Change from Baseline (Day 7) | - | - | -5.3 | 0.06 |
| WOMAC Score Change from Baseline (Day 14) | - | - | -13.73 | < 0.0001 |
| MPQ Score Change from Baseline (Day 7) | - | - | -5.8 | 0.0009 |
| MPQ Score Change from Baseline (Day 14) | - | - | -8.9 | < 0.0001 |
Data sourced from a study by Pietrzkowski et al. (2014).[2][5] Negative values indicate a greater reduction in reported discomfort.
Table 2: Long-Term Efficacy of this compound (90-Day Study)
| Outcome Measure | Treatment Group 1 (108 mg CFB twice daily) vs. Placebo | Treatment Group 2 (216 mg CFB once daily) vs. Placebo |
| WOMAC Score (p-value) | Day 14: P=0.02, Day 30: P=0.003, Day 60: P<0.0001, Day 90: P<0.0001 | Day 14: P=0.02, Day 30: P=0.0003, Day 60: P<0.0001, Day 90: P<0.0001 |
Data sourced from a study by Pietrzkowski et al. (2018).[3]
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
Short-Term (14-Day) Double-Blind, Placebo-Controlled Clinical Study
-
Objective: To evaluate the short-term efficacy of this compound on subjects with knee discomfort.[2]
-
Study Design: A comparative, double-blind, placebo-controlled clinical study.[2]
-
Participants: 60 individuals with self-reported knee discomfort.[2][5]
-
Intervention:
-
Outcome Measures:
-
Statistical Analysis: The mean within-subject change from baseline for the CFB group was compared to the mean within-subject change for the placebo group.[6]
Long-Term (90-Day) Double-Blind, Placebo-Controlled Randomized Clinical Study
-
Objective: To evaluate the comparative effects of once-daily and twice-daily dosing of this compound on knee joint discomfort over ninety days.[1][3]
-
Study Design: A double-blind, placebo-controlled randomized clinical study.[1][3]
-
Participants: 120 participants with self-reported knee discomfort were randomized into three groups (N=40 for each group).[1][3]
-
Intervention:
-
Outcome Measures:
-
Statistical Analysis: Statistical differences between groups were calculated using a two-sided, two-sample t-test. Analysis of variance (ANOVA) was used to estimate within-group changes in mean WOMAC and MPQ scores as well as against the control group.[3]
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action: Hedgehog Signaling Pathway
Recent preclinical studies suggest that this compound may exert its therapeutic effects in osteoarthritis by modulating the Hedgehog (HH) signaling pathway.[7][8] The proposed mechanism involves the downregulation of the DDIT3 protein, which in turn inactivates the HH pathway.[7][8] This action is believed to inhibit the degradation of the cartilage collagen matrix, reduce chondrocyte apoptosis, and alleviate the inflammatory response.[7][8]
Caption: Proposed signaling pathway of this compound in osteoarthritis.
Clinical Trial Experimental Workflow
The following diagram illustrates the general workflow of the double-blind, placebo-controlled clinical trials discussed.
Caption: General experimental workflow for the clinical trials.
References
- 1. EFFECTS OF ONCE-DAILY VERSUS TWICE DAILY DOSING OF this compound ON KNEE DISCOMFORT. A 90 DAY, DOUBLE-BLIND, PLACEBO CONTROLLED RANDOMIZED CLINICAL STUDY • JARLIFE [jarlife.net]
- 2. dovepress.com [dovepress.com]
- 3. bioimmersion.com [bioimmersion.com]
- 4. This compound for Joint Discomfort · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Study finds this compound lessens knee pain [nutraingredients.com]
- 6. Short-term efficacy of this compound on subjects with knee discomfort: a comparative, double-blind, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Knee Osteoarthritis in Rats by Activating Hedgehog Signaling Through DDIT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boron Supplements for Arthritis: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of clinical trial data and mechanistic pathways of different boron compounds in the context of arthritis.
This guide provides a comprehensive comparison of different boron supplements investigated for their therapeutic potential in arthritis. Drawing on data from key clinical studies, we present a detailed examination of their efficacy, experimental protocols, and underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the landscape of boron supplementation for inflammatory joint diseases.
Comparative Efficacy of Boron Supplements: Clinical Trial Data
Two key pilot studies provide the primary evidence for a head-to-head comparison of different boron supplements in distinct forms of arthritis: rheumatoid arthritis and osteoarthritis.
Study 1: Calcium Fructoborate vs. Sodium Tetraborate in Rheumatoid Arthritis
Table 1: Comparison of Clinical and Inflammatory Markers in RA Patients Supplemented with Different Boron Forms [1][2]
| Parameter | Placebo Group (Change from Baseline) | Sodium Tetraborate (NTB) Group (Change from Baseline) | This compound (CFB) Group (Change from Baseline) |
| Clinical Scores | |||
| Tender Joint Count | -12.3% | -37.14% | -33.96% |
| Swollen Joint Count | -10.64% | -30.23% | -40.54% |
| DAS28 Score | - | - | -21.2% |
| Inflammatory Markers | |||
| ESR (mm/hr) | -11.8% | -32.5% | -72.8% |
| hsCRP (mg/L) | -10.1% | -47.1% | -47.8% |
| TNF-α (pg/mL) | Significant decrease in both boron groups compared to placebo | CFB showed a greater effect than NTB | |
| IL-1α (pg/mL) | Significant decrease in both boron groups compared to placebo | ||
| IL-6 (pg/mL) | Significant decrease in both boron groups compared to placebo |
Note: Specific baseline and post-treatment values for all parameters were not consistently available in the reviewed literature. The table reflects the reported percentage changes and significant findings.
Study 2: Sodium Tetraborate Decahydrate in Osteoarthritis
A double-blind, placebo-controlled pilot study by Newnham et al. evaluated the efficacy of a boron supplement in patients with osteoarthritis (OA).
Table 2: Efficacy of Sodium Tetraborate Decahydrate in Osteoarthritis Patients
| Parameter | Placebo Group | Sodium Tetraborate Decahydrate Group |
| Patient-Reported Improvement | 10% of patients improved | 50% of patients improved (71% of those who completed the trial) |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results and designing future research.
Study 1: this compound and Sodium Tetraborate in RA
-
Study Design: A 60-day, double-blind, randomized, placebo-controlled clinical trial.[1][2][3]
-
Participants: 80 patients with active RA, maintained on etanercept, were randomized into three groups. 72 patients completed the study.[1][2][3]
-
Interventions:
-
Clinical Assessment: Disease activity was evaluated using the Disease Activity Score 28 (DAS28), Simple Disease Activity Index (SDAI), and Clinical Disease Activity Index (CDAI) at baseline and after 60 days.[1][3] The DAS28 is a composite score calculated using the number of tender and swollen joints, the erythrocyte sedimentation rate (ESR), and a patient global health assessment.[6] The SDAI is a simpler index calculated by the sum of tender and swollen joint counts, patient and physician global assessments, and C-reactive protein (CRP) level.[6]
-
Biomarker Analysis: Venous blood was collected at baseline and day 60 for the measurement of:
-
Erythrocyte Sedimentation Rate (ESR): A non-specific measure of inflammation.
-
High-sensitivity C-reactive protein (hsCRP): Measured by immunoturbidimetric assay.[7]
-
Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-6): Serum levels were determined using enzyme-linked immunosorbent assay (ELISA) kits.[1][7][8] Commercially available sandwich ELISA kits are a standard method for quantifying these cytokines in serum or plasma, offering high sensitivity and specificity.[1][2][9][10][11]
-
Study 2: Sodium Tetraborate Decahydrate in OA
-
Study Design: A double-blind, placebo-controlled pilot study.
-
Participants: 20 patients with confirmed osteoarthritis.
-
Intervention: 6 mg of boron per day as sodium tetraborate decahydrate for 8 weeks.
-
Assessment: Patient-reported improvement in symptoms.
Mechanistic Insights: Signaling Pathways and Immunomodulation
Boron's therapeutic effects in arthritis appear to be mediated through its anti-inflammatory and immunomodulatory properties. The NF-κB signaling pathway and the balance of T-helper cell subsets are key targets.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response, and its inhibition is a key therapeutic strategy in many inflammatory diseases.[12] Boron has been shown to down-regulate the NF-κB signaling pathway.[13] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and the subsequent translocation of the active p65 subunit of NF-κB to the nucleus.[13][14] This, in turn, reduces the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[10]
Modulation of T-Helper Cell Differentiation
The balance between pro-inflammatory T-helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is critical in the pathogenesis of rheumatoid arthritis.[15][16] An increase in the Th17/Treg ratio is associated with disease activity.[16] Boron compounds have been shown to influence the differentiation of T-helper cells, potentially restoring a more balanced immune response.[17]
Experimental Workflow for Clinical Trials
The following diagram outlines a generalized workflow for conducting a clinical trial to assess the efficacy of boron supplements in arthritis.
Conclusion
The available evidence from head-to-head clinical trials, although limited, suggests that different forms of boron supplements may offer therapeutic benefits in both rheumatoid and osteoarthritis. This compound demonstrated a notable advantage over sodium tetraborate in reducing several inflammatory markers in RA patients. The underlying mechanisms appear to involve the suppression of the NF-κB signaling pathway and the modulation of T-helper cell differentiation, leading to a reduction in pro-inflammatory mediators.
For researchers and drug development professionals, these findings highlight the potential of boron compounds as standalone or adjuvant therapies for arthritis. Further larger-scale, well-controlled clinical trials are warranted to confirm these preliminary results, to compare a wider range of boron supplements, and to establish optimal dosing and long-term safety profiles. A deeper investigation into the specific molecular interactions of boron within these inflammatory and immunomodulatory pathways will be crucial for the development of next-generation, targeted boron-based therapeutics for arthritis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. saraa.co.za [saraa.co.za]
- 5. Rheumatoid Arthritis Disease Activity Measures: American College of Rheumatology Recommendations for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Correlation Between Serum High-Sensitivity C-Reactive Protein, Tumor Necrosis Factor-Alpha, Serum Interleukin-6 and White Matter Integrity Before and After the Treatment of Drug-Naïve Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory indices IL-6, TNF-α, CRP, and hs-CRP in candidates for coronary artery bypass graft surgery | Acta Biochimica Iranica [abi.tums.ac.ir]
- 9. Cytokine ELISA kits | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. mybiosource.com [mybiosource.com]
- 12. TNF-α, IL-6 and hsCRP in patients with melancholic, atypical and anxious depression: an antibody array analysis related to somatic symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phillygenin inhibits inflammation in chondrocytes via the Nrf2/NF-κB axis and ameliorates osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulating Th17/Treg Balance Contributes to the Therapeutic Effect of Ziyuglycoside I on Collagen-Induced Arthritis [mdpi.com]
- 16. Disturbed Th17/Treg balance in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Evaluating the Synergistic Effects of Calcium Fructoborate with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium fructoborate, a nature-identical complex of calcium, fructose, and boron, has garnered significant attention for its potential health benefits, particularly in the realm of joint health and inflammation modulation. While its standalone efficacy is supported by a growing body of research, its synergistic potential when combined with other compounds is an area of increasing interest for developing more effective therapeutic strategies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
I. Synergistic Effects on Joint Health: Combination with Glucosamine and Chondroitin
A notable area of investigation has been the co-administration of this compound with glucosamine and chondroitin sulfate, two widely used supplements for osteoarthritis management. Clinical studies have demonstrated that the addition of this compound significantly enhances the efficacy of glucosamine and chondroitin in improving joint comfort and function.
Quantitative Data Summary
| Study Outcome | Glucosamine + Chondroitin Alone | Glucosamine + Chondroitin + this compound | Placebo | Reference |
| WOMAC Score Reduction (14 days) | No significant improvement | 24% reduction (p=0.0006) | No significant improvement | [1] |
| McGill Pain Questionnaire Score Reduction (14 days) | No significant improvement | 25% reduction (p<0.0001) | No significant improvement | [1] |
Experimental Protocol: Double-Blind, Placebo-Controlled Clinical Trial
-
Objective: To evaluate the efficacy of a combination of glucosamine, chondroitin sulfate, and this compound in improving knee discomfort in healthy subjects with self-reported knee discomfort.
-
Study Design: A 14-day, randomized, double-blind, placebo-controlled trial.
-
Participant Groups:
-
Group 1 (Placebo): Received a placebo capsule.
-
Group 2 (GC): Received 750 mg glucosamine sulfate and 600 mg chondroitin sulfate daily.
-
Group 3 (GCF): Received 750 mg glucosamine sulfate, 600 mg chondroitin sulfate, and 110 mg this compound daily.
-
-
Outcome Measures:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A validated questionnaire to assess pain, stiffness, and physical function in individuals with osteoarthritis of the knee or hip. Scores range from 0 to 96, with lower scores indicating better outcomes.[2]
-
McGill Pain Questionnaire (MPQ): A self-report questionnaire that assesses the quality and intensity of pain. Scores range from 0 to 78, with lower scores indicating less pain.[2]
-
-
Data Analysis: Statistical significance was determined using appropriate statistical tests to compare the changes in WOMAC and McGill scores from baseline to day 14 across the three groups.
Experimental Workflow
II. Synergistic Anti-inflammatory Effects: Combination with Etanercept
In the context of autoimmune inflammatory conditions such as rheumatoid arthritis, this compound has been investigated as an adjuvant therapy to biologic drugs like etanercept, a TNF-α inhibitor. The combination has shown promise in enhancing the anti-inflammatory response.
Quantitative Data Summary
| Biomarker | Etanercept + Placebo | Etanercept + this compound (220 mg/day) | Reference |
| Erythrocyte Sedimentation Rate (ESR) | Significant decrease | Significantly greater decrease than placebo | [3] |
| High-sensitivity C-reactive Protein (hsCRP) | Significant decrease | Significantly greater decrease than placebo | [3] |
| Interleukin-1α (IL-1α) | Significant decrease | Significantly greater decrease than placebo | [3] |
| Interleukin-6 (IL-6) | Significant decrease | Significantly greater decrease than placebo | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Significant decrease | Significantly greater decrease than placebo | [3] |
Experimental Protocol: Double-Blind, Randomized, Placebo-Controlled Clinical Trial
-
Objective: To evaluate the adjuvant effect of this compound in patients with active rheumatoid arthritis maintained on etanercept therapy.
-
Study Design: A 60-day, double-blind, randomized, placebo-controlled clinical trial.
-
Participant Groups:
-
Group 1 (Placebo): Received etanercept (50 mg/week) and a placebo capsule daily.
-
Group 2 (CFB): Received etanercept (50 mg/week) and 220 mg of this compound daily.
-
-
Outcome Measures:
-
Clinical Scores: Disease Activity Score 28 (DAS28-ESR).
-
Inflammatory Markers: Erythrocyte Sedimentation Rate (ESR), high-sensitivity C-reactive Protein (hsCRP), Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) were measured from venous blood samples at baseline and after 60 days.
-
-
Data Analysis: Statistical comparisons of the changes in clinical scores and inflammatory markers were performed between the two groups.
Proposed Signaling Pathway
The synergistic effect of this compound with etanercept likely involves a multi-pronged anti-inflammatory action. While etanercept directly neutralizes TNF-α, this compound appears to downregulate the production of multiple pro-inflammatory cytokines, including IL-1α and IL-6. This broader inhibitory action on the inflammatory cascade may lead to a more profound overall anti-inflammatory effect.
III. Cardioprotective Synergies: Combination with Resveratrol
The combination of this compound and resveratrol, a polyphenol with known antioxidant and anti-inflammatory properties, has been explored for its potential benefits in cardiovascular health, specifically in patients with stable angina pectoris.
Quantitative Data Summary
| Biomarker/Outcome | Resveratrol Alone (20 mg/day) | This compound Alone (112 mg/day) | Resveratrol + this compound | Control | Reference |
| hs-CRP Reduction (60 days) | ~25% | ~39.7% | ~30.3% | ~10% | [4] |
| NT-proBNP Reduction (60 days) | ~59.7% | ~52.6% | ~65.5% | - | [4] |
| Weekly Angina Attacks | Significant reduction | Significant reduction | Greatest reduction | - | [4] |
Experimental Protocol: Randomized, Double-Blinded, Active-Controlled, Parallel Clinical Trial
-
Objective: To evaluate the effects of oral supplementation with resveratrol, this compound, and their combination on clinical and biological markers in subjects with stable angina pectoris.
-
Study Design: A 60-day, randomized, double-blinded, active-controlled, parallel clinical trial.
-
Participant Groups:
-
Group 1: Received 20 mg/day of resveratrol.
-
Group 2: Received 20 mg/day of resveratrol and 112 mg/day of this compound.
-
Group 3: Received 112 mg/day of this compound.
-
Control Group: Followed their usual medical care.
-
-
Outcome Measures:
-
Inflammation Marker: High-sensitivity C-reactive protein (hs-CRP).
-
Left Ventricular Function Marker: N-terminal pro-brain natriuretic peptide (NT-proBNP).
-
Lipid Profile: Total cholesterol, LDL, HDL.
-
Quality of Life: Number of weekly angina attacks.
-
-
Data Analysis: Changes in the measured biomarkers and clinical outcomes were compared across the different treatment groups from baseline to 60 days.
IV. Influence on Vitamin D Metabolism
Clinical evidence suggests that this compound may positively influence vitamin D metabolism, a crucial factor in bone health and immune function. This effect presents a potential synergistic relationship with vitamin D supplementation.
Quantitative Data Summary
| Biomarker | This compound Supplementation (216 mg/day for 14 days) | Reference |
| Endogenous 1,25(OH)2D3 (active vitamin D) levels | >19% increase from baseline | |
| C-Reactive Protein (CRP) | Up to 37% reduction from baseline |
Experimental Protocol: Pilot Clinical Double-Blinded Placebo-Controlled Study
-
Objective: To investigate the short-term effects of this compound on biomarkers associated with knee osteoarthritis, including vitamin D levels.
-
Study Design: A 14-day, double-blind, placebo-controlled study.
-
Participant Groups:
-
CFB Group: Received 108 mg of this compound twice a day.
-
Placebo Group: Received a placebo.
-
-
Outcome Measures:
-
Vitamin D Metabolites: Serum levels of 1,25-dihydroxyvitamin D (1,25(OH)2D3).
-
Inflammatory Marker: C-reactive protein (CRP).
-
-
Data Analysis: Changes in vitamin D and CRP levels were compared between the this compound and placebo groups.
Proposed Mechanism of Action
The precise mechanism by which this compound influences vitamin D metabolism is not fully elucidated. However, it is hypothesized that boron, a key component of this compound, may play a role in the enzymatic conversion of vitamin D to its active form, 1,25(OH)2D3, in the kidneys. This could potentially enhance the overall efficacy of vitamin D in the body.
Conclusion
The evidence presented in this guide highlights the significant synergistic potential of this compound when combined with other compounds for various health applications. For researchers and drug development professionals, these findings open avenues for the formulation of more effective combination therapies for joint disorders, inflammatory conditions, and potentially cardiovascular and bone health. The ability of this compound to enhance the efficacy of established compounds like glucosamine and chondroitin, and to complement the action of powerful biologics such as etanercept, underscores its value as a versatile component in multi-target therapeutic strategies. Further research is warranted to fully elucidate the molecular mechanisms underlying these synergistic interactions and to explore other potential combination therapies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Calcium Fructoborate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of calcium fructoborate in various matrices is paramount for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of validated analytical methods for the determination of this compound, offering a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. Below is a summary of performance data for two prominent methods: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | HPTLC-Densitometry[1][2][3] | LC-MS[4][5] |
| Linearity Range | 1 - 4 µ g/band | 9.95 - 199 µg/mL |
| Regression Coefficient (r²) | > 0.99 | 0.993 - 0.999 |
| Limit of Detection (LOD) | 0.27 µ g/band | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.83 µ g/band | 0.5 µg/mL |
| Precision (as %RSD) | Not explicitly stated, but method described as "precise" | 5% |
| Accuracy (as % Recovery) | 98 - 102% | 83.7% (average) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry
This method allows for the simultaneous quantification of boric acid and this compound in dietary supplements.[1][2]
1. Sample and Standard Preparation:
-
Standard Stock Solution (this compound): Prepare a 0.5% solution by dissolving 125 mg of this compound in 25 mL of water.[1]
-
Standard Working Solutions: Dilute the stock solution with water to achieve a concentration range of 1 - 4 µ g/band .[1]
-
Sample Preparation (Tablets/Capsules): Finely powder the content of 20 tablets or capsules. An amount of powder equivalent to the average weight is then processed.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 precoated glass plates.[1][2]
-
Application: Apply 1 µL of each standard and sample solution to the HPTLC plate.
-
Development: Develop the plate in a suitable chamber saturated with the mobile phase.
3. Detection and Quantification:
-
Derivatization: Spray the plate with a 0.1% chlorogenic acid ethanolic solution and dry for approximately 1 minute.[1]
-
Visualization: Visualize the plate under UV light at 365 nm.[1]
-
Densitometric Analysis: Quantify the separated bands using a TLC scanner. The retention factor (Rf) for this compound is approximately 0.59 ± 0.01.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the identification and quantification of fructoborate ester complexes in food matrices.[4][5]
1. Sample and Standard Preparation:
-
Standard Stock Solution (this compound): Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 9.95 to 199 µg/mL.[4]
-
Sample Preparation (e.g., Freeze-dried fruit powder): Extract a known weight of the sample with a suitable solvent, followed by filtration before injection.
2. LC-MS Conditions:
-
Analytical Column: Thermo AcclaimTM HILIC-10 (150mm x 2.1 mm i.d., 3 µm particle size).[4]
-
Mobile Phase: Isocratic elution with 90% acetonitrile/10% 0.1M ammonium acetate.[4]
-
Flow Rate: Not explicitly stated, but a total run time of 12 minutes is mentioned.[4]
-
Injection Volume: 2 µL.[4]
-
Ionization Source: Heated Electrospray Ionization (HESI).[4]
-
Mass Spectrometer: Q Exactive Orbitrap mass spectrometer.[4]
-
Detection: Monitor the precursor ion with m/z 367.10522 for the fructoborate complex.[4][5]
Other Analytical Methodologies
Beyond HPTLC and LC-MS, several other techniques have been employed for the analysis of this compound, primarily for structural characterization and elemental analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹¹B and ¹³C) is a powerful tool for the structural confirmation and purity assessment of this compound.[6]
-
Spectroscopic and Thermal Analysis: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray powder diffraction (XRD) are utilized to confirm the molecular composition and structure of this compound.[6][7]
-
Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (OES) and ICP-Mass Spectrometry (MS) are employed for the trace element determination in this compound supplements, ensuring purity and safety.[8]
Cross-Validation Workflow and Signaling Pathway Diagrams
To ensure consistency and reliability of analytical data, a cross-validation process is essential when employing different analytical methods or transferring a method between laboratories.
Caption: Workflow for the cross-validation of two analytical methods.
The biological activity of this compound is linked to its influence on inflammatory pathways. While a detailed signaling pathway is complex, a simplified diagram illustrates its proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantitation of Boric Acid and this compound in Dietary Supplements by HPTLC-Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Identification and Quantification of Fructoborate Ester Complex Using Liquid Chromatography Coupled with Q Exactive Orbitrap Mass Spectrometry | Xia | Journal of Food Research | CCSE [ccsenet.org]
- 6. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace Analysis of this compound Active Ingredient in Food Supplements [dgm.inventum.de]
Assessing the Purity of Synthetic Versus Natural Calcium Fructoborate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthetic and naturally derived calcium fructoborate. While commercially available this compound is a synthetic compound, it is marketed as "nature-identical," mirroring the structure of the molecule found in various fruits and vegetables.[1][2] The assessment of purity is paramount for its application in research and potential therapeutic development. This document outlines the key analytical techniques and potential impurity profiles for both forms, supported by experimental data and methodologies.
Data Presentation: Quantitative Purity Analysis
The purity of this compound is primarily determined by its composition of the active diester complex, along with the presence of monoester, free borate, free fructose, and potential contaminants.[1][3] Synthetic this compound, such as the commercially available FruiteX-B®, undergoes rigorous quality control, providing a baseline for purity assessment.[1][4] A direct comparative quantitative analysis of impurities between a laboratory-extracted "natural" and a synthetic version is not extensively available in peer-reviewed literature. However, we can establish a comparative framework based on the specifications of the synthetic product and the likely co-extractants from natural sources.
| Parameter | Synthetic this compound (Typical Specification) | Natural this compound (Anticipated Profile) | Rationale for Natural Profile |
| This compound Diester | High Purity (>95%) | Variable, dependent on extraction and purification efficacy | Co-extraction of other plant metabolites can lower the relative concentration. |
| Free Boric Acid | Low, controlled levels | Potentially higher and more variable | Incomplete complexation during biosynthesis or degradation during extraction. |
| Free Fructose | Low, controlled levels | Potentially higher and more variable | Excess fructose in the natural source or hydrolysis of the fructoborate complex. |
| Heavy Metals (e.g., Pb, As, Cd, Hg) | Strict limits (e.g., <1 ppm) | Variable, dependent on soil and environmental conditions of the plant source | Plants can bioaccumulate heavy metals from the environment. |
| Pesticides/Herbicides | Absent (controlled manufacturing process) | Potentially present, dependent on agricultural practices | Residues from farming can be co-extracted with the desired compound. |
| Microbial Contaminants | Absent (sterile manufacturing) | Potentially present, requires thorough purification | Natural plant materials are susceptible to microbial growth. |
| Other Plant Metabolites (e.g., polyphenols, organic acids) | Absent | Present, complexity depends on source and purification | Co-extraction is a significant challenge in isolating pure compounds from natural matrices. |
Experimental Protocols for Purity Assessment
The following are detailed methodologies for key experiments used to assess the purity and composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Composition
NMR is a powerful tool for the structural elucidation and quantification of different boron and carbon species in a this compound sample.[1][3]
-
Objective: To identify and quantify the relative amounts of the fructoborate diester, monoester, free borate, and free fructose.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with probes for ¹¹B, ¹³C, and ¹H detection.
-
Sample Preparation:
-
Liquid-State NMR: Dissolve a precisely weighed amount of the this compound sample in deuterium oxide (D₂O).
-
Solid-State NMR: Pack the powdered sample into a magic-angle spinning (MAS) rotor.
-
-
¹¹B NMR Protocol:
-
Acquire ¹¹B NMR spectra to identify and quantify the different boron species. The diester complex, monoester complex, and free borate will have distinct chemical shifts.
-
Use a known concentration of a boron standard for external calibration to quantify the total boron content.
-
-
¹³C NMR Protocol:
-
Acquire ¹³C NMR spectra to identify the carbon signals from the fructose moieties in the fructoborate complex and any free fructose.
-
Quantitative ¹³C NMR can be used to determine the ratio of complexed to free fructose.
-
-
Data Analysis: Integrate the peaks corresponding to the different species to determine their relative molar ratios.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Separation and Identification of Components
HPLC-MS is a highly sensitive technique for separating and identifying the fructoborate complex and potential impurities.[4]
-
Objective: To separate this compound from other components and confirm its molecular weight, as well as to detect and identify potential impurities.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective.
-
Scan Mode: Full scan for identification of all ions and tandem MS (MS/MS) for structural confirmation of the fructoborate complex and impurities.
-
-
Data Analysis: Compare the retention time and mass-to-charge ratio (m/z) of the main peak with a reference standard of synthetic this compound. Analyze other peaks for potential impurities by interpreting their mass spectra.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis
ICP-MS is the standard method for determining the concentration of trace elemental impurities, particularly heavy metals.
-
Objective: To quantify the levels of heavy metals and other elemental impurities.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Digest the sample using a mixture of high-purity nitric acid and hydrogen peroxide in a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Analysis:
-
Aspirate the prepared sample into the ICP-MS.
-
Measure the ion counts for the elements of interest (e.g., Pb, As, Cd, Hg).
-
-
Data Analysis: Quantify the concentration of each element using a calibration curve prepared from certified reference materials.
Mandatory Visualization
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating the expression of key signaling molecules.[5][6] The diagram below illustrates a simplified representation of its proposed mechanism of action in reducing inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Purity Assessment
The following diagram outlines a logical workflow for the comprehensive purity assessment of a this compound sample.
Caption: A comprehensive workflow for assessing the purity of this compound.
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effects of this compound on Levels of C-Reactive Protein, Total Cholesterol, Low-Density Lipoprotein, Triglycerides, IL-1β, IL-6, and MCP-1: a Double-blind, Placebo-controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound upon production of inflammatory mediators by LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Osteoarthritis Treatment: A Comparative Analysis of Calcium Fructoborate and Established Therapies
For researchers, scientists, and drug development professionals, the quest for effective osteoarthritis (OA) treatments is a continuous journey. This guide provides a comprehensive comparison of calcium fructoborate, a novel nutritional supplement, with established OA therapies, including non-steroidal anti-inflammatory drugs (NSAIDs), glucosamine and chondroitin, and intra-articular injections of corticosteroids and hyaluronic acid. By presenting quantitative data from clinical studies, detailed experimental protocols, and visual representations of key biological pathways, this guide aims to offer an objective resource for evaluating the potential of this compound in the management of osteoarthritis.
Comparative Efficacy of Osteoarthritis Treatments
The following tables summarize the quantitative data from clinical studies on this compound and its alternatives. Efficacy is primarily assessed through changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), the McGill Pain Questionnaire (MPQ), and levels of C-Reactive Protein (CRP), a biomarker for inflammation.
| Treatment | Dosage | Study Duration | Key Efficacy Outcomes (Compared to Placebo) | Key Biomarker Changes | References |
| This compound | 108 mg twice daily | 14 days | Significant reduction in WOMAC and McGill pain scores. | Reduction in C-Reactive Protein (CRP) levels. | [1][2] |
| 110 mg twice daily | 14 days | Significant improvement in knee discomfort (WOMAC and MPQ scores). | Not specified. | [3][4][5] | |
| 216 mg daily | 90 days | Improvement in knee comfort and movement. | Not specified. | [6] | |
| Glucosamine & Chondroitin | Varies | Varies | Mixed results; some meta-analyses show small to moderate pain reduction, while others show no significant benefit over placebo.[1][3][4][7][8] | Generally no significant changes in inflammatory biomarkers. | [1][3][4][7][8] |
| NSAIDs (Oral) | Varies (e.g., Diclofenac 150 mg/day, Etoricoxib 60 mg/day) | Varies | Effective for pain and function improvement.[9][10][11][12] | Can reduce systemic inflammation markers. | [9][10][11][12] |
| NSAIDs (Topical) | Varies (e.g., Diclofenac gel) | 1-2 weeks | Superior to placebo in relieving pain in the initial weeks of treatment.[13] | Localized anti-inflammatory effect. | [13] |
| Corticosteroid Injections | Varies | Short-term (up to 24 weeks) | Provide short-term pain relief and functional improvement.[14][15][16][17][18] | Potent local anti-inflammatory effects. | [14][15][16][17][18] |
| Hyaluronic Acid Injections | Varies | Up to 6 months | Moderate efficacy in pain relief and functional improvement, particularly in early to moderate OA.[2][19][20][21][22] | Primarily acts as a lubricant and shock absorber in the joint. | [2][19][20][21][22] |
Detailed Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for its interpretation. Below are detailed protocols for the key assessment tools used in the cited studies.
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC)
The WOMAC index is a widely used, validated questionnaire for assessing pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.[23][24]
-
Administration: The questionnaire is self-administered and consists of 24 items.
-
Sections:
-
Pain (5 items): Assesses pain during various activities (e.g., walking, climbing stairs).
-
Stiffness (2 items): Evaluates stiffness after waking and later in the day.
-
Physical Function (17 items): Measures difficulty in performing daily activities (e.g., standing, getting in/out of a car).
-
-
Scoring: Each item is scored on a scale, typically a 0-10 Numeric Rating Scale (NRS) or a 0-4 Likert scale. Higher scores indicate greater pain, stiffness, and functional limitation. The scores for each subscale are summed up to create a total WOMAC score.
McGill Pain Questionnaire (MPQ)
The MPQ is a comprehensive tool used to measure the sensory, affective, and evaluative dimensions of pain.
-
Administration: The questionnaire is either self-administered or administered by a trained professional.
-
Components:
-
Pain Descriptors: Patients choose words from 20 subclasses that best describe their pain. These words are categorized into sensory, affective, and evaluative dimensions.
-
Pain Intensity: Patients rate their overall pain intensity on a scale.
-
-
Scoring: The Pain Rating Index (PRI) is calculated based on the rank value of the chosen words. A Present Pain Intensity (PPI) score is also determined.
C-Reactive Protein (CRP) Measurement
CRP is a sensitive marker of systemic inflammation and is often measured in OA studies to assess the anti-inflammatory effects of treatments.
-
Sample Collection: A blood sample is collected from the patient, typically via venipuncture.
-
Assay Principle: The most common method is a high-sensitivity CRP (hs-CRP) test, which is a type of immunoassay. The principle is based on the reaction between CRP in the blood sample and specific antibodies coated on a solid phase (e.g., latex particles).
-
Procedure (Latex Agglutination as an example):
-
The patient's serum is mixed with a latex reagent containing anti-CRP antibodies.
-
If CRP is present in the serum, it will bind to the antibodies, causing the latex particles to agglutinate (clump together).
-
The degree of agglutination is measured, often by nephelometry or turbidimetry, which quantifies the light scattered or blocked by the agglutinated particles.
-
The CRP concentration is then calculated by comparing the result to a standard curve.
-
Signaling Pathways in Osteoarthritis and Potential Mechanisms of Action
The pathogenesis of osteoarthritis involves complex inflammatory signaling pathways that lead to cartilage degradation and joint damage. The diagrams below, generated using Graphviz, illustrate these key pathways and a typical clinical trial workflow.
In vitro studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and by reducing levels of C-reactive protein (CRP).[2][21] These actions could potentially modulate the inflammatory cascades depicted in the signaling pathway diagrams, thereby reducing the catabolic processes that lead to cartilage degradation in osteoarthritis. However, the precise molecular mechanisms and the specific signaling pathways targeted by this compound require further investigation.
Conclusion
This guide provides a comparative overview of this compound and established treatments for osteoarthritis, supported by clinical data and detailed methodologies. The evidence suggests that this compound may offer a beneficial effect on the symptoms of osteoarthritis, particularly in reducing pain and inflammation. Its mechanism of action appears to be linked to the modulation of inflammatory pathways.
For researchers and drug development professionals, this compound presents an interesting candidate for further investigation. Future studies should focus on larger, long-term clinical trials to confirm its efficacy and safety, as well as mechanistic studies to fully elucidate its mode of action at the molecular level. A deeper understanding of how this compound interacts with the complex signaling networks in osteoarthritis will be crucial in determining its place in the therapeutic arsenal against this debilitating disease.
References
- 1. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular signaling pathways in osteoarthritis and biomaterials for cartilage regeneration: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Regulators of JAK/STAT Signaling in Rheumatoid Arthritis and Osteoarthritis | MDPI [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - ProQuest [proquest.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. The potential roles of JAK/STAT signaling in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitogen-Activated Protein Kinases as Therapeutic Targets in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular signaling pathways in osteoarthritis and biomaterials for cartilage regeneration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Key Role of STAT3 in Osteoarthritis: From Pathogenic Mechanisms to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rmdopen.bmj.com [rmdopen.bmj.com]
- 18. Breaking Down Osteoarthritis: Exploring Inflammatory and Mechanical Signaling Pathways [mdpi.com]
- 19. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] this compound—Potential Anti-inflammatory Agent | Semantic Scholar [semanticscholar.org]
- 21. MAPK inhibitors protect against early-stage osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Osteoarthritis: pathogenic signaling pathways and therapeutic targets [ouci.dntb.gov.ua]
- 24. This compound helps control inflammation associated with diminished bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcium Fructoborate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of calcium fructoborate, ensuring the protection of personnel and the environment. This document provides immediate safety protocols, logistical procedures, and clear operational plans for researchers, scientists, and drug development professionals.
This compound, a compound utilized in various research and development applications, requires careful management throughout its lifecycle, including its ultimate disposal. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under specific regulations, a cautious and compliant approach to its disposal is paramount to ensure a safe laboratory environment and to adhere to local, state, and federal regulations.[1][2][3] The disposal of any chemical waste should be handled by trained personnel who are familiar with the associated hazards.[4]
Immediate Safety and Handling
Prior to handling this compound for disposal, it is crucial to be familiar with its safety profile. Although not universally classified as hazardous, some sources indicate it may cause mild skin and eye irritation.[1][2] Furthermore, due to its boron content, the potential for fertility damage cannot be entirely ruled out.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection. In situations where dust may be generated, a face shield and approved respiratory protection are recommended.[5]
-
Spill Management: In the event of a small spill, use appropriate tools to carefully place the solid material into a designated waste container. The contaminated surface should then be cleaned with water. For larger spills, contain the material and use a shovel to transfer it to a suitable waste container, followed by surface cleaning.[1] All materials used for spill cleanup must be managed as hazardous waste.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][3]
-
In all cases of exposure, seek medical attention and have the safety data sheet available.[1][5]
-
This compound Specifications
For identification and proper waste profiling, the following quantitative data for this compound is provided.
| Parameter | Value |
| CAS Number | 250141-42-5 |
| Molecular Formula | C24H40B2CaO24 |
| Molecular Weight | 774.26 g/mol |
| Appearance | White powder |
| Chlorides | 200 ppm maximum |
| Sulfates | 400 ppm maximum |
| Iron | 50 ppm maximum |
| Loss on drying | 22.0 % to 27.0 % |
Source: Muby Chemicals, Anmol Chemicals[1][3]
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials, such as PPE, spill cleanup supplies, or labware that have come into contact with this compound, should also be disposed of as chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[2][3] At a minimum, segregate it from acids, bases, and other reactive chemicals.[4][7]
2. Containerization:
-
Approved Containers: Use only approved, chemically compatible containers for waste collection.[7][8] The original product container, if in good condition, can be reused for waste of the same material.[4]
-
Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly fitting lid.[6]
-
Closure: Keep waste containers closed at all times, except when adding waste.[4][6]
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled.[8][9]
-
Required Information: The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
The approximate concentration and quantity.
-
The date of waste accumulation.[4]
-
The name and contact information of the generating researcher or lab.[9]
-
4. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage: The storage area should be away from heat sources and direct sunlight.[8]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6][7]
5. Disposal:
-
Professional Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[5] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the chemical waste.
-
Regulatory Compliance: The disposal of the container and its unused contents must be in accordance with all federal, state, and local requirements.[1]
-
Prohibited Disposal Methods:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound Manufacturers, with SDS [mubychem.com]
- 2. This compound SDS of Manufacturers Exporters [anmol.org]
- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for Handling Calcium Fructoborate
This document provides comprehensive safety protocols, handling procedures, and disposal guidelines for Calcium fructoborate, tailored for researchers, scientists, and drug development professionals. The information is designed to ensure a safe laboratory environment and promote best practices in chemical management.
I. Chemical and Physical Properties
This compound is a white, odorless, granular or crystalline powder. While many of its physical and chemical properties are not fully characterized in publicly available literature, some key specifications have been established.
| Property | Value | Citation(s) |
| Chemical Formula | C₂₄H₄₀B₂CaO₂₄ | [1][2][3] |
| Molecular Weight | 774.26 g/mol | [1][2][3] |
| Appearance | White, granules or crystalline powder | [1][2] |
| Odor | Odorless | [1][2] |
| Composition | Boron: ~2.9%, Calcium: ~4.7%, Fructose: ~84.2% | [1] |
| Solubility | Not available | [1][4] |
| Melting/Freezing Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Stability | Stable under ordinary storage conditions | [1][4] |
| Incompatibilities | Oxidizing agents | [1][4] |
| Hazardous Decomposition | At high temperatures, may decompose into Calcium oxide, boron salts, Carbon dioxide, and Carbon monoxide. | [1][4] |
II. Health and Safety Information
According to Regulation (EC) No. 1272/2008, this compound is not classified as a hazardous substance or mixture. However, it may cause mild skin and eye irritation, and due to its boron content, the potential for damaging fertility or an unborn child cannot be entirely ruled out.[1][2]
Occupational Exposure Limits: No specific airborne exposure limits have been established by OSHA, NIOSH, or ACGIH for this compound.[1][2][5] A system of local and/or general exhaust ventilation is recommended to keep employee exposures as low as possible.[1][2][4]
III. Standard Operating Procedure for Handling
Adherence to the following procedures is critical for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Use a local exhaust ventilation system (e.g., a chemical fume hood) to control dust generation, especially when handling bulk quantities or performing procedures that may create aerosols.[1][2][3]
-
Ensure an eyewash station and quick-drench safety shower are readily accessible in the work area.[1][2][7]
2. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Citation(s) |
| Eye Protection | Chemical safety goggles and/or a full-face shield where dusting or splashing of solutions is possible. Must be tested and approved under standards such as NIOSH (US) or EN 166 (EU). | [1][2][3] |
| Hand Protection | Wear protective gloves (e.g., nitrile or rubber). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices. | [1][3][7] |
| Skin and Body | Wear a clean, body-covering lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work. Waterproof boots and suitable protective clothing are also recommended. | [1][2][3] |
| Respiratory | For conditions where dust or mist is apparent and engineering controls are not feasible, a NIOSH-approved particulate respirator (type N95 or better filters) may be worn. If oil particles are present, use a type R or P filter. For emergencies or unknown exposure levels, use a full-face positive-pressure, air-supplied respirator. | [1][2][3] |
3. Handling Procedures:
-
Minimize dust generation and avoid breathing dust, fumes, or vapors.[1][2][4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3][4]
4. Storage:
-
Keep away from heat sources and protect from sunlight.[1][2]
-
Store away from incompatible materials such as oxidizing agents.[1][4]
5. First Aid Measures:
| Exposure Route | Procedure | Citation(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin gently and thoroughly with plenty of running water and non-abrasive soap. Cover the irritated skin with an emollient. If irritation persists, seek medical attention. | [1][2][4] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Do not use an eye ointment. Seek medical attention. | [1][2][4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1][2][3] |
IV. Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as detailed in Section III, including respiratory protection. Avoid breathing dust. Do not touch the spilled material.[1][2][3]
-
Environmental Precautions: Prevent the product from entering drains, soil, or water sources.[2][3][4]
-
Cleanup Procedure (Small Spill): Use appropriate tools to carefully shovel the spilled solid into a convenient, labeled waste disposal container. Avoid creating dust.[1][2][3]
-
Cleanup Procedure (Large Spill): Contain the spilled material. Use a shovel to place the material into a suitable, labeled waste disposal container.[1][2]
-
Final Cleaning: Finish cleaning by spreading water on the contaminated surface and dispose of the contaminated water and cleaning materials according to local, state, and federal regulations.[1][2][4]
2. Waste Disposal:
-
Dispose of unused material and its container in accordance with federal, state, and local requirements.[1]
-
Processing, use, or contamination of this product may change waste management options.[1]
-
Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[4]
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
V. Experimental Protocols and Biological Activity
While detailed, step-by-step experimental protocols for this compound are not publicly available, published research provides an overview of its biological investigation.
Summary of Experimental Approaches:
-
In Vitro Anti-inflammatory and Chondroprotective Studies:
-
Cell Models: Human chondrocyte cell lines (e.g., C28/I2) are stimulated with inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) to mimic osteoarthritic conditions.[2][3]
-
Treatment: Cells are then treated with varying concentrations of this compound.
-
Analysis: The effects are assessed by analyzing chondrocyte apoptosis, inflammatory responses, and collagen matrix degradation. Protein expression of key signaling molecules is often measured using Western blot analysis.[2][3]
-
-
In Vivo Osteoarthritis Studies:
-
Animal Models: Monoiodoacetate (MIA)-induced osteoarthritis in rat models is a common method to study the compound's efficacy in a living system.[2][3]
-
Administration: this compound is administered orally at specified doses.
-
Endpoints: The therapeutic effects are evaluated by assessing the inhibition of cartilage degradation, reduction in chondrocyte apoptosis, and alleviation of pain.[2][3]
-
-
Clinical Studies:
-
Human clinical trials have been conducted to evaluate the effect of this compound supplementation on markers of inflammation and joint discomfort.[1][[“]][9] These are typically double-blind, placebo-controlled studies where subjects receive daily doses of the compound.[1][[“]]
-
Biomarkers Measured: Serum levels of inflammatory markers such as C-reactive protein (CRP), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are analyzed.[1][4]
-
Signaling Pathway Interaction: Recent studies suggest that this compound exerts its therapeutic effects in osteoarthritis by modulating the Hedgehog (HH) signaling pathway. It has been shown to downregulate the DNA Damage Inducible Transcript 3 (DDIT3) protein, which in turn inactivates the HH pathway, leading to the protection of cartilage and inhibition of inflammatory responses.[2][3]
VI. Visualized Workflow and Pathways
The following diagrams illustrate key processes related to this compound.
Caption: Experimental workflow for in vitro/in vivo studies with this compound.
Caption: Proposed mechanism of this compound via the Hedgehog signaling pathway.
References
- 1. This compound for Bone and Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. researchgate.net [researchgate.net]
- 4. The Fructoborates: Part of a Family of Naturally Occurring Sugar–Borate Complexes—Biochemistry, Physiology, and Impact on Human Health: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary this compound supplementation on joint comfort and flexibility and serum inflammatory markers in dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISRCTN [isrctn.com]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Short-term efficacy of this compound on subjects with knee discomfort: a comparative, double-blind, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
